Didesipramine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWJQDZWUYUIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175131 | |
| Record name | Didesipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-95-6 | |
| Record name | Didesmethylimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didesipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didesipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Chemical Characterization of Didesipramine Hydrochloride
Abstract: This guide provides a comprehensive, in-depth technical overview of the synthesis and chemical characterization of Didesipramine hydrochloride (didesmethylimipramine HCl). This compound is a primary active metabolite of the tricyclic antidepressants imipramine and desipramine, making it a critical reference standard for pharmacokinetic, metabolic, and toxicological studies. This document outlines a robust synthetic pathway, from retrosynthetic analysis to final salt formation, and details the orthogonal analytical methodologies required to confirm the molecule's structural identity and purity. The protocols and validation steps described herein are designed for researchers, medicinal chemists, and drug development professionals requiring a high-purity, well-characterized standard for their work.
Introduction: The Significance of a Well-Characterized Metabolite
This compound, chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-amine, is the N-didesmethylated metabolite of the widely prescribed tricyclic antidepressant, imipramine. The metabolic pathway proceeds via the demethylation of imipramine to desipramine, followed by a subsequent demethylation to this compound[1]. As an active metabolite, its accurate quantification in biological matrices is essential for therapeutic drug monitoring and establishing a comprehensive pharmacokinetic profile of the parent drugs[2][3].
The availability of a pure, structurally confirmed this compound hydrochloride standard is therefore not merely an academic exercise; it is a fundamental requirement for:
-
Quantitative Bioanalysis: Serving as a certified reference material for calibrating analytical methods like LC-MS/MS used in clinical and forensic toxicology.
-
Drug Metabolism Studies: Acting as a definitive marker to investigate the activity of cytochrome P450 enzymes, particularly CYP2C19 and CYP1A2, which are involved in its formation[1].
-
Pharmacological Research: Enabling the investigation of its own pharmacological and toxicological profile.
This guide provides the scientific foundation for producing this critical reagent with the high degree of certainty demanded in regulated and research environments.
Part 1: Chemical Synthesis and Purification
Retrosynthetic Analysis and Strategy
The core of the this compound molecule is the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system, commonly known as iminodibenzyl. This is a readily available commercial starting material, making it the logical starting point for our synthesis. The key transformation is the attachment of a 3-aminopropyl side chain to the central nitrogen atom (N-alkylation).
A direct alkylation with a 3-halopropylamine is challenging due to the high reactivity and potential for self-reaction of the reagent. A more robust and controllable strategy involves a two-step sequence:
-
N-alkylation with an amine precursor: Reacting iminodibenzyl with a molecule containing the three-carbon chain and a latent amine functional group, such as a nitrile. Acrylonitrile is an ideal candidate for this role via a Michael addition, but for better control, alkylation with 3-bromopropionitrile is selected.
-
Reduction of the precursor: Converting the nitrile group into the desired primary amine.
This approach offers superior control over the reaction and utilizes stable, common laboratory reagents.
Synthesis Workflow
The complete synthetic workflow, from starting materials to the final, purified hydrochloride salt, is depicted below.
Caption: Workflow for the synthesis of this compound HCl.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propanenitrile (Intermediate)
-
Reagent Preparation: To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add iminodibenzyl (1.0 eq). Dissolve in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine of iminodibenzyl, forming the highly nucleophilic sodium salt. The reaction is exothermic and produces H₂ gas, necessitating slow addition at reduced temperature.
-
-
N-Alkylation: After stirring for 1 hour at 0 °C, add a solution of 3-bromopropionitrile (1.1 eq) in anhydrous DMF dropwise via an addition funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure nitrile intermediate.
Protocol 2: Synthesis of this compound (Free Base)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Intermediate: Cool the suspension to 0 °C. Slowly add a solution of the nitrile intermediate (1.0 eq) from Protocol 1 in the same anhydrous solvent.
-
Causality: LiAlH₄ is a powerful reducing agent that efficiently reduces the nitrile functional group to a primary amine. The reaction is highly exothermic and must be controlled by cooling and slow addition.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional solvent. Concentrate the filtrate under reduced pressure to yield this compound free base as a crude oil or solid.
Protocol 3: Conversion to this compound Hydrochloride
-
Dissolution: Dissolve the purified this compound free base from Protocol 2 in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a 4 M solution of HCl in 1,4-dioxane or a saturated solution of HCl in isopropanol dropwise. A white precipitate will form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.
-
Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under high vacuum to afford this compound hydrochloride as a stable, white crystalline solid.
Part 2: Chemical Characterization
Unambiguous confirmation of the chemical structure and purity is the most critical step in validating a reference standard. A combination of orthogonal analytical techniques must be employed.
Characterization Workflow
Caption: Orthogonal workflow for chemical characterization.
Methodologies and Expected Results
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a drop of D₂O to exchange the labile N-H protons, which will help in peak assignment.
-
¹H NMR Spectroscopy (Expected Data): The proton spectrum provides a map of all hydrogen atoms in the molecule.
-
Aromatic Region (~7.0-7.4 ppm): A series of multiplets corresponding to the 8 protons on the two benzene rings of the dibenzazepine core.
-
Benzylic Protons (~3.1 ppm): A singlet corresponding to the 4 protons of the ethylene bridge (-CH₂-CH₂-) in the central ring.
-
Propyl Chain Protons:
-
N-CH₂ (~3.8 ppm): A triplet for the two protons adjacent to the dibenzazepine nitrogen.
-
C-CH₂-C (~1.8-2.0 ppm): A multiplet (quintet) for the central two protons of the propyl chain.
-
H₂N-CH₂ (~2.8-3.0 ppm): A triplet for the two protons adjacent to the primary amine.
-
-
-
¹³C NMR Spectroscopy (Expected Data): The carbon spectrum confirms the carbon skeleton. This compound is expected to show 17 distinct signals corresponding to its 17 carbon atoms[4].
-
Aromatic Region (~120-150 ppm): Multiple signals for the 12 aromatic carbons.
-
Aliphatic Region (~25-50 ppm): Signals for the benzylic carbons and the three carbons of the propyl side chain.
-
Protocol 5: Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.
-
Expected Molecular Ion: The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺.
-
Molecular Formula (Free Base): C₁₇H₂₀N₂
-
Exact Mass: 252.16 g/mol
-
Expected [M+H]⁺: m/z = 253.17
-
-
Fragmentation Analysis: Tandem MS (MS/MS) can confirm the structure. The most likely fragmentation involves the cleavage of the C-C bond beta to the dibenzazepine nitrogen, a characteristic fragmentation for such side chains[7][8]. This would result in a stable fragment corresponding to the protonated iminodibenzyl core.
Protocol 6: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorptions:
-
N-H Stretch (Primary Amine): Two characteristic medium bands in the region of 3300-3500 cm⁻¹[9][10][11]. This is a key diagnostic peak confirming the presence of the -NH₂ group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
N-H Bend (Scissoring): A medium to strong absorption around 1580-1650 cm⁻¹[10].
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region[10][12].
-
Protocol 7: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Rationale: HPLC with UV detection is the standard method for assessing the purity of pharmaceutical compounds. It separates the main compound from any synthesis-related impurities or degradation products[5][13][14].
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For a reference standard, purity should be ≥98%.
-
Part 3: Data Summary and Conclusion
Quantitative Data Tables
Table 1: Summary of Synthesis Parameters
| Parameter | Value | Notes |
|---|---|---|
| Starting Material | 10,11-dihydro-5H-dibenzo[b,f]azepine | Iminodibenzyl |
| Key Reagents | NaH, 3-Bromopropionitrile, LiAlH₄, HCl | Strong base, alkylating agent, reducing agent, salt formation |
| Overall Yield | Typically 40-60% | Based on similar reported syntheses |
| Final Form | Hydrochloride Salt | Enhances stability and solubility in aqueous media |
| Appearance | White to off-white crystalline solid | |
Table 2: Summary of Expected Chemical Characterization Data
| Analysis Method | Parameter | Expected Result |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.0-7.4 ppm (multiplets, 8H) |
| Benzylic Protons | ~3.1 ppm (singlet, 4H) | |
| Propyl Chain Protons | ~3.8 (t), ~1.9 (m), ~2.9 (t) ppm | |
| ¹³C NMR | Aromatic Region | ~120-150 ppm (multiple signals) |
| Aliphatic Region | ~25-50 ppm (5 signals) | |
| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z = 253.17 |
| FT-IR (ATR) | N-H Stretch (1° Amine) | Two bands at ~3300-3500 cm⁻¹ |
| N-H Bend | ~1580-1650 cm⁻¹ | |
| HPLC | Purity | ≥98% (at 254 nm) |
| Physical | Melting Point | Dependent on purity; requires experimental determination |
Conclusion
The synthesis and rigorous characterization of this compound hydrochloride are paramount for its use as a reliable analytical reference standard. The described synthetic route, proceeding via N-alkylation of iminodibenzyl followed by nitrile reduction, provides a robust and scalable method for its preparation. The subsequent conversion to the hydrochloride salt ensures stability and ease of handling.
Crucially, the structural identity and purity must be confirmed through a suite of orthogonal analytical techniques. The combination of NMR, MS, and IR spectroscopy provides definitive structural proof, while a validated HPLC method confirms purity. By following the detailed protocols and validation framework presented in this guide, researchers and drug development professionals can confidently produce and qualify this compound hydrochloride, ensuring the accuracy and integrity of their subsequent metabolic, pharmacokinetic, and toxicological findings.
References
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Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. Available at: [Link]
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PubMed. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication showing typical NMR data. Available at: [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
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PubMed. (1995). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2012). The formation of desipramine from imipramine in human hepatocytes. Available at: [Link]
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SpectraBase. (n.d.). Didesmethylimipramine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]
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International Journal of New Chemistry. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848). Available at: [Link]
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WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Available at: [Link]
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PubMed Central. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. National Institutes of Health. Available at: [Link]
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AIST. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Advanced Industrial Science and Technology. Available at: [Link]
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PubMed. (2010). A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS. National Center for Biotechnology Information. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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ResearchGate. (2020). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis. Available at: [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Available at: [Link]
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University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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A Technical Guide to the Pharmacology of Didesipramine, an Active Metabolite of Imipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipramine, a cornerstone tricyclic antidepressant (TCA), undergoes extensive hepatic metabolism, giving rise to a constellation of pharmacologically active and inactive compounds. Among these, the secondary amine desipramine is the most well-characterized active metabolite. However, further demethylation leads to the formation of didesipramine (didemethylimipramine). This technical guide provides an in-depth exploration of the pharmacology of this compound, synthesizing current knowledge on its metabolic generation, pharmacodynamic profile, pharmacokinetic properties, and clinical significance. We will delve into the enzymatic pathways governing its formation, its interaction with key neurotransmitter systems, and its contribution to the overall therapeutic and adverse effect profile of imipramine. Furthermore, this guide will present a detailed protocol for the analytical quantification of this compound in biological matrices, a critical tool for preclinical and clinical research.
Introduction: Beyond the Parent Drug
The clinical efficacy and safety of many pharmaceuticals are not solely attributable to the parent compound but are often a complex interplay with their metabolites. This is particularly true for tricyclic antidepressants like imipramine, where active metabolites can possess distinct pharmacological properties, contributing significantly to the drug's overall effect. While desipramine is widely recognized as the primary active metabolite of imipramine, a deeper understanding of the metabolic cascade reveals the presence of other potentially significant compounds, such as this compound. This guide aims to provide a comprehensive technical overview of this compound, offering researchers and drug development professionals the foundational knowledge required to investigate its role in the therapeutic action and variability in patient response to imipramine.
The Metabolic Pathway: From Imipramine to this compound
Imipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] The metabolic cascade leading to this compound involves sequential N-demethylation.
Step 1: Imipramine to Desipramine The initial and major metabolic step is the demethylation of the tertiary amine imipramine to the secondary amine desipramine. This reaction is predominantly catalyzed by CYP2C19, with smaller contributions from CYP1A2 and CYP3A4.[1][3][4] The activity of these enzymes, particularly CYP2C19, can vary significantly among individuals due to genetic polymorphisms, which is a major source of interindividual variability in imipramine metabolism.[2][4]
Step 2: Desipramine to this compound Desipramine, itself a potent antidepressant, undergoes further metabolism. One of these pathways is a second demethylation to form the primary amine, this compound. While the specific CYP isozymes responsible for this second demethylation step are less definitively characterized than the first, it represents a continuation of the metabolic cascade.
Both imipramine and desipramine are also subject to hydroxylation, primarily by CYP2D6, leading to the formation of 2-hydroxyimipramine and 2-hydroxydesipramine, respectively.[2][5] These hydroxylated metabolites can also be pharmacologically active.[6] The interplay between demethylation and hydroxylation pathways determines the relative concentrations of imipramine and its various metabolites.
Caption: Metabolic pathway of imipramine.
Pharmacodynamics: A Unique Profile
The pharmacological activity of tricyclic antidepressants and their metabolites is primarily mediated by their ability to inhibit the reuptake of monoamine neurotransmitters, particularly norepinephrine (NE) and serotonin (5-HT), from the synaptic cleft.[7] Tertiary amines like imipramine are generally more potent serotonin reuptake inhibitors, while secondary amines like desipramine are more potent norepinephrine reuptake inhibitors.[4][8]
This compound, as a primary amine, is expected to have its own distinct receptor and transporter binding profile. While comprehensive, direct comparative studies on this compound are less common than for its precursors, the existing data and structure-activity relationships in TCAs allow us to infer its likely pharmacodynamic properties. It is hypothesized that, following the trend of demethylation increasing noradrenergic selectivity, this compound would be a potent norepinephrine reuptake inhibitor.
| Compound | NET (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) |
| Imipramine | 4.2 | 64 | 82,000 |
| Desipramine | Potent | Weaker | Weak |
Beyond monoamine transporters, TCAs interact with a variety of other receptors, which often mediate their side effects.[1] Desipramine, for instance, has weaker antihistamine and anticholinergic effects compared to imipramine, leading to a more activating profile and fewer side effects like sedation, dry mouth, and constipation.[1][10] It is plausible that this compound would continue this trend, exhibiting an even more favorable side-effect profile in this regard.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, imipramine. Following oral administration, imipramine is rapidly absorbed, but undergoes extensive first-pass metabolism, leading to variable bioavailability.[11]
-
Formation and Distribution: this compound is formed in the liver and subsequently distributed throughout the body. Like other TCAs, it is a lipophilic compound and is expected to have a large volume of distribution.[2]
-
Metabolism and Excretion: this compound, being a primary amine, would likely be a substrate for further metabolism, potentially through hydroxylation by CYP2D6, similar to desipramine, or other conjugation reactions to increase water solubility for renal excretion.[2] A significant portion of imipramine metabolites are excreted in the urine, with a smaller amount eliminated via bile and feces.[1]
-
Half-life: The elimination half-life of desipramine is approximately 17 hours, though it can range from 14 to 60 hours.[12] The half-life of this compound has not been as extensively studied but would be a critical parameter in determining its contribution to the steady-state pharmacological effect of imipramine.
Analytical Methodologies: Quantification in Biological Matrices
Accurate quantification of this compound in biological samples like plasma is essential for pharmacokinetic studies and for investigating its clinical relevance. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[13]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized and validated in the user's laboratory.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 50 µL of human plasma sample in a microcentrifuge tube, add 150 µL of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar compound like d4-Desipramine) in acetonitrile.[14][15] The internal standard is crucial for correcting for variability in extraction and instrument response.
-
Vortex the mixture vigorously for 3 minutes at 1500 rpm to precipitate proteins.[15]
-
Centrifuge for 5 minutes at ≥16,000 x g to pellet the precipitated proteins.[15]
-
(Optional but recommended for cleaner samples) Perform a liquid-liquid extraction. Add a basic buffer to the supernatant, followed by an immiscible organic solvent like methyl tert-butyl ether (MTBE).[14]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic supernatant to a clean 96-well plate or tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.[14]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or a mixed-mode column (e.g., cation exchange) is suitable. For example, a Thermo Scientific BioBasic SCX, 50 x 3.0 mm, 5 µm.[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with formic acid to adjust pH) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Run Time: A short run time of 2-5 minutes is often achievable.[14]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation). This provides high specificity. The specific m/z transitions for this compound and the internal standard must be determined experimentally. For context, the transition for Desipramine is often monitored as 267.3 → 72.2 m/z.[14]
4. Data Analysis and Validation:
-
A calibration curve is constructed by analyzing samples with known concentrations of this compound.
-
The concentration of this compound in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[16]
Caption: LC-MS/MS workflow for this compound.
Clinical Significance and Future Directions
The clinical relevance of this compound is an area ripe for further investigation. The therapeutic window for imipramine is typically defined by the combined plasma concentrations of imipramine and desipramine, often in the range of 150-300 ng/mL.[4] Concentrations above 450-500 ng/mL are associated with toxicity.[2][4] The contribution of this compound to both the therapeutic effect and the toxic profile is currently not well-defined.
Given its presumed potent noradrenergic activity, this compound could contribute to the antidepressant efficacy of imipramine, particularly in symptoms related to norepinephrine deficiency such as fatigue and lack of motivation. It may also play a role in the treatment of other conditions where noradrenergic agents are effective, such as neuropathic pain and ADHD.[17][18]
Future research should focus on:
-
Definitive Pharmacodynamic Profiling: Comprehensive receptor and transporter binding assays to fully characterize the pharmacodynamic profile of this compound.
-
Pharmacokinetic Modeling: Developing robust pharmacokinetic models that include this compound to better predict patient exposure and response.
-
Correlative Clinical Studies: Investigating the relationship between plasma concentrations of this compound and clinical outcomes (both efficacy and adverse events) in patients treated with imipramine.
A deeper understanding of the pharmacology of this compound will not only enhance our knowledge of imipramine's mechanism of action but could also inform the development of new antidepressants with optimized pharmacological profiles.
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Foundational Research on the Anticholinergic Properties of Didesipramine: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the foundational research into the anticholinergic properties of Didesipramine, a secondary amine tricyclic antidepressant. While primarily known for its norepinephrine reuptake inhibition, this compound's interaction with muscarinic acetylcholine receptors contributes significantly to its therapeutic and side-effect profile. This document synthesizes key in vitro and in vivo methodologies used to characterize these anticholinergic effects, offering a detailed framework for researchers in pharmacology and drug development. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip scientists with the knowledge to rigorously assess the anticholinergic activity of this compound and other compounds.
Introduction: The Clinical Significance of this compound's Anticholinergic Profile
This compound, an active metabolite of imipramine, has a long history in the treatment of major depressive disorder.[1] Its primary therapeutic mechanism is attributed to the blockade of norepinephrine reuptake.[2] However, like other tricyclic antidepressants (TCAs), this compound interacts with a variety of other receptors, including muscarinic acetylcholine receptors. This antagonism of muscarinic receptors is responsible for the compound's anticholinergic effects.[1]
While some TCAs, such as amitriptyline, are potent anticholinergics, this compound is recognized as having a comparatively weaker anticholinergic profile.[1][2] This distinction is clinically relevant, as the anticholinergic side effects of TCAs—including dry mouth, blurred vision, constipation, and urinary retention—can significantly impact patient compliance.[3] A thorough understanding of this compound's anticholinergic properties is therefore crucial for predicting its clinical utility and for the development of novel antidepressants with improved side-effect profiles.
This guide will dissect the core methodologies used to investigate this compound's anticholinergic characteristics, from receptor binding to functional cellular assays and in vivo physiological measurements.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
The anticholinergic effects of this compound stem from its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions.[4] this compound binds to these receptors, preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a cellular response.
The following diagram illustrates the principle of competitive antagonism at a muscarinic receptor:
Caption: Competitive antagonism of a muscarinic receptor by this compound.
In Vitro Characterization of Muscarinic Receptor Binding
The initial step in characterizing the anticholinergic properties of a compound is to determine its affinity for muscarinic receptors. This is typically achieved through in vitro radioligand binding assays.[4]
Radioligand Binding Assays
Causality of Experimental Choice: Radioligand binding assays provide a direct measure of the interaction between a drug and its receptor target. By using a radiolabeled ligand with known high affinity for the receptor, the displacement of this ligand by an unlabeled compound (like this compound) allows for the calculation of the unlabeled compound's binding affinity (Ki).[4][5] This is a fundamental and highly reproducible method for quantifying receptor-ligand interactions.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the muscarinic receptor subtype of interest (e.g., human caudate nucleus for broad muscarinic receptor populations, or CHO-K1 cells stably expressing a single human muscarinic receptor subtype) in a cold buffer.[6]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate), and varying concentrations of unlabeled this compound.[7]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
-
-
Incubation and Filtration:
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Data Presentation: this compound Muscarinic Receptor Binding Affinities
| Tissue Source (Human) | Receptor Population | This compound Ki (nM) | Nortriptyline Ki (nM) | Amitriptyline Ki (nM) |
| Detrusor Muscle | Mixed (predominantly M2/M3) | 2 | 5 | 25 |
| Ileal Longitudinal Muscle | Mixed (predominantly M2/M3) | 1 | 4 | 14 |
| Caudate | Mixed (predominantly M1/M4) | 5 | 7 | 56 |
| Data adapted from a comparative study of tricyclic antidepressant affinities.[9] |
Note: The Ki values represent the reciprocal of the dissociation constants. Lower Ki values indicate higher binding affinity.
Functional Assessment of Muscarinic Receptor Antagonism
While binding assays quantify the affinity of a compound for a receptor, functional assays are necessary to determine the consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist).[10][11]
GTPγS Binding Assay
Causality of Experimental Choice: For Gi/o-coupled muscarinic receptors (M2 and M4), the GTPγS binding assay is a robust method to measure the functional outcome of receptor activation.[10][12] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. An antagonist like this compound will inhibit this agonist-stimulated [³⁵S]GTPγS binding.[13]
Experimental Protocol: GTPγS Binding Assay for Muscarinic Antagonists
-
Membrane Preparation: Prepare cell membranes expressing M2 or M4 muscarinic receptors as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a muscarinic agonist (e.g., carbachol), varying concentrations of this compound, and GDP.[10]
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Data Analysis: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. The inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound is used to determine its antagonist potency (IC50).
Calcium Mobilization Assay
Causality of Experimental Choice: For Gq/11-coupled muscarinic receptors (M1, M3, and M5), activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[14] Calcium mobilization assays use fluorescent dyes that are sensitive to changes in [Ca²⁺]i to measure receptor activation. An antagonist will block the agonist-induced increase in intracellular calcium.[8]
Experimental Protocol: Calcium Mobilization Assay for Muscarinic Antagonists
-
Cell Culture and Dye Loading:
-
Culture cells expressing M1, M3, or M5 muscarinic receptors in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.
-
-
Fluorescence Measurement:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The inhibition of the agonist-induced calcium response by this compound is used to calculate its antagonist potency (IC50).
-
Caption: Workflow for a calcium mobilization assay to assess muscarinic antagonism.
In Vivo Assessment of Anticholinergic Effects
To understand the physiological consequences of this compound's muscarinic receptor antagonism, in vivo studies in animal models are essential. These studies provide a more integrated view of the drug's effects in a whole organism.
Sialometry (Measurement of Salivation)
Causality of Experimental Choice: Dry mouth (xerostomia) is a classic anticholinergic side effect.[3] Sialometry, the measurement of saliva flow, provides a direct and quantifiable in vivo assessment of a compound's anticholinergic activity on salivary glands, which are rich in M3 muscarinic receptors.[15][16]
Experimental Protocol: Sialometry in Rats
-
Animal Preparation: Anesthetize the rats and expose the lingual nerves for stimulation-induced salivation.[15]
-
Baseline Measurement: Collect and measure baseline saliva production.
-
Drug Administration: Administer this compound intravenously or intraperitoneally.
-
Stimulation and Collection: Stimulate the lingual nerve to induce salivation and collect the saliva over a set period.
-
Data Analysis: Compare the saliva flow rate after this compound administration to the baseline rate to determine the percentage of inhibition.
Pupillometry
Causality of Experimental Choice: The iris sphincter muscle is controlled by the parasympathetic nervous system via M3 muscarinic receptors. Anticholinergic agents block the constrictor effect of acetylcholine, leading to mydriasis (pupil dilation).[17] Pupillometry, the measurement of pupil diameter, is a non-invasive method to assess the peripheral anticholinergic activity of a drug.[18][19]
Experimental Protocol: Pupillometry in Preclinical Models
-
Acclimatization: Acclimate the animals to the testing environment to minimize stress-induced changes in pupil size.
-
Baseline Measurement: Measure the baseline pupil diameter in standardized lighting conditions using a pupillometer.
-
Drug Administration: Administer this compound.
-
Post-Dose Measurement: Measure the pupil diameter at various time points after drug administration.
-
Data Analysis: Compare the post-dose pupil diameter to the baseline to quantify the mydriatic effect.
Caption: Logical flow of an in vivo experiment to assess anticholinergic effects.
Conclusion and Future Directions
The foundational research on this compound's anticholinergic properties reveals a compound with a demonstrable, albeit weaker, muscarinic receptor antagonist profile compared to other TCAs. The methodologies outlined in this guide—radioligand binding assays, functional cellular assays, and in vivo physiological measurements—provide a robust framework for the continued investigation of this compound and the development of new chemical entities with optimized receptor selectivity.
Future research should aim to delineate the complete binding profile of this compound across all five human muscarinic receptor subtypes to provide a more nuanced understanding of its anticholinergic effects. Furthermore, correlating these in vitro findings with in vivo functional outcomes in more sophisticated preclinical models will be crucial for translating this foundational knowledge into clinical practice and the design of safer and more effective antidepressant therapies.
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Evaluation of Cholinergic Deficiency in Preclinical Alzheimer's Disease Using Pupillometry. [Link]
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Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. [Link]
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Evaluation of Cholinergic Deficiency in Preclinical Alzheimer's Disease Using Pupillometry. [Link]
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Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. [Link]
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The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]
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Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]
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A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. [Link]
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The Metabolic Cascade of a Pioneering Antidepressant: A Technical Guide to the Discovery and Development of Imipramine and its Metabolites, Desipramine and Didesipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and metabolic fate of the pioneering tricyclic antidepressant, Imipramine. We delve into the serendipitous discovery of this class of drugs and the subsequent elucidation of its mechanism of action. The core of this guide focuses on the metabolic cascade that leads to its primary active metabolite, Desipramine, and the lesser-known secondary metabolite, Didesipramine (also known as didesmethylimipramine). Through a detailed examination of their synthesis, pharmacological profiles, and clinical significance, we offer a nuanced understanding of this important chapter in psychopharmacology. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
The Dawn of a New Era in Antidepressant Therapy: The Discovery of Imipramine
The story of tricyclic antidepressants (TCAs) begins in the early 1950s, a period of explosive growth in psychopharmacology.[1] In the quest for novel antipsychotic agents, scientists at the Swiss pharmaceutical company Geigy synthesized a series of iminodibenzyl derivatives.[2] One of these compounds, G22355, later named Imipramine, was initially investigated for its potential sedative and antipsychotic properties. However, clinical observations by psychiatrist Dr. Roland Kuhn in the late 1950s revealed its remarkable efficacy in alleviating symptoms of depression.[1] This serendipitous discovery marked a turning point in the treatment of major depressive disorder and laid the foundation for the development of an entire class of antidepressant medications.[1][2]
The Emergence of an Active Metabolite: Desipramine
Following the successful introduction of Imipramine, further research focused on understanding its mechanism of action and metabolic pathways. It was soon discovered that Imipramine is extensively metabolized in the liver, primarily through N-demethylation, to form an active metabolite, Desipramine.[3][4] This finding was significant as Desipramine itself was found to possess potent antidepressant properties.[5][6]
Synthesis and Chemical Properties
Desipramine, chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, is a secondary amine tricyclic antidepressant.[2] It was developed by Geigy and first appeared in the literature in 1959, eventually being introduced for the treatment of depression in 1963 or 1964.[2]
| Property | Desipramine |
| Chemical Formula | C18H22N2 |
| Molar Mass | 266.388 g·mol−1 |
| CAS Number | 50-47-5 |
| Drug Class | Tricyclic Antidepressant (TCA) |
Pharmacological Profile
Desipramine's primary mechanism of action is the inhibition of the reuptake of norepinephrine at the presynaptic terminal, with a lesser effect on serotonin reuptake.[7] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for its antidepressant effects. Compared to its parent compound, Imipramine, Desipramine is a more selective and potent inhibitor of norepinephrine reuptake.[2][7]
The Secondary Metabolite: this compound (Didesmethylimipramine)
Further investigation into the metabolic fate of Desipramine revealed the existence of a secondary metabolite, this compound, also known as didesmethylimipramine.[8][9] This compound is formed through the N-demethylation of Desipramine.
Chemical Properties
| Property | This compound (Didesmethylimipramine) |
| Chemical Formula | C17H20N2 |
| Molar Mass | 252.36 g·mol−1 |
| CAS Number | 2095-95-6 |
Metabolic Pathway and Synthesis
This compound is a product of the continued metabolism of the tricyclic antidepressant cascade. The synthesis of this compound occurs in vivo through the enzymatic demethylation of Desipramine. While laboratory synthesis is possible for research purposes, its primary relevance is as a metabolite.[10] One study has shown that Didesmethylimipramine can undergo metabolic alpha-C-oxidation to form a carboxylic acid.[10]
The metabolic cascade from Imipramine to this compound is primarily carried out by cytochrome P450 enzymes in the liver. CYP2C19 is largely responsible for the initial demethylation of Imipramine to Desipramine, while CYP1A2 and CYP3A4 also play a role.[3] The subsequent metabolism of Desipramine, including its conversion to this compound, is also mediated by these enzymes, with CYP2D6 being a key enzyme in the hydroxylation of both Imipramine and Desipramine.[3][4][11][12]
Pharmacological Activity of this compound
Information on the specific pharmacological activity of this compound is limited, likely due to its low plasma concentrations in individuals taking Imipramine or Desipramine.[8] However, a study in rats investigated the pharmacodynamics of "desmethyldesipramine" (this compound) and found that it is capable of downregulating cortical beta-adrenergic receptors.[13] This suggests that this compound may contribute, at least in part, to the overall pharmacological effects observed after the administration of Desipramine. The study determined the ED50 for Desipramine to be 5.10 mg/kg, while the ED50 for this compound was 7.71 mg/kg for this effect.[13] Both drugs caused a dose-dependent decrease in cortical beta-adrenergic receptor density.[13]
Clinical Development and Significance
While Imipramine and Desipramine became widely used and clinically significant antidepressants, this compound was never independently developed or marketed as a therapeutic agent. Its existence is primarily of interest from a drug metabolism and pharmacokinetic perspective. The focus of clinical research and therapeutic drug monitoring has remained on the parent drug, Imipramine, and its primary active metabolite, Desipramine, due to their higher concentrations and established therapeutic efficacy.[4] Clinical trials have extensively evaluated the efficacy of Desipramine in treating depression and other conditions.[1]
Conclusion
The discovery of Imipramine and the subsequent identification of its active metabolite, Desipramine, represent a landmark achievement in the history of psychopharmacology. The further metabolic conversion to this compound illustrates the complex biotransformation pathways of these early antidepressants. While this compound itself did not emerge as a standalone therapeutic agent, understanding its formation and pharmacological activity provides a more complete picture of the metabolic cascade initiated by Imipramine. This in-depth knowledge of drug metabolism continues to be a cornerstone of modern drug development, enabling the optimization of therapeutic efficacy and safety for new generations of medications.
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Hollister, L. E., & Overall, J. E. (1984). The pharmacodynamics of desipramine and desmethyldesipramine in rats. Psychopharmacology, 83(2), 114-118. [Link]
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Chiba, K., Kobayashi, K., Tani, M., Ishizaki, T., & Kuroiwa, Y. (1995). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. Xenobiotica, 25(11), 1221-1229. [Link]
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Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Active metabolites of imipramine and desipramine in man. Clinical pharmacology and therapeutics, 26(3), 314-323. [Link]
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Dow-Edwards, D. L., & Fico, T. A. (1991). Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose. Developmental pharmacology and therapeutics, 17(3-4), 161-172. [Link]
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Brosen, K., & Gram, L. F. (1988). First-pass metabolism of imipramine and desipramine: Impact of the sparteine oxidation phenotype. Clinical Pharmacology & Therapeutics, 43(4), 400-406. [Link]
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Lemoine, A., Gautier, J. C., Azoulay, D., Kiffel, L., Belloc, C., & Beaune, P. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular pharmacology, 43(5), 827-832. [Link]
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Barkai, A. I., Suckow, R. F., & Cooper, T. B. (1984). Imipramine and its metabolites: relationship to cerebral catecholamines in rats in vivo. The Journal of pharmacology and experimental therapeutics, 230(2), 330-335. [Link]
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An In-depth Technical Guide to Desipramine's Role in Modulating Noradrenergic Neurotransmission
Executive Summary
Desipramine (DMI), a secondary amine tricyclic antidepressant (TCA), has served as a cornerstone tool in neuroscience for decades, primarily due to its potent and relatively selective inhibition of the norepinephrine transporter (NET).[1] This guide provides a comprehensive technical overview of desipramine's mechanism of action, from its molecular interaction with NET to the complex neuroadaptive changes that occur with chronic administration. We will dissect the acute and long-term effects on noradrenergic signaling, neuronal activity, and receptor sensitivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to rigorously investigate these effects, including radioligand binding assays, in vivo microdialysis, and electrophysiological recordings. The synthesis of this information aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize desipramine as a pharmacological tool to probe the intricacies of the noradrenergic system.
Part 1: The Noradrenergic Synapse: A Primer
To comprehend the impact of desipramine, one must first understand the architecture of noradrenergic neurotransmission. The process begins in the locus coeruleus (LC), the principal site of norepinephrine (NE)-producing neurons in the brain.[2] Upon neuronal firing, NE is released from presynaptic terminals into the synaptic cleft. Its signaling action is terminated primarily by reuptake into the presynaptic neuron via the norepinephrine transporter (NET), a member of the SLC6A2 gene family.[3][4] Once in the cleft, NE can bind to various adrenergic receptors on both presynaptic and postsynaptic membranes, including α1, α2, and β-adrenergic receptor subtypes, to elicit its physiological effects.[5] The presynaptic α2-autoreceptor, in particular, acts as a critical negative feedback mechanism, inhibiting further NE release when activated.[6]
Part 2: Desipramine: A Molecular Profile
Desipramine, chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, is a dibenzazepine derivative.[1] Its tricyclic structure is fundamental to its pharmacological activity.[7] Among TCAs, desipramine is distinguished by its high affinity and selectivity for NET over the serotonin transporter (SERT), making it an invaluable tool for isolating noradrenergic pathways in research.[1][8] While highly potent at NET, it also exhibits weaker interactions with other receptors, which contribute to its side-effect profile but are generally less significant at concentrations used for selective NE reuptake inhibition in preclinical research.[9][10]
Data Presentation: Binding Profile of Desipramine
The following table summarizes the binding affinities (Ki, in nM) of desipramine for key monoamine transporters and receptors. Lower Ki values denote higher binding affinity.
| Target | Binding Affinity (Ki, nM) | References |
| Norepinephrine Transporter (NET) | 0.3 - 8.6 | [11] |
| Serotonin Transporter (SERT) | ~64 | [7] |
| Dopamine Transporter (DAT) | ~82,000 | [7] |
| Alpha-1 Adrenergic Receptor | High Affinity | [9] |
| Muscarinic Cholinergic Receptor | High Affinity | [9] |
| Histamine H1 Receptor | Weak Affinity | [1] |
Note: Values are compiled from multiple sources and may vary based on experimental conditions (e.g., tissue source, radioligand used).
Part 3: Core Mechanism: Competitive Inhibition of the Norepinephrine Transporter
Desipramine's primary mechanism of action is the direct blockade of NET.[10] Structural studies on homologous transporters reveal that desipramine binds within the transporter protein, at a site distinct from the norepinephrine binding site, effectively locking the transporter in a conformation that prevents it from shuttling norepinephrine back into the presynaptic neuron.[7] This non-competitive inhibition of NE binding but competitive inhibition of NE transport leads to a rapid and sustained increase in the concentration of norepinephrine in the synaptic cleft.[7][9] This elevation in synaptic NE enhances and prolongs the activation of postsynaptic adrenergic receptors.
In Vivo Measurement of Neurotransmitter Dynamics: Microdialysis
Microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in the brains of freely moving animals, providing direct evidence of NET blockade.
[4][12]Protocol: In Vivo Microdialysis for Extracellular Norepinephrine
-
Causality: This protocol directly measures the consequence of NET blockade—an increase in extracellular NE concentration. By implanting a semipermeable probe into a specific brain region, we can sample the neurochemicals in the interstitial fluid before and after drug administration.
[13]* Step-by-Step Methodology:
- Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a guide cannula targeting a brain region rich in noradrenergic terminals (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.
- Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) through the guide cannula into the target brain region.
- Perfusion: Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).
- Baseline Collection: Allow the system to stabilize for 1-2 hours. Begin collecting dialysate samples in timed fractions (e.g., every 15-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent NE degradation. Collect at least 3-4 stable baseline samples.
- Desipramine Administration: Administer desipramine via the desired route (e.g., intraperitoneal injection, i.p.).
- Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor the change in extracellular NE concentration over time.
- Sample Analysis (HPLC-ED/FD):
- Quantify the concentration of NE in each dialysate sample using High-Performance Liquid Chromatography (HPLC) coupled with either Electrochemical Detection (ED) or Fluorescence Detection (FD) after derivatization. [14] * Inject a small volume (e.g., 10 µL) of each sample into the HPLC system.
- Separate NE from other neurochemicals on a reverse-phase column.
- Detect and quantify the NE peak based on its retention time and electrochemical/fluorescence properties compared to known standards.
- Data Analysis:
- Calculate the absolute amount of NE in each fraction (e.g., in fmol/sample).
- Express the post-injection data as a percentage of the average baseline concentration for each animal.
- Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug-induced change in NE levels.
Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.
Diagram 4: In Vivo Microdialysis Experimental Workflow. Functional Analysis of Neuronal Activity: Electrophysiology
In vivo single-unit electrophysiology allows for the direct measurement of the firing rate of individual noradrenergic neurons in the locus coeruleus, revealing the functional impact of desipramine on the entire system.
[15]Protocol: In Vivo Single-Unit Recording of Locus Coeruleus Neurons
-
Causality: This protocol directly tests the hypothesis that desipramine modulates the activity of the brain's primary noradrenergic nucleus. Changes in firing rate reflect the integrated response to NET blockade and subsequent receptor-mediated feedback.
[16]* Step-by-Step Methodology:
- Animal Preparation: Anesthetize a rat (e.g., with chloral hydrate or isoflurane) and place it in a stereotaxic frame. A craniotomy is performed over the cerebellum to allow access to the locus coeruleus.
- Electrode Placement: Slowly lower a glass microelectrode into the brain towards the known stereotaxic coordinates of the LC.
- Neuron Identification: Identify noradrenergic neurons based on their characteristic electrophysiological properties: a slow (1-5 Hz), regular firing rate, broad action potentials, and a distinct bursting response to a sensory stimulus (e.g., a paw pinch). [17] 4. Baseline Recording: Once a stable neuron is isolated, record its spontaneous firing rate for a stable baseline period (e.g., 5-10 minutes).
- Drug Administration: Administer desipramine intravenously (i.v.) or intraperitoneally (i.p.).
- Post-Drug Recording: Continuously record the firing rate of the same neuron to observe the drug-induced changes. Acute administration is expected to cause a dose-dependent decrease in firing rate. [18] 7. Data Analysis:
- Use a window discriminator and rate meter to quantify the firing rate (in spikes/second or Hz).
- Generate a peristimulus time histogram (PSTH) to visualize the change in firing rate over time relative to the drug injection.
- Express the results as a percentage of the baseline firing rate.
- Lesioning/Marking: At the end of the recording, pass a small current through the electrode to create a lesion or eject a dye to mark the recording site for later histological verification.
Part 6: Conclusion and Future Directions
Desipramine is an indispensable pharmacological agent for modulating noradrenergic neurotransmission. Its high potency and selectivity for the norepinephrine transporter allow for precise manipulation of the noradrenergic system. The acute effect of NET blockade leads to an immediate increase in synaptic norepinephrine, which is partially offset by a feedback-induced reduction in LC neuronal firing. H[17][19]owever, chronic administration triggers critical neuroadaptive changes, most notably the desensitization of α2-autoreceptors, resulting in a powerful and sustained enhancement of noradrenergic signaling. T[20][21]he experimental protocols detailed herein provide a robust framework for researchers to explore these phenomena.
Future research should continue to leverage these techniques to explore how desipramine's modulation of the noradrenergic system interacts with other neurotransmitter systems, its role in synaptic plasticity, and the molecular mechanisms underlying the long-term neuroadaptations it induces. Understanding these complex interactions remains a critical frontier in the development of more effective and targeted therapeutics for psychiatric and neurological disorders.
Part 7: References
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An In-depth Technical Guide to Investigating the Neurochemical Correlates of Didesipramine by Sex
Executive Summary
Didesipramine (a major metabolite of imipramine, also known as desipramine) is a potent tricyclic antidepressant (TCA) that has been a cornerstone in depression treatment and a valuable tool in neuroscience research.[1][2] Its primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[3][4] While effective, clinical and preclinical evidence increasingly suggests that the therapeutic response and underlying neurobiological effects of antidepressants can differ significantly between sexes.[5][6] Preclinical work with this compound has revealed that while it can produce similar behavioral antidepressant-like effects in both male and female rodents, the molecular underpinnings of these effects diverge, pointing to sex-specific neurochemical pathways.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate these sex-specific neurochemical correlates. Moving beyond a simple recitation of facts, this document serves as a strategic manual, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key analytical techniques. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously explore how sex, as a fundamental biological variable, modulates the neurochemical impact of this compound.
Part 1: Foundational Neurobiology and Rationale
This compound: Core Mechanism of Action
This compound exerts its primary therapeutic effect by binding to and inhibiting the norepinephrine transporter (NET).[4] In a normal state, NET is responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By blocking this reuptake, this compound increases the concentration and residence time of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[3][8] While it is most selective for NET, like other TCAs, it has a lesser effect on the serotonin transporter (SERT) and can interact with other receptors, contributing to its overall efficacy and side-effect profile.[2][4]
Caption: this compound's primary mechanism of action.
The Imperative of Investigating Sex as a Biological Variable
The investigation of sex differences in pharmacology is not a niche concern but a critical component of rigorous and translatable science. Depression is diagnosed in women at nearly twice the rate as in men, and clinical presentations can be sexually dimorphic.[6] Historically, preclinical research, including the initial characterization of many antidepressants, relied almost exclusively on male animals.[7] This practice overlooks fundamental differences in neurochemistry, hormonal environments, and metabolism that can influence drug efficacy and safety.
Some clinical studies have suggested that men may respond better to TCAs, while women show a preferential response to selective serotonin reuptake inhibitors (SSRIs).[6][9] However, this is not a universally accepted finding, with other large studies reporting no sex differences in TCA efficacy.[5] This ambiguity underscores the need for controlled, mechanistic preclinical studies to dissect the biological factors at play.
Interacting Neurochemical and Endocrine Systems
The effects of this compound cannot be viewed in isolation. Its modulation of the noradrenergic system occurs within a complex biological context that is profoundly influenced by sex.
-
Gonadal Hormones: Estrogens and androgens exert significant organizational and activational effects on the brain. Estrogen, for example, can influence the synthesis and activity of serotonin.[6] The hormonal state of an animal can directly influence the brain's response to an antidepressant. Studies have shown that castration can abolish the antidepressant-induced downregulation of serotonin 2 (5-HT2) receptors, an effect that is reversed by estrogen or testosterone treatment.[10]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: This axis is the body's primary stress response system and is often dysregulated in depression.[11] There are well-documented sex differences in HPA axis function, with females often exhibiting a more robust stress response.[12][13] Since antidepressants are known to normalize HPA axis activity, sex-specific interactions in this domain are a critical area of investigation.[5]
-
Dopaminergic System: While this compound has low affinity for the dopamine transporter, the monoamine systems are highly interconnected. Sex differences in dopamine signaling, receptor expression, and behavioral responses to dopamine agonists have been reported, which could indirectly modulate the ultimate effects of a noradrenergic agent.[14][15]
Part 2: Preclinical Evidence of Sex-Specific this compound Effects
Behavioral vs. Molecular Correlates: A Critical Divergence
A pivotal study by Litteljohn et al. (2022) provides a compelling rationale for this guide. Researchers administered this compound to male and female rats and assessed antidepressant-like effects using the forced-swim test.[7]
Key Findings:
-
Behavior: this compound induced similar antidepressant-like behavioral responses in both male and female rats at effective doses.[7]
-
Neuroplasticity: Despite the similar behavioral outcomes, the underlying molecular mechanisms in the hippocampus differed starkly. In males, this compound regulated key neuroplasticity markers (FADD, Cdk-5, p25), suggesting neuroprotective actions. In females, these markers remained unchanged.[7]
This divergence is a crucial finding. It demonstrates that achieving a similar behavioral endpoint does not imply an identical mechanism of action between sexes. For drug development, this means that a compound could be engaging different, potentially less optimal or side-effect-prone, pathways in one sex versus the other.
| Molecular Marker | Effect in Males (post-Didesipramine) | Effect in Females (post-Didesipramine) | Reference |
| Fas-Associated Death Domain (FADD) | Regulated | No Change | [7] |
| Cyclin-dependent kinase 5 (Cdk5) | Regulated | No Change | [7] |
| p25 (Cdk5 activator) | Regulated | No Change | [7] |
| Hippocampal Cell Proliferation | No Change | No Change | [7] |
Table 1: Summary of sex-specific hippocampal molecular findings from Litteljohn et al. (2022).[7]
Caption: Divergent molecular pathways leading to similar behavioral outcomes.
The Central Adrenergic System: A Locus of Sex-Specific Response
Further evidence for sex-specific effects comes from studies examining the functional output of the adrenergic system. One study found that male rats are significantly more susceptible to the sedative (hypoactivity) effects of clonidine, an α2-adrenoceptor agonist which reduces noradrenergic cell firing.[16] When treated repeatedly with this compound, this sedative effect was attenuated in both sexes, as expected from the drug's mechanism. However, the attenuation was more rapid and of a greater magnitude in males, indicating a more profound functional adaptation of the male adrenergic system to chronic this compound exposure.[16]
Part 3: Experimental Design and Protocols
A rigorous investigation into the sex-specific neurochemical effects of this compound requires a multi-faceted approach that combines in vivo sampling with sensitive analytical chemistry.
Core Principles of a Sex-Stratified Preclinical Study Design
The experimental design must be structured from the outset to treat sex as a primary biological variable.
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). Animals should be age-matched.
-
Estrous Cycle Monitoring (Females): The estrous cycle in female rodents is a ~4-5 day cycle of hormonal fluctuations that can influence neurotransmitter levels and behavior. Daily vaginal cytology should be performed to identify the stage of the cycle (proestrus, estrus, metestrus, diestrus). This allows for either testing animals at a specific stage or ensuring that all stages are equally represented across treatment groups to avoid confounding results.
-
Group Stratification: The minimum experimental groups should be: Male-Vehicle, Male-Didesipramine, Female-Vehicle, Female-Didesipramine.
-
Dosing: this compound HCl can be dissolved in 0.9% saline and administered intraperitoneally (i.p.). Doses should be based on literature, such as the 10 or 20 mg/kg used by Litteljohn et al. (2022).[7]
-
Timeline: Experiments can be acute (single injection) or chronic (e.g., daily injections for 14-21 days) to model different clinical scenarios. Neurochemical measurements should be taken at a defined time point post-injection.
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Preliminary Research on Didesipramine for Attention-Deficit Hyperactivity Disorder (ADHD): A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Attention-Deficit Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant medications are the first-line treatment, a significant portion of patients experience suboptimal response or intolerable side effects, necessitating the exploration of alternative therapeutic strategies. This technical guide outlines a comprehensive preclinical research plan to investigate the potential of Didesipramine, a tricyclic antidepressant, as a novel treatment for ADHD. This compound's primary mechanism of action as a potent and selective norepinephrine reuptake inhibitor provides a strong neurochemical rationale for its potential efficacy in managing ADHD symptoms.[1] This document details the scientific basis for this investigation, proposes a series of in-vitro and in-vivo studies to thoroughly characterize this compound's pharmacological profile and assess its efficacy in established animal models of ADHD, and provides detailed experimental protocols to ensure scientific rigor and reproducibility. The overarching goal of this proposed research is to generate the foundational data required to support the advancement of this compound into clinical development for the treatment of ADHD.
Introduction and Scientific Rationale
Attention-Deficit Hyperactivity Disorder (ADHD) is a complex neurodevelopmental condition that affects individuals across the lifespan. The core symptoms of inattention, hyperactivity, and impulsivity can lead to significant impairments in academic, occupational, and social functioning.[2] The neurobiology of ADHD is not fully elucidated, but a substantial body of evidence points to dysregulation of catecholaminergic neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE), in key brain regions such as the prefrontal cortex and striatum.
Current pharmacological treatments for ADHD primarily consist of stimulant medications (e.g., methylphenidate, amphetamines) and non-stimulant options such as atomoxetine. While effective for many, stimulants carry a risk of abuse and can cause adverse effects like insomnia and appetite suppression. Atomoxetine, a selective norepinephrine reuptake inhibitor, offers an alternative, but its efficacy can be variable among patients. Tricyclic antidepressants (TCAs) like desipramine have been used off-label to treat ADHD, with some studies demonstrating their effectiveness in reducing symptoms.[3][4][5][6]
This compound (desipramine) is a major active metabolite of imipramine and is itself a potent and relatively selective norepinephrine reuptake inhibitor (NRI).[1] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating attention, arousal, and executive function.[1] This mechanism of action is shared with the approved non-stimulant ADHD medication, atomoxetine, suggesting a plausible therapeutic benefit for this compound in ADHD. The historical effectiveness of desipramine in treating ADHD was, in fact, a foundational observation that spurred the development of selective NRIs like atomoxetine.[1] However, concerns about the side-effect profile of TCAs, including anticholinergic and cardiovascular effects, have limited their widespread use.[7] A thorough, modern preclinical evaluation of this compound is warranted to precisely define its therapeutic potential and safety profile for ADHD.
This guide proposes a structured preclinical research program to systematically evaluate this compound for the treatment of ADHD. The program is designed to first characterize its in-vitro pharmacological profile with a focus on its activity at key neurotransmitter transporters and a broad panel of off-target receptors. Subsequently, in-vivo studies in validated animal models of ADHD will assess its efficacy in mitigating core behavioral symptoms of the disorder.
Proposed Mechanism of Action
The primary hypothesis is that this compound ameliorates the symptoms of ADHD by selectively inhibiting the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in the prefrontal cortex and other brain regions implicated in the pathophysiology of ADHD. This enhanced noradrenergic signaling is expected to improve attention, reduce hyperactivity, and decrease impulsivity.
Caption: Proposed mechanism of this compound in ADHD.
In-Vitro Pharmacological Profiling
A comprehensive in-vitro pharmacological profiling of this compound is the foundational step to understanding its mechanism of action and potential off-target liabilities.
Primary Target Engagement: Neurotransmitter Transporter Assays
The primary objective is to quantify the potency and selectivity of this compound for the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human NET, DAT, or SERT.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.
-
Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Cell Culture: Use HEK293 cells stably expressing the human NET, DAT, or SERT.
-
Uptake Assay:
-
Detection: Terminate the uptake by washing with ice-cold buffer and lyse the cells. Measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake and calculate the Ki.
Secondary Pharmacology: Off-Target Screening
To assess the potential for side effects, this compound will be screened against a broad panel of receptors, ion channels, and enzymes. This is crucial for understanding its overall safety profile.
-
Panel Selection: Utilize a commercially available safety pharmacology panel (e.g., Eurofins SafetyScreen44 or WuXi AppTec Mini Safety 44 Panel) that includes targets associated with common adverse drug reactions.[18][19][20][21][22]
-
Assay Execution: The contract research organization will perform radioligand binding or functional assays for each target in the panel at a fixed concentration of this compound (e.g., 10 µM).
-
Data Analysis: Results will be reported as the percentage of inhibition or activation for each target. Any significant interactions (>50% inhibition or activation) will be followed up with concentration-response curves to determine IC50 or EC50 values.
| Parameter | This compound (Expected) | Atomoxetine (for comparison) |
| NET Ki (nM) | Potent | Potent |
| DAT Ki (nM) | Weak/Inactive | Weak/Inactive |
| SERT Ki (nM) | Weak/Inactive | Weak/Inactive |
| Selectivity (DAT/NET) | High | High |
| Selectivity (SERT/NET) | High | High |
| Off-Target Interactions | To be determined | Minimal |
In-Vivo Efficacy Assessment in Animal Models of ADHD
The in-vivo efficacy of this compound will be evaluated in well-validated animal models of ADHD, focusing on the core behavioral domains of hyperactivity, inattention, and impulsivity.[2][23][24][25]
Animal Model Selection
The Spontaneously Hypertensive Rat (SHR) is the most widely used and best-validated genetic animal model of ADHD, exhibiting hyperactivity, impulsivity, and deficits in sustained attention.[26][27][28][29][30][31] The Wistar-Kyoto (WKY) rat will be used as the normotensive and normoactive control strain.
Behavioral Testing Paradigms
Experimental Protocol: Open Field Test
-
Apparatus: A square arena with infrared beams to track movement.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes.
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place each rat in the center of the open field and record its activity for 30 minutes.
-
-
Measures: Total distance traveled, time spent in the center versus the periphery of the arena.
-
Expected Outcome: this compound is expected to reduce the hyperactivity of SHR rats without significantly affecting the locomotor activity of WKY rats.
Experimental Protocol: 5-Choice Serial Reaction Time Task (5-CSRTT)
-
Apparatus: An operant chamber with five apertures, a food magazine, and a house light.
-
Procedure:
-
Rats are trained to detect a brief visual stimulus presented in one of the five apertures and to make a correct nose-poke response to receive a food reward.
-
Once stable performance is achieved, the attentional demands of the task can be increased (e.g., by shortening the stimulus duration).
-
This compound or vehicle will be administered before the test session.
-
-
Measures: Accuracy (percentage of correct responses), omissions (failure to respond), premature responses (a measure of impulsivity), and perseverative responses.
-
Expected Outcome: this compound is expected to improve accuracy and reduce omissions in SHR rats, indicating an enhancement of attention.
Experimental Protocol: Delay Discounting Task
-
Apparatus: An operant chamber with two levers.
-
Procedure:
-
Rats are trained to choose between two levers: one that delivers a small, immediate food reward and another that delivers a larger, delayed reward.
-
The delay to the larger reward is systematically increased across trials or sessions.
-
The preference for the larger, delayed reward is measured following administration of this compound or vehicle.
-
-
Measures: The "indifference point," where the rat chooses the small, immediate reward and the large, delayed reward with equal frequency.
-
Expected Outcome: this compound is expected to increase the preference for the larger, delayed reward in SHR rats, indicating a reduction in impulsive choice.[32]
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An In-Depth Technical Guide to Investigating the Impact of Didesipramine on the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The kynurenine pathway (KP), a critical route of tryptophan metabolism, is increasingly implicated in the pathophysiology of major depressive disorder (MDD). Its metabolites modulate neuroinflammation, neurotoxicity, and neuroprotection, offering a compelling target for novel antidepressant therapies. Didesipramine (Desipramine), a tricyclic antidepressant and the primary active metabolite of imipramine, has a well-established role in blocking norepinephrine reuptake. However, emerging evidence suggests its therapeutic effects may extend to modulating the immune system and, consequently, the kynurenine pathway. This guide provides a comprehensive framework for the basic research required to elucidate the precise impact of this compound on the KP. We will detail the scientific rationale, experimental designs from in vitro to in vivo models, and step-by-step protocols necessary to rigorously evaluate this potential mechanism of action.
Introduction: The Intersection of Depression, the Kynurenine Pathway, and Antidepressant Action
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting resistance to conventional treatments.[1] The long-standing monoamine hypothesis, while foundational, does not fully account for the delayed therapeutic onset of antidepressants or the complex etiology of depression.[2] This has spurred investigation into alternative mechanisms, with the kynurenine pathway emerging as a key area of interest.[1][3]
The KP is the primary metabolic route for tryptophan, shunting it away from serotonin synthesis.[3][4] Under inflammatory conditions, often observed in MDD, pro-inflammatory cytokines like interferon-gamma (IFN-γ) upregulate the rate-limiting enzyme indoleamine 2,3-dioxygenase (IDO1), driving tryptophan down the KP.[3][5] This pathway has two major branches with opposing effects:
-
The Neurotoxic Branch: Governed by the enzyme kynurenine-3-monooxygenase (KMO), this branch produces metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). QUIN is a potent NMDA receptor agonist, contributing to excitotoxicity and neuroinflammation.[1][4]
-
The Neuroprotective Branch: Primarily mediated by kynurenine aminotransferases (KATs), this branch produces kynurenic acid (KYNA), an antagonist of NMDA and α7-nicotinic acetylcholine receptors, which confers neuroprotection.[1][4]
An imbalance, favoring the neurotoxic branch, is frequently observed in depressed patients.[1][3][6] Therefore, therapeutic agents that can either inhibit the initial shunting of tryptophan or favorably modulate the balance towards KYNA production hold significant promise.
This compound, a secondary amine tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[7][8][9] However, studies have shown that tricyclic antidepressants can modulate the KP. Specifically, Desipramine has been found to block the expression of IDO1, and other TCAs can increase the KYNA/3-HK ratio in glial cells.[10][11] This guide outlines a systematic approach to investigate and validate these preliminary findings.
Logical Framework for this compound-KP Investigation
Caption: A logical workflow for investigating this compound's impact on the kynurenine pathway.
Phase 1: In Vitro Screening in Neural Cell Models
The initial phase aims to determine if this compound directly modulates the KP in a controlled cellular environment. Human neuroblastoma cell lines (e.g., SK-N-SH) or primary human astrocytes are excellent models, as they are known to possess a functional kynurenine pathway that can be induced by inflammatory stimuli.[12]
Causality Behind Experimental Choices
-
Cell Model: SK-N-SH cells are chosen for their human neuronal origin and established use in KP research.[12] They provide a reproducible system to study neuro-centric effects. Primary astrocytes are a valuable secondary model to understand glial-specific contributions, as they are the primary producers of KYNA in the brain.[4]
-
KP Induction: IFN-γ is the most potent known inducer of IDO1, the rate-limiting enzyme of the KP.[12] Using IFN-γ allows for a robust and reproducible activation of the pathway, mimicking an inflammatory state relevant to depression.
-
This compound Concentration: A dose-response study is critical to determine the effective concentration range and to identify potential toxicity. Concentrations should be chosen based on known therapeutic plasma concentrations and previous in vitro studies with TCAs (e.g., 1-10 µM).[11]
Experimental Protocol: Cell Culture and Treatment
-
Cell Culture: Culture SK-N-SH cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. Seed cells in 6-well plates to reach ~80% confluency on the day of the experiment.
-
Starvation (Optional): Prior to treatment, replace the growth medium with a serum-free or low-serum medium for 4-6 hours to reduce baseline variability.
-
KP Induction and this compound Treatment:
-
Prepare a stock solution of this compound Hydrochloride (CAS 58-28-6) in sterile water or DMSO.[7]
-
Prepare treatment media containing a final concentration of human IFN-γ (e.g., 100 ng/mL) and varying concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Remove starvation media from cells and add the treatment media.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours). A time-course experiment is crucial as changes in gene expression, protein levels, and metabolite accumulation occur at different rates.
-
Sample Collection:
-
Supernatant: At each time point, collect the cell culture supernatant for metabolite analysis. Store immediately at -80°C.
-
Cell Lysate: Wash the cell monolayer with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer for protein, TRIzol for RNA). Scrape the cells, collect the lysate, and store at -80°C.
-
Analysis of Kynurenine Pathway Metabolites
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is preferred for its superior sensitivity and specificity, allowing for the simultaneous quantification of multiple metabolites.[13][14][15]
Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation (Supernatant):
-
Thaw supernatant samples on ice.
-
Add an internal standard solution (containing stable isotope-labeled versions of the analytes, e.g., Kyn-d4, Trp-d5) to each sample.[16]
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid or trichloroacetic acid).[13][16]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).
-
Transfer the clear supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.[13]
-
Mobile Phase: Employ a gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[13][14]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for each metabolite (Tryptophan, Kynurenine, KYNA, 3-HK, Quinolinic Acid) and internal standards must be optimized.[13]
-
Quantification: Generate a standard curve for each analyte using known concentrations. Calculate the concentration of each metabolite in the samples by normalizing its peak area to the peak area of its corresponding internal standard and comparing it to the standard curve.
-
Data Presentation: Metabolite Concentrations
| Treatment Group | Tryptophan (µM) | Kynurenine (µM) | KYNA (nM) | 3-HK (nM) | QUIN (nM) | Kyn/Trp Ratio | KYNA/3-HK Ratio |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IFN-γ | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IFN-γ + 1µM this compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IFN-γ + 5µM this compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IFN-γ + 10µM this compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Analysis of Kynurenine Pathway Enzyme Expression and Activity
Rationale: To determine if the observed changes in metabolites are due to altered enzyme levels, we must analyze both gene and protein expression, as well as direct enzyme activity.
A. Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Extract total RNA from cell lysates using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for human IDO1, KMO, and KAT2. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
B. Protein Expression Analysis (Western Blot)
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for IDO1 (e.g., Millipore clone 1F8.2).[17]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).[17]
C. Enzyme Activity Assays
-
IDO1 Activity: Can be measured by quantifying the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. This can be done using a colorimetric assay based on the reaction of kynurenine with Ehrlich's reagent or more sensitive fluorescence-based kits.[5][6] Commercial kits (e.g., Abcam ab235936, BPS Bioscience #71182) provide a standardized protocol.[8][10]
-
KMO Activity: Can be determined by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[3][18] Commercial kits are available for this purpose (e.g., BPS Bioscience #79513).[3][18][19]
-
KAT Activity: KAT activity is typically measured by quantifying the production of KYNA from kynurenine via HPLC.[20][21] The assay mixture contains L-kynurenine, a co-substrate (e.g., α-ketoglutarate), and the cofactor pyridoxal-5'-phosphate (PLP).[20]
The Kynurenine Pathway and Key Enzymes
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Methodological & Application
Application Note: High-Throughput and Sensitive Determination of Desipramine in Human Plasma for Pharmacokinetic and Therapeutic Drug Monitoring Studies
Abstract
This comprehensive guide details two robust and validated analytical methods for the quantitative determination of Desipramine in human plasma. Desipramine, the primary active metabolite of the tricyclic antidepressant Imipramine, requires precise monitoring due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1] We present a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, suitable for routine therapeutic drug monitoring (TDM), and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for demanding pharmacokinetic (PK) research. This document provides in-depth, step-by-step protocols, from sample preparation to data analysis, explaining the scientific rationale behind key methodological choices to ensure accuracy, precision, and reliability.
Introduction: The Clinical Imperative for Desipramine Quantification
Desipramine is a tricyclic antidepressant (TCA) that functions primarily by inhibiting the reuptake of norepinephrine.[2] It is prescribed for the management of major depressive disorder and has off-label uses in treating neuropathic pain.[2][3] The therapeutic efficacy and toxicity of Desipramine are closely linked to its plasma concentration. The recommended therapeutic range is relatively narrow, typically cited as 150 to 300 ng/mL.[4] Concentrations exceeding 500 ng/mL are associated with an increased risk of adverse effects, including severe cardiovascular and neurological toxicity.[4][5]
Metabolism of Desipramine is primarily mediated by the cytochrome P450 enzyme CYP2D6, which is subject to significant genetic polymorphism.[1] This genetic variability leads to large differences in drug clearance among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.[1] Consequently, a standard dosage can lead to sub-therapeutic levels in some patients and toxic levels in others. This makes the quantitative analysis of Desipramine in plasma an indispensable tool for TDM, enabling dose individualization to optimize therapeutic outcomes while minimizing toxicity.[3][4] Furthermore, accurate bioanalytical methods are critical for pharmacokinetic studies in drug development and drug-drug interaction trials.[6][7]
This guide provides detailed protocols for two distinct analytical methodologies, catering to different laboratory needs in terms of sensitivity, throughput, and instrumentation.
Method 1: HPLC-UV for Routine Therapeutic Drug Monitoring
This method offers a reliable and cost-effective approach for quantifying Desipramine in plasma, making it well-suited for clinical laboratories performing routine TDM. The methodology is based on liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase HPLC with UV detection.
Principle and Rationale
The core of this method is the physicochemical separation of Desipramine from endogenous plasma components.
-
Sample Preparation (LLE): LLE is employed to isolate the drug from the complex plasma matrix. The choice of an alkaline pH is critical; it deprotonates the secondary amine of Desipramine (pKa ≈ 10.2), rendering it uncharged and significantly more soluble in an immiscible organic solvent like methyl tert-butyl ether (MTBE) or chloroform.[2] This step effectively removes proteins, salts, and other polar interferences, while concentrating the analyte.
-
Chromatography (Reversed-Phase HPLC): A C18 column is used as the stationary phase. These columns contain silica particles bonded with 18-carbon alkyl chains, creating a nonpolar surface. The mobile phase, a mixture of a polar solvent (e.g., aqueous buffer) and a less polar organic solvent (e.g., acetonitrile), facilitates the separation. Desipramine, being relatively nonpolar, is retained by the C18 stationary phase and is eluted by the organic component of the mobile phase. The precise ratio of aqueous to organic solvent is optimized to achieve a suitable retention time and separation from any remaining matrix components.[8]
-
Detection (UV): Desipramine possesses a chromophore that absorbs ultraviolet light. Detection at a specific wavelength (e.g., 214 nm or 220 nm) allows for its quantification based on the principle that absorbance is directly proportional to the concentration (Beer-Lambert Law).[9][10]
Experimental Protocol: HPLC-UV
Step 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of patient plasma, calibration standard, or quality control (QC) sample into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the Internal Standard (IS) working solution (e.g., Amitriptyline, 1 µg/mL). The IS is crucial for correcting variations in extraction efficiency and injection volume.
-
Add 100 µL of 1 M Sodium Hydroxide (NaOH) to alkalinize the sample. Vortex mix for 30 seconds.
-
Add 1.5 mL of a suitable organic extraction solvent (e.g., MTBE).
-
Cap the tube and vortex vigorously for 3 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Visualization: LLE Workflow
Caption: Workflow for Desipramine extraction from plasma using LLE.
HPLC-UV Operating Conditions
The following table summarizes a typical set of conditions for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size[8] |
| Mobile Phase | Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (32:68 v/v)[10] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm[10] |
| Run Time | ~10 minutes |
| Retention Time | Desipramine: ~6 min; Amitriptyline (IS): ~8 min (values are approximate) |
Method Performance and Validation
This method should be validated according to established guidelines to ensure its reliability.[4] Typical performance characteristics are summarized below.
| Validation Parameter | Typical Specification |
| Linearity Range | 15 - 400 ng/mL[8] |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 15 ng/mL[8][10] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15%[8] |
| Accuracy (% Bias) | Within ±15% of the nominal value |
| Extraction Recovery | > 80%[8][10] |
Method 2: LC-MS/MS for High-Sensitivity Pharmacokinetic Studies
For applications requiring higher sensitivity, greater specificity, and increased throughput, such as pharmacokinetic studies with low dosage or detailed metabolite analysis, LC-MS/MS is the gold standard.[4][5]
Principle and Rationale
This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.
-
Sample Preparation (Protein Precipitation): For high-throughput analysis, a simple protein precipitation (PPT) is often sufficient.[11] Adding a large volume of cold acetonitrile to the plasma sample denatures and precipitates proteins. After centrifugation, the supernatant, containing the drug and internal standard, can be directly analyzed. This method is fast and requires minimal solvent, making it amenable to automation.[11][12]
-
Chromatography (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems using columns with smaller particle sizes (< 2 µm) are typically employed. This allows for faster separation times (often under 3 minutes) and sharper peaks, which enhances sensitivity.
-
Detection (Tandem Mass Spectrometry): This is the key to the method's selectivity.
-
Ionization: The column eluent is sprayed into an electrospray ionization (ESI) source, which generates charged molecules (ions) of the analyte in the gas phase. Desipramine readily forms a protonated molecule [M+H]⁺ in positive ion mode.[2]
-
Mass Selection (Q1): The first quadrupole (Q1) acts as a mass filter, selecting only the ions with the specific mass-to-charge ratio (m/z) of the parent drug (e.g., 267.3 for Desipramine).
-
Fragmentation (Q2): These selected parent ions are accelerated into a collision cell (Q2), where they collide with an inert gas (e.g., argon), causing them to fragment into smaller, characteristic product ions.
-
Mass Analysis (Q3): The third quadrupole (Q3) filters for a specific, stable product ion (e.g., m/z 72.2). This process, known as Multiple Reaction Monitoring (MRM), is extremely specific because it requires a compound to have both the correct parent mass and produce the correct fragment mass to generate a signal. This virtually eliminates interference from co-eluting matrix components.[2]
-
Experimental Protocol: LC-MS/MS
Step 1: Sample Preparation - Protein Precipitation (PPT)
-
Pipette 50 µL of patient plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the deuterated internal standard (e.g., d4-Desipramine, 5 ng/mL).[11] A stable isotope-labeled IS is the ideal choice as its chemical and physical properties are nearly identical to the analyte, ensuring the most accurate correction.
-
Vortex mix at high speed for 3 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vial.
-
Add 400 µL of water to the supernatant.[11] This step reduces the organic content of the injected sample, improving peak shape on the reversed-phase column.
-
Cap the plate or vial and vortex for 1 minute before placing it in the autosampler.
Visualization: LC-MS/MS Analytical Workflow
Caption: The analytical path from sample injection to data acquisition in LC-MS/MS.
LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent[11] |
| Column | ACQUITY UPLC HSS C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 1.5 min, hold 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Desipramine: 267.3 > 72.2 (Quantifier), 267.3 > 208.1 (Qualifier) d4-Desipramine (IS): 271.3 > 72.2[2] |
Method Performance and Validation
The LC-MS/MS method offers superior analytical sensitivity and is validated to the same stringent standards.
| Validation Parameter | Typical Specification |
| Linearity Range | 0.25 - 500 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 0.5 ng/mL[2] |
| Intra-day Precision (%RSD) | ≤ 8.0%[12] |
| Inter-day Precision (%RSD) | ≤ 8.0%[12] |
| Accuracy (% Bias) | Within ±10% of the nominal value[12] |
| Matrix Effect | Compensated by the stable isotope-labeled internal standard[12] |
Conclusion and Method Comparison
Both the HPLC-UV and LC-MS/MS methods presented are proven to be robust and reliable for the determination of Desipramine in human plasma. The choice of method depends on the specific application.
-
The HPLC-UV method is a workhorse for clinical labs, offering sufficient sensitivity for TDM with lower instrument overhead.
-
The LC-MS/MS method provides superior sensitivity, specificity, and throughput, making it the definitive choice for regulated bioanalysis in pharmacokinetic studies and for clinical research where low concentrations are expected.
Proper method validation is paramount to ensure that the data generated is accurate and defensible, ultimately contributing to improved patient care and successful drug development.
References
- A Review on Developed Analytical Methods for the Determination of Desipramine - Medicinal and Medical Chemistry. (2024). Vertex AI Search.
- A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. (2008). Reviews in Analytical Chemistry.
- Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. (n.d.). PubMed Central.
- A Review on Developed Analytical Methods for the Determination of Desipramine. (n.d.).
- Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma. (n.d.). Celerion.
- Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection. (1991). PubMed.
- Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.).
- Method validation summary. (n.d.).
- Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. (2002). PubMed.
- The Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.). Poster.
- Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.).
- Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. (n.d.).
- DESIPRAMINE Assay details, Therapeutic range, Pharmacokinetics. (n.d.).
- LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. (2018). University of Mississippi eGrove.
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- 4. medmedchem.com [medmedchem.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. iatdmct2024.org [iatdmct2024.org]
Application Note: A Robust HPLC-UV Method for the Quantification of Didesipramine in Human Plasma
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Didesipramine in human plasma. This compound, a primary active metabolite of the tricyclic antidepressant Imipramine, requires precise monitoring for therapeutic drug management and pharmacokinetic studies. This protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and a reversed-phase HPLC system with UV detection, ensuring sensitivity, specificity, and reproducibility. The causality behind experimental choices, adherence to regulatory standards for validation, and practical troubleshooting are discussed to provide a comprehensive guide for immediate laboratory implementation.
Introduction: The Rationale for this compound Quantification
This compound is a significant metabolite in the clinical use of Imipramine, contributing substantially to its therapeutic and toxic effects.[1] Monitoring its plasma concentration is crucial for optimizing dosage, minimizing toxicity, and understanding patient-specific metabolism.[1] Plasma levels of this compound typically fall within a narrow therapeutic window, making accurate and precise analytical methods essential for clinical efficacy and patient safety.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust, accessible, and cost-effective solution for this analytical challenge.[1][2] This method provides the necessary selectivity and sensitivity to quantify this compound in complex biological matrices like plasma.[2]
Scientific Principles and Method Causality
Analyte Physicochemical Properties
This compound is a secondary amine with a basic nature. Its pKa is approximately 10.2, meaning it is predominantly in a positively charged (ionized) state at physiological pH.[3][4] This property is fundamental to both the extraction and chromatographic strategy. Its structure also contains a chromophore that allows for UV detection.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol utilizes LLE for its efficiency in removing proteins and other interfering plasma components.[2]
-
Why LLE? LLE is a classic and effective technique for isolating drugs like this compound from biological fluids.[2] It is particularly advantageous for its ability to yield clean extracts and high recovery rates when the solvent system is optimized.[6] While Solid-Phase Extraction (SPE) is an alternative that can be more easily automated and may use less solvent, LLE often requires less method development for basic compounds and can be more cost-effective for smaller sample batches.[6]
-
Mechanism: The protocol involves alkalinizing the plasma sample. By raising the pH above this compound's pKa, the molecule is converted to its neutral, un-ionized form. This significantly increases its solubility in a non-polar organic solvent, allowing it to be efficiently partitioned away from the aqueous plasma matrix.
Chromatographic Separation: Reversed-Phase HPLC
The separation is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is more polar.
-
Column Choice (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is ideal for separating moderately non-polar molecules like this compound.[2] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the this compound molecule, leading to good retention and separation from more polar endogenous components.
-
Mobile Phase and pH Control: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. Controlling the pH of the mobile phase is the most critical factor for achieving reproducible retention and good peak shape for a basic analyte like this compound.
-
Ion Suppression: By setting the mobile phase pH to an acidic value (e.g., pH 3.0), which is well below the pKa of this compound (10.2), the analyte is forced into its fully ionized (protonated) state. While this might seem counterintuitive as it increases polarity, it provides a consistent charge state for the molecule. This consistency prevents peak splitting or broadening that can occur if the pH is close to the pKa, where a mixture of ionized and neutral forms would exist. An acidic mobile phase also minimizes undesirable interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase, resulting in more symmetrical peaks.
-
Materials and Reagents
-
Solvents: HPLC grade Acetonitrile, Methanol, Isopropanol.
-
Reagents: Potassium phosphate monobasic, Orthophosphoric acid, Sodium hydroxide, Hexane, Isoamyl alcohol.
-
Standards: this compound hydrochloride reference standard, Amitriptyline hydrochloride (Internal Standard) reference standard.
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
-
Equipment: HPLC system with UV detector, analytical balance, centrifuge, vortex mixer, pH meter, evaporator.
Detailed Experimental Protocol
Preparation of Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve in 100 mL of methanol.
-
Internal Standard (Amitriptyline) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amitriptyline HCl and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare calibration curve standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 methanol:water mixture to achieve desired concentrations.
-
Mobile Phase (Acetonitrile:Phosphate Buffer):
-
Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Mix the buffer with acetonitrile in a ratio of 65:35 (v/v).
-
Degas the mobile phase before use.
-
Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for this compound extraction from plasma.
Step-by-Step Procedure:
-
Into a clean glass tube, pipette 500 µL of plasma sample, calibration standard, or QC sample.
-
Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Amitriptyline).
-
Add 100 µL of 1 M Sodium Hydroxide (NaOH) to alkalinize the sample. Vortex for 30 seconds.
-
Add 3.0 mL of the extraction solvent (Hexane:Isoamyl alcohol, 98:2 v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for injection.
HPLC Chromatographic Conditions
All quantitative data for the HPLC system setup is summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 35% Acetonitrile : 65% (25mM KH₂PO₄, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 214 nm |
| Internal Standard | Amitriptyline |
| Run Time | ~10 minutes |
Method Validation
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][3][4]
Caption: Key parameters for bioanalytical method validation.
The following table summarizes the typical acceptance criteria and expected performance for this method.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. | Method is highly specific. |
| Linearity (r²) | ≥ 0.99 | > 0.995 over the range of 10-500 ng/mL. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV. | 10 ng/mL. |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples. | Within ±10% for all QC levels. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs. | Intra-day CV < 8%; Inter-day CV < 11%. |
| Recovery | Consistent, precise, and reproducible. | > 85% for both analyte and IS. |
| Stability | Analyte concentration within ±15% of baseline in various conditions (Freeze-thaw, short-term, long-term). | Stable for at least 3 freeze-thaw cycles and for 3 months at -80°C. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in guard or analytical column. 2. Particulate matter from sample. | 1. Reverse flush the column (disconnected from detector). 2. Filter reconstituted samples before injection. |
| Peak Tailing | 1. Mobile phase pH too close to analyte pKa. 2. Active sites on column. | 1. Ensure mobile phase pH is accurately prepared and is ≤ 4. 2. Use a column with end-capping; flush column. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Pump malfunction or leak. 3. Column temperature fluctuation. | 1. Prepare fresh mobile phase daily; ensure proper mixing. 2. Check for leaks and perform pump maintenance. 3. Ensure column oven is stable at the set temperature. |
| Low Recovery | 1. Inefficient extraction (incorrect pH). 2. Incomplete reconstitution. | 1. Verify pH of plasma after alkalinization. 2. Increase vortex time during reconstitution. |
Conclusion
This application note provides a comprehensive, robust, and reliable HPLC-UV method for the quantification of this compound in human plasma. By explaining the scientific rationale behind the protocol and adhering to international validation guidelines, this document serves as an authoritative guide for researchers in clinical and pharmaceutical settings. The method's simplicity and the use of standard laboratory equipment make it readily deployable for therapeutic drug monitoring and pharmacokinetic analysis.
References
- A Review on Developed Analytical Methods for the Determination of Desipramine - Medicinal and Medical Chemistry. (2024). Vertex AI Search.
-
Showing metabocard for Desipramine (HMDB0015282) - Human Metabolome Database. (n.d.). Human Metabolome Database. [Link]
-
Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection. (1989). Clinical Chemistry. [Link]
-
A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. (2011). De Gruyter. [Link]
-
Determination of Serum Desipramine and 2-Hydroxydesipraminefor Pharmacokinetic Applicationsby HPLC with Ultraviolet Detection. (1989). Clinical Chemistry. [Link]
-
Desipramine | C18H22N2 | CID 2995 - PubChem. (n.d.). PubChem. [Link]
-
A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. (2012). DARU Journal of Pharmaceutical Sciences. [Link]
-
Desipramine Hydrochloride | C18H23ClN2 | CID 65327 - PubChem. (n.d.). PubChem. [Link]
-
Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration. [Link]
-
Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. (1997). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2014). LCGC International. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed. [Link]
-
Investigation of factors affecting reverse-phase high performance liquid chromatography. (2018). VCU Scholars Compass. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. [Link]
-
A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection. (2003). Journal of Analytical Toxicology. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]
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Application Note: Quantitative Analysis of Didesipramine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of Didesipramine (Desipramine) in human plasma. This compound, a principal active metabolite of Imipramine, is a tricyclic antidepressant (TCA) whose therapeutic window is narrow, necessitating precise monitoring to ensure efficacy and prevent toxicity.[1][2] This protocol details a complete workflow, including liquid-liquid extraction (LLE) for sample cleanup, chemical derivatization to enhance analyte volatility, and optimized GC-MS parameters for selective and sensitive detection. The method is designed for researchers, clinical toxicologists, and drug development professionals requiring a reliable analytical procedure.
Introduction & Scientific Principle
This compound, a secondary amine TCA, functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[3] Therapeutic drug monitoring (TDM) is critical, as plasma concentrations between 150 to 300 ng/mL are generally considered therapeutic, while levels exceeding 500 ng/mL can be toxic.[1]
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[4] However, this compound, with its polar secondary amine group, exhibits poor chromatographic behavior and thermal instability. To overcome this, a derivatization step is essential.[1][5] This protocol employs acylation, which converts the polar amine into a less polar, more volatile, and thermally stable amide derivative, leading to improved peak shape and sensitivity.[4]
Mass spectrometry provides high selectivity and sensitivity for detection. By operating in Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific mass-to-charge (m/z) fragments characteristic of the derivatized this compound, significantly reducing matrix interference and enhancing quantification accuracy.[6] The combination of GC's separation power with MS's specific detection makes GC-MS a "gold standard" for forensic and clinical substance identification.[7]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data analysis, is outlined below. The workflow is designed to ensure reproducibility and minimize analyte loss.
Sources
- 1. medmedchem.com [medmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
Probing the Antidepressant Potential of Didesipramine: A Comprehensive Guide to Preclinical Evaluation in Rodent Models of Depression
This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals interested in evaluating the antidepressant-like properties of Didesipramine, a metabolite of the tricyclic antidepressant Desipramine, in established animal models of depression. Recognizing the limited direct literature on this compound, this guide offers a robust, principled approach extrapolated from the extensive research on its parent compound, Desipramine (DMI). The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.
Introduction: The Rationale for Studying this compound
Desipramine is a well-characterized tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine, and to a lesser extent, serotonin, in the synaptic cleft.[1][2] Its clinical efficacy is well-established; however, like many psychotropic medications, it undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. This process generates several metabolites, including this compound. While some metabolites of TCAs are known to be pharmacologically active, the specific contribution of this compound to the overall therapeutic effect of Desipramine is not well-elucidated.
A thorough preclinical investigation of this compound is warranted to determine if it possesses intrinsic antidepressant-like activity, a more favorable side-effect profile, or unique pharmacokinetic properties compared to its parent compound. This guide outlines a comprehensive strategy for such an investigation, beginning with the induction of a depressive-like state in rodents and culminating in behavioral and neurochemical assessments of this compound's effects.
Foundational Step: Inducing a Depressive-Like Phenotype
To test the efficacy of a potential antidepressant, a reliable and valid animal model that recapitulates key aspects of human depression is essential. The Chronic Unpredictable Mild Stress (CUMS) model is a widely accepted paradigm for this purpose.
The Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is based on the premise that prolonged exposure to a series of mild, unpredictable stressors can induce a state of behavioral despair and anhedonia in rodents, analogous to symptoms of human depression.[3]
Principle: The unpredictability of the stressors is crucial, as it prevents the animals from habituating to the experimental conditions, thereby maximizing the stress-inducing effect.
Protocol:
-
Animal Selection: Adult male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals should be single-housed to prevent social buffering of stress.
-
Acclimation: Allow a one-week acclimation period to the housing conditions before initiating the CUMS protocol.
-
Stressor Regimen: For a period of 4-6 weeks, expose the animals to a daily regimen of one or two of the following stressors, presented in a random and unpredictable manner:
-
Cage Tilt: Tilt the home cage at a 45° angle for 12-16 hours.
-
Wet Bedding: Add 200 ml of water to the sawdust bedding for 12-16 hours.
-
Stroboscopic Light: Expose animals to a flashing light (150 flashes/min) for 12-16 hours.
-
Reversed Light/Dark Cycle: Reverse the light/dark cycle for 24 hours.
-
Food and Water Deprivation: Withhold food and water for 12-16 hours.
-
Restraint Stress: Place the animal in a well-ventilated restraint tube for 1-2 hours.
-
Forced Swim: Place the animal in a cylinder of water (25°C) for 5 minutes.
-
-
Control Group: A control group of animals should be housed under identical conditions but not exposed to the stressors.
-
Validation of the Model: The successful induction of a depressive-like phenotype should be confirmed by a significant increase in immobility in the Forced Swim Test or Tail Suspension Test and a decrease in sucrose preference in the Sucrose Preference Test in the CUMS-exposed group compared to the control group.
Behavioral Assays for Antidepressant Efficacy
The following behavioral tests are fundamental for assessing the antidepressant-like effects of this compound. It is recommended to perform these tests in the order presented to minimize confounding effects.
Sucrose Preference Test (SPT)
Principle: The SPT is a measure of anhedonia, a core symptom of depression. A decrease in the preference for a palatable sucrose solution over water is indicative of a depressive-like state. Antidepressant treatment is expected to reverse this deficit.
Protocol:
-
Habituation: For 48 hours, present the animals with two bottles in their home cage, one containing a 1% sucrose solution and the other containing water.
-
Baseline Measurement: After habituation, deprive the animals of water for 4 hours, then present them with the two pre-weighed bottles (1% sucrose and water) for 1 hour.
-
Test Procedure: Following the CUMS protocol and during the this compound treatment period, repeat the baseline measurement procedure.
-
Data Analysis: Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Solution Consumed (g) / (Sucrose Solution Consumed (g) + Water Consumed (g))) x 100
Tail Suspension Test (TST)
Principle: The TST is a test of behavioral despair.[4][5] When suspended by their tails, rodents will actively try to escape but will eventually become immobile. This immobility is interpreted as a state of learned helplessness. Antidepressants typically reduce the duration of immobility.[6]
Protocol:
-
Apparatus: A commercially available tail suspension apparatus or a custom-built setup can be used. The mouse should be suspended by its tail using adhesive tape, at a height where it cannot reach any surfaces.
-
Procedure:
-
Securely attach the last 1-2 cm of the mouse's tail to the suspension bar with adhesive tape.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera for later analysis.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiratory movements.
Forced Swim Test (FST)
Principle: Similar to the TST, the FST is a measure of behavioral despair.[7] When placed in an inescapable cylinder of water, rodents will initially struggle but will eventually adopt an immobile posture, floating in the water. This immobility is reduced by antidepressant treatment.[8]
Protocol:
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The test duration is 6 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and swimming, with the animal making only the movements necessary to keep its head above water.
This compound Administration and Dosing Considerations
As there is a lack of established protocols for this compound, a systematic approach to determine the optimal dose and administration route is necessary. The following is a proposed strategy based on the study of its parent compound, Desipramine.
Synthesis and Purity of this compound
The first critical step is to obtain or synthesize this compound of high purity. The identity and purity of the compound should be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
Pharmacokinetic Profiling
A preliminary pharmacokinetic study in a small cohort of animals is essential to determine the bioavailability, brain penetration, and half-life of this compound. This information will guide the selection of the administration route (e.g., intraperitoneal injection, oral gavage) and the dosing frequency.
Proposed Dosing Regimen
Based on studies with Desipramine, a starting point for a dose-response study of this compound could be in the range of 5, 10, and 20 mg/kg.[9] Both acute (a single injection 30-60 minutes before testing) and chronic (daily injections for 14-21 days) administration paradigms should be investigated.[10][11]
Table 1: Example Dosing Regimens for Desipramine in Rodents
| Species | Dose Range (mg/kg) | Administration Route | Study Type | Reference |
| Rat | 5, 10, 20 | Intraperitoneal (i.p.) | Acute | [9] |
| Rat | 10 | Intraperitoneal (i.p.) | Chronic (6 days) | [11] |
| Mouse | 10, 20, 30 | Drinking Water | Chronic (21 days) | [12] |
| Mouse | 3.2, 32 | Intraperitoneal (i.p.) | Acute | [13] |
Experimental Groups
A well-designed study should include the following groups:
-
Vehicle Control: Non-stressed animals receiving the vehicle.
-
CUMS + Vehicle: CUMS-exposed animals receiving the vehicle.
-
CUMS + this compound (Low Dose): CUMS-exposed animals receiving a low dose of this compound.
-
CUMS + this compound (Mid Dose): CUMS-exposed animals receiving a medium dose of this compound.
-
CUMS + this compound (High Dose): CUMS-exposed animals receiving a high dose of this compound.
-
CUMS + Desipramine (Positive Control): CUMS-exposed animals receiving an effective dose of Desipramine (e.g., 10 mg/kg).
Visualizing the Experimental Workflow and Underlying Mechanisms
Diagrams can aid in understanding the experimental design and the hypothesized mechanism of action.
Caption: Experimental workflow for evaluating this compound in the CUMS model.
Caption: Hypothesized mechanism of action for this compound.
Neurochemical Analysis
Following the behavioral assessments, brain tissue should be collected to investigate the neurochemical effects of this compound. Key brain regions to examine include the prefrontal cortex, hippocampus, and amygdala.
Techniques:
-
High-Performance Liquid Chromatography (HPLC): To measure levels of norepinephrine, serotonin, and their metabolites.
-
Western Blotting: To assess changes in the expression of proteins involved in neuroplasticity (e.g., BDNF, TrkB) and stress response (e.g., GR, CRH).
-
Immunohistochemistry: To visualize changes in neuronal morphology and protein localization.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the preclinical evaluation of this compound in animal models of depression. By employing the CUMS model and a battery of validated behavioral tests, researchers can systematically assess the potential antidepressant-like properties of this Desipramine metabolite. The inclusion of pharmacokinetic and neurochemical analyses will further elucidate its mechanism of action and therapeutic potential. This structured approach will enable the generation of robust and reliable data, contributing to a deeper understanding of the pharmacology of tricyclic antidepressants and the potential for novel therapeutic agents.
References
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Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates. (2022). National Institutes of Health. [Link]
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Effects of Diazepam and Desipramine in the Forced Swimming Test: Influence of Previous Experience With the Situation. (1993). PubMed. [Link]
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Forced swimming test in rats: effect of desipramine administration and the period of exposure to the test on struggling behavior, swimming, immobility and defecation rate. (1992). PubMed. [Link]
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Tail Suspension Test In Mice. Melior Discovery. [Link]
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Desipramine modulation of alpha-, gamma-synuclein, and the norepinephrine transporter in an animal model of depression. (2008). PubMed. [Link]
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Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress. (1995). PubMed. [Link]
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Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice. (2018). National Institutes of Health. [Link]
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The effects of desipramine (Des) and nortriptyline (Nor) in the mouse tail suspension test. ResearchGate. [Link]
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Increased antidepressant-like effect of desipramine combined with central stimulants (caffeine and amphetamine) in mice. (2007). ResearchGate. [Link]
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Desipramine attenuates forced swim test-induced behavioral and neurochemical alterations in mice: an in vivo(1)H-MRS study at 9.4T. (2010). PubMed. [Link]
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Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice. (2018). PubMed. [Link]
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Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. (2023). National Institutes of Health. [Link]
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Chronic Desipramine Treatment Rescues Depression-Related, Social and Cognitive Deficits in Engrailed-2 Knockout Mice. (2014). PubMed Central. [Link]
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Desipramine Rescues Age-Related Phenotypes in Depression-Like Rats Induced by Chronic Mild Stress. (2017). PubMed. [Link]
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The tail suspension test: a new method for screening antidepressants in mice. (1985). PubMed. [Link]
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Comparison of desipramine, amitriptyline, zimeldine and alaproclate in six animal models used to investigate antidepressant drugs. (1988). PubMed. [Link]
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Behavioral and neurochemical interactions of the tricyclic antidepressant drug desipramine with L-DOPA in 6-OHDA-lesioned rats. Implications for motor and psychiatric functions in Parkinson's disease. (2019). PubMed Central. [Link]
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An antidepressant mechanism of desipramine is to decrease tumor necrosis factor-alpha production culminating in increases in noradrenergic neurotransmission. (2005). PubMed. [Link]
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The tail suspension test: a new method for screening antidepressants in mice. (1985). ResearchGate. [Link]
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Chronic treatment with desipramine facilitates its effect on extracellular noradrenaline in the rat hippocampus: studies on the role of presynaptic alpha2-adrenoceptors. (2001). PubMed. [Link]
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Strain Differences in the Behavioral Effects of Antidepressant Drugs in the Rat Forced Swimming Test. (2001). ResearchGate. [Link]
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Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies. (2007). National Institutes of Health. [Link]
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A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine. (1992). PubMed. [Link]
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Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter. (1997). PubMed. [Link]
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The pharmacodynamics of desipramine and desmethyldesipramine in rats. (1994). PubMed. [Link]
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Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats. (2019). PubMed Central. [Link]
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Desipramine prevents stress-induced changes in depressive-like behavior and hippocampal markers of neuroprotection. (2009). ResearchGate. [Link]
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Appropriate dosing regimens for treating juvenile rats with desipramine for neuropharmacological and behavioral studies. (2007). Sci-Hub. [Link]
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Design of a desipramine dosing regimen for the rapid induction and maintenance of maximal cortical beta-adrenoceptor downregulation. (1994). PubMed. [Link]
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Desipramine. (2023). StatPearls - NCBI Bookshelf. [Link]
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Desipramine decreases expression of human and murine indoleamine-2,3-dioxygenases. (2018). PLOS ONE. [Link]
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Application Notes & Protocols: [11C]Desipramine for PET Imaging of the Norepinephrine Transporter
An in-depth guide to the application of radiolabeled Desipramine for Positron Emission Tomography (PET) studies, designed for researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide
Foundational Overview: Desipramine and the Norepinephrine Transporter
The norepinephrine transporter (NET) is a critical transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating noradrenergic signaling.[1] Its function is integral to mood, attention, and autonomic regulation. Dysregulation of NET is implicated in a wide spectrum of neurological and psychiatric disorders, including depression, Attention-Deficit/Hyperactivity Disorder (ADHD), substance abuse, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3] This makes NET a prime target for both therapeutic intervention and in-vivo molecular imaging.
Desipramine (DMI), a tricyclic antidepressant, is a potent and selective inhibitor of NET.[1][4] Its primary mechanism of action is blocking NET, which increases the synaptic concentration of norepinephrine.[4] This high affinity and selectivity for NET make desipramine an excellent candidate for development as a radiotracer for Positron Emission Tomography (PET), a powerful imaging technique that allows for the quantitative assessment of molecular targets in the living brain.
Radiolabeling desipramine, most commonly with Carbon-11 ([11C]DMI), enables the non-invasive visualization and quantification of NET density and distribution.[5][6] Such a tool is invaluable for understanding the pathophysiology of disease, identifying patient populations for targeted therapies, and assessing the efficacy and target engagement of novel NET-inhibiting drugs.
While [11C]DMI was a foundational tool in this field, it is crucial for researchers to understand its specific properties and limitations. Field experience has shown that while it successfully images NET-rich regions, it can be hampered by metabolic instability and non-specific binding, leading to a lower specific signal compared to next-generation tracers like (S,S)-[11C]Methylreboxetine ([11C]MRB).[2][7] This guide provides the complete protocols for the synthesis and application of [11C]DMI, while also contextualizing its use within the broader landscape of modern NET imaging agents.
Desipramine exerts its effect by binding directly to NET, physically obstructing the transporter's reuptake tunnel. Structural biology studies on a bacterial homolog of NET reveal that desipramine binds within an extracellular cavity, effectively locking the transporter's external gate.[8][9] This prevents the conformational changes necessary for norepinephrine transport, leading to its accumulation in the synapse.[8][9]
Radiochemistry: Synthesis and Quality Control of [11C]Desipramine
The synthesis of [11C]Desipramine ([11C]DMI) is a time-sensitive process due to the short half-life of Carbon-11 (t1/2 ≈ 20.4 minutes). The most common and efficient method is the N-methylation of its normethyl precursor, nordesipramine, using a high-specific-activity 11C-methylating agent.[5][6][7]
The choice of N-methylation with [11C]methyl iodide or [11C]methyl triflate is based on several factors:
-
Precursor Availability: Nordesipramine is readily synthesized or commercially available.
-
Reaction Efficiency: N-methylation reactions are typically fast and high-yielding, which is critical when working with short-lived isotopes.
-
High Specific Activity: This method allows for the production of [11C]DMI with very high specific activity (>1400 Ci/mmol), which is essential for PET imaging.[5][6] High specific activity ensures that the injected mass of the tracer is low enough to avoid pharmacological effects and saturation of the target transporters, allowing for a true tracer kinetic experiment.
This protocol is a synthesis of established methods and should be adapted and validated by local radiochemistry facilities.[5][6]
-
[11C]Methyl Iodide Production:
-
Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a biomedical cyclotron.
-
Transfer the [11C]CO2 to a radiochemistry module.
-
Reduce [11C]CO2 to [11C]CH4 using H2 over a nickel catalyst.
-
Convert [11C]CH4 to [11C]CH3I by reacting with gaseous iodine at high temperature.
-
-
Labeling Reaction:
-
Prepare a solution of the nordesipramine precursor (approx. 1-2 mg) in a suitable solvent (e.g., 200-300 µL of acetone or DMF).
-
Trap the gaseous [11C]CH3I from the previous step in the precursor solution at room temperature.
-
Seal the reaction vessel and heat at an elevated temperature (e.g., 80-100 °C) for 3-5 minutes to facilitate the N-methylation.
-
-
Purification:
-
Following the reaction, dilute the crude mixture with mobile phase.
-
Inject the mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., a C18 reverse-phase column).
-
Elute the products using an appropriate mobile phase (e.g., acetonitrile/water/triethylamine mixture) while monitoring the eluate with a UV detector (at ~254 nm) and a radiation detector.
-
Collect the fraction corresponding to the [11C]DMI peak. Typical retention time must be established using a non-radioactive desipramine standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [11C]DMI.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final [11C]DMI product from the cartridge using a small volume (e.g., 0.5-1.0 mL) of USP-grade ethanol.
-
Dilute the ethanol solution with sterile saline for injection to a final ethanol concentration of <10% (v/v).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Every batch of [11C]DMI must undergo rigorous QC before it can be released for human or animal injection. This ensures the safety, purity, and identity of the final product.
| Parameter | Specification | Method | Rationale |
| Radiochemical Purity | > 95% | Analytical HPLC | Ensures that the radioactivity injected is primarily from [11C]DMI, preventing confounding signals from radioactive impurities. |
| Identity of Product | Co-elution with DMI standard | Analytical HPLC | Confirms that the radioactive peak corresponds to the correct chemical compound. |
| Specific Activity | > 1 Ci/µmol at time of injection | Analytical HPLC (calibrated) | Guarantees a true tracer dose, avoiding pharmacological effects or saturation of NET sites. |
| pH | 5.0 - 7.5 | pH meter or strip | Ensures the formulation is physiologically compatible and safe for intravenous injection. |
| Sterility | Sterile | USP <71> Sterility Tests | Prevents microbial contamination and infection. (Typically performed retrospectively). |
| Endotoxins | < 175 EU / V | Limulus Amebocyte Lysate (LAL) test | Prevents pyrogenic (fever-inducing) reactions upon injection. |
In Vitro and Ex Vivo Characterization
Before proceeding to in-vivo PET studies, the binding characteristics of the tracer should be well-understood. Desipramine's affinity for monoamine transporters is a key determinant of its utility.
Desipramine exhibits high affinity for NET, moderate affinity for the serotonin transporter (SERT), and very low affinity for the dopamine transporter (DAT). This profile is critical for interpreting PET signals, as binding to SERT could contribute to the signal in SERT-rich brain regions.
| Transporter | Desipramine Inhibition Constant (Ki, nM) | Reference |
| Norepinephrine Transporter (NET) | ~ 4.2 | [9] |
| Serotonin Transporter (SERT) | ~ 64 | [9] |
| Dopamine Transporter (DAT) | > 80,000 | [9] |
Autoradiography using tissue sections from post-mortem human or animal brains provides a high-resolution map of tracer binding sites.
-
Tissue Preparation:
-
Obtain thin (e.g., 20 µm) cryosections of the brain region of interest (e.g., thalamus, locus coeruleus for NET).
-
Mount the sections onto microscope slides.
-
-
Incubation:
-
Incubate the slides with a low nanomolar concentration of radiolabeled desipramine (e.g., [3H]Desipramine or, for validation, [11C]DMI) in a buffer solution.
-
For determining non-specific binding, incubate an adjacent set of slides in the same solution but with the addition of a high concentration (e.g., 10 µM) of a competing NET inhibitor (like non-radioactive desipramine or reboxetine).
-
-
Washing & Drying:
-
Wash the slides in ice-cold buffer to remove unbound radiotracer.
-
Dry the slides quickly under a stream of cold, dry air.
-
-
Imaging:
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film for a duration determined by the isotope's activity.
-
Scan the plate or develop the film to visualize the distribution of radioactivity.
-
-
Analysis:
-
Quantify the signal intensity in different brain regions.
-
Specific binding is calculated by subtracting the signal from the non-specific binding slides from the total binding slides. The resulting map should correlate with the known anatomical distribution of NET.
-
In Vivo PET Imaging Protocols
The goal of an in-vivo PET study with [11C]DMI is to measure the temporal and spatial distribution of the tracer in the brain, which, through kinetic modeling, can yield quantitative estimates of NET availability.
-
Subject Preparation:
-
Obtain written informed consent.
-
Subjects should abstain from caffeine, alcohol, and nicotine for at least 12 hours prior to the scan.
-
Insert two intravenous catheters: one for radiotracer injection and one in the contralateral arm (radial artery) for blood sampling.
-
-
Image Acquisition:
-
Position the subject comfortably in the PET scanner with their head immobilized using a head holder.
-
Perform a transmission scan for attenuation correction using a 68Ge or CT source.
-
Administer a slow bolus injection of [11C]DMI (e.g., ~10 mCi or 370 MBq), starting simultaneously with the dynamic PET scan acquisition.
-
Acquire dynamic data in list-mode or a series of time frames for a total of 90-120 minutes. A typical framing scheme might be: 6 x 30s, 3 x 1min, 2 x 2min, and then 5-minute frames for the remainder of the scan.
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
Collect arterial blood samples frequently in the first 2 minutes post-injection, with decreasing frequency thereafter.
-
Measure whole-blood and plasma radioactivity concentrations.
-
Perform metabolite analysis (e.g., using HPLC) to determine the fraction of plasma radioactivity corresponding to the unchanged parent tracer, [11C]DMI.[7] This is critical as [11C]DMI is known to have radioactive metabolites.[7]
-
-
Image Processing and Analysis:
-
Reconstruct the dynamic PET images, applying all necessary corrections (attenuation, scatter, randoms, dead time, radioactive decay).
-
Co-register the PET images to a high-resolution structural MRI of the same subject to allow for accurate anatomical delineation of regions of interest (ROIs).
-
Define ROIs for NET-rich areas (e.g., thalamus, brainstem) and a reference region (e.g., cerebellum or occipital cortex, assuming low NET density) on the MRI.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply kinetic models (e.g., a simplified reference tissue model, SRTM) to the TACs to calculate the binding potential (BPND), which is proportional to the density of available NET.
-
Applications and Limitations
-
Disease Pathophysiology: Quantify changes in NET density in conditions like depression, ADHD, and Parkinson's disease.[2]
-
Drug Development: Measure the target engagement (NET occupancy) of new drugs designed to inhibit NET. This is done by performing a PET scan before and after administration of the therapeutic drug.
-
Differential Diagnosis: Potentially aid in differentiating between neurodegenerative disorders that have different effects on the noradrenergic system.
While historically important, researchers must be aware of the limitations of [11C]DMI for quantitative PET imaging:
-
Metabolism: [11C]DMI is metabolized in the periphery, and its radiometabolites can enter the brain, complicating the interpretation of the PET signal.[7]
-
Non-Specific Binding: Studies have indicated that [11C]DMI may have relatively high non-specific binding, which reduces the specific-to-non-specific signal ratio and can decrease the accuracy of quantification.[2]
-
Inferior Signal: Compared to newer tracers, the overall data quality and signal for [11C]DMI has been described as inferior for robustly studying brain NET.[7]
For these reasons, the field has largely moved towards more advanced NET radiotracers. (S,S)-[11C]MRB (Methylreboxetine) and (S,S)-[18F]FMeNER-D2 are now considered superior ligands for PET imaging of brain NET due to their higher specificity, better signal-to-noise ratio, and more favorable kinetic properties.[2][10] These tracers often provide more reliable and reproducible quantification of NET.
References
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van Dort, M. E., Kim, J. H., Tluczek, L., & Wieland, D. M. (1997). Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: Potential radiotracers for PET studies of the norepinephrine transporter. Nuclear Medicine and Biology, 24(8), 707-711. [Link]
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Van Dort, M. E., Kim, J. H., Tluczek, L., & Wieland, D. M. (1997). Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter. PubMed. [Link]
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Pike, V. W., et al. (2001). Synthesis and positron emission tomography evaluation of three norepinephrine transporter radioligands: [C-11]desipramine, [C-11]talopram and [C-11]talsupram. PubMed. [Link]
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Ding, Y. S., et al. (2009). PET imaging of norepinephrine transporters. PubMed. [Link]
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Suehiro, M., et al. (1989). Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography. PubMed. [Link]
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Ding, Y. S., & Shokri-Kojori, E. (2015). Progress in PET Imaging of the Norepinephrine Transporter System. ResearchGate. [Link]
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Gajjala, S., et al. (2017). Norepinephrine Transporter as a Target for Imaging and Therapy. PubMed Central. [Link]
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Leuzy, A., et al. (2018). The development and validation of tau PET tracers: current status and future directions. PubMed Central. [Link]
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Sakai, T., et al. (2023). Noradrenaline transporter PET reflects neurotoxin-induced noradrenaline level decrease in the rat hippocampus. PubMed Central. [Link]
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Wong, D. F., et al. (2021). PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research. PubMed Central. [Link]
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Singh, S. K., et al. (2007). LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake. PubMed. [Link]
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Wang, Y., et al. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. MDPI. [Link]
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Singh, S. K., et al. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. PubMed Central. [Link]
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An, R., et al. (2023). Research process of PET tracers for neuroendocrine tumors diagnosis. PubMed Central. [Link]
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Rabinovici, G. D., et al. (2025). Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup. The Journal of Nuclear Medicine. [Link]
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No author. (2025). (PDF) Validation of true low-dose F-FDG PET of the brain. ResearchGate. [Link]
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Niccolini, F., et al. (2016). PET imaging of noradrenaline transporters in Parkinson's disease: focus on scan time. SpringerLink. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Desipramine Hydrochloride?. Patsnap Synapse. [Link]
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Schicker, K., et al. (2012). Kinetics of desipramine binding to SERT and DAT. ResearchGate. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. PubMed Central. [Link]
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Neuro Central. (2019). Could novel radiopharmaceuticals for PET imaging improve the way we diagnose Alzheimer's?. Neuro Central. [Link]
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Rudorfer, M. V., & Potter, W. Z. (1989). Clinical pharmacokinetics of imipramine and desipramine. PubMed. [Link]
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Ambrosini, L., et al. (2022). New PET Radiotracers for the Imaging of Neuroendocrine Neoplasms. PubMed Central. [Link]
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T. M. Moore, et al. (2012). Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol. Int J Mol Imaging. [Link]
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Kanamori, M., et al. (1993). Synthesis and evaluation of [11C]cyanoimipramine. PubMed. [Link]
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ResearchGate. (n.d.). Scheme 3. Synthesis of [11C]raclopride. ResearchGate. [Link]
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D. Li, et al. (2017). Development and Qualification of Physiologically Based Pharmacokinetic Models for Drugs With Atypical Distribution Behavior: A Desipramine Case Study. PubMed. [Link]
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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Desipramine and its Major Metabolites in Human Urine
Introduction
Desipramine, a tricyclic antidepressant (TCA), is the primary active metabolite of imipramine and is also prescribed directly for the treatment of major depressive disorder.[1][2] It primarily functions as a potent and selective norepinephrine reuptake inhibitor.[2] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of desipramine are crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity, as it has a narrow therapeutic window.[1] Urine is a valuable, non-invasive matrix for monitoring desipramine and its metabolites, providing insights into the patient's metabolic status, adherence to treatment, and potential drug-drug interactions.[3][4] This application note presents a detailed, validated method for the simultaneous determination of desipramine and its principal metabolite, 2-hydroxydesipramine, in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The choice of LC-MS/MS is predicated on its superior sensitivity, specificity, and speed compared to other techniques like HPLC-UV or immunoassays.[1][5] This method is particularly well-suited for the complex matrix of urine, allowing for accurate quantification even at low therapeutic concentrations.[6] The protocol herein is designed for researchers, clinical toxicologists, and drug development professionals requiring a robust and reliable analytical procedure.
Metabolic Pathway of Desipramine
Desipramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathway is hydroxylation to 2-hydroxydesipramine, a reaction catalyzed predominantly by the CYP2D6 enzyme.[7][8] This metabolite can be further conjugated with glucuronic acid to enhance its water solubility and facilitate renal excretion.[7] Understanding this pathway is critical, as genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in drug clearance, affecting both therapeutic outcomes and the risk of adverse effects.[3]
Figure 1: Simplified metabolic pathway of Desipramine leading to urinary excretion.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details the complete protocol for sample preparation and LC-MS/MS analysis. The method has been optimized for high recovery, sensitivity, and throughput.
Materials and Reagents
-
Standards: Desipramine, 2-Hydroxydesipramine, and Desipramine-d3 (internal standard, IS) reference standards (Cerilliant or equivalent).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Reagents: Ammonium acetate, sodium hydroxide.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX or equivalent mixed-mode cation exchange).[9]
-
Urine: Drug-free human urine for calibration standards and quality controls.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desipramine, 2-hydroxydesipramine, and desipramine-d3 in methanol. Store at -20°C.[5]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 methanol/water mixture to create calibration curve points.[6]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the desipramine-d3 stock solution in 50:50 methanol/water.
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind choosing SPE, particularly a mixed-mode cation exchange sorbent, is its ability to provide a highly selective extraction.[9] This dual retention mechanism effectively removes endogenous interferences from the urine matrix, such as salts and urea, which can cause ion suppression in the MS source, thereby enhancing the method's trustworthiness and accuracy.
Figure 2: Solid-Phase Extraction (SPE) workflow for urine sample cleanup.
Protocol:
-
Sample Pre-treatment: To a 1.0 mL aliquot of urine, add 50 µL of the IS working solution (100 ng/mL). Vortex to mix.[6]
-
SPE Cartridge Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 10 mM ammonium acetate (pH 6) and then 1 mL of methanol to remove interfering substances.[9]
-
Elution: Elute the analytes with 1 mL of a solution of 60:40 acetonitrile/methanol containing 2% formic acid.[9]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.[6]
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is achieved using a C18 column, which is standard for retaining moderately polar compounds like desipramine and its metabolites.[5] A gradient elution is employed to ensure sharp peak shapes and adequate separation from any remaining matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[5] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 20% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions and equilibrate. |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 350°C |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Table 1: Optimized LC-MS/MS parameters.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Desipramine | 267.2 | 72.1 | 25 |
| Desipramine (Quant) | 267.2 | 234.1 | 15 |
| 2-OH-Desipramine | 283.2 | 72.1 | 28 |
| 2-OH-Desipramine (Quant) | 283.2 | 208.1 | 20 |
| Desipramine-d3 (IS) | 270.2 | 75.1 | 25 |
Table 2: Multiple Reaction Monitoring (MRM) transitions for target analytes.
Method Validation
The analytical method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[10][11] This self-validating system ensures the reliability, reproducibility, and accuracy of the data generated.
Validation Parameters Summary
| Parameter | Result | Acceptance Criteria (FDA Guidance)[10] |
| Linearity (r²) | > 0.995 for both analytes | r² ≥ 0.99 |
| Calibration Range | 1.0 - 500 ng/mL | To cover expected concentrations |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | S/N > 5; Accuracy ±20%, Precision <20% |
| Accuracy (% Bias) | Within ± 15% (except LLOQ at ± 20%) | Within ± 15% (except LLOQ at ± 20%) |
| Precision (% CV) | Intra-day < 10%; Inter-day < 12% | ≤ 15% (except LLOQ at ≤ 20%) |
| Recovery | 88% - 97% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal ion suppression/enhancement observed | CV of IS-normalized factor ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under tested conditions (mean deviation < 15%) | Mean concentration within ±15% of nominal |
Table 3: Summary of method validation results.
-
Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x weighting factor was applied. The method demonstrated excellent linearity over the specified range for both desipramine and 2-hydroxydesipramine.[6][12]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in five replicates over three separate days.[6] The results confirm the method is both accurate and precise.
-
Recovery: The efficiency of the SPE process was evaluated by comparing the peak areas of analytes from pre-spiked extracted samples to those of post-spiked extracted samples. The high recovery rates indicate an efficient extraction process.[5]
-
Selectivity: Assessed by analyzing blank urine samples from six different sources. No significant interfering peaks were observed at the retention times of the analytes or the IS, demonstrating the method's high selectivity.[11]
Conclusion
This application note provides a comprehensive, step-by-step protocol for the reliable determination of desipramine and its primary metabolite, 2-hydroxydesipramine, in human urine. The described LC-MS/MS method, coupled with a selective solid-phase extraction, offers high sensitivity, specificity, and accuracy. The rigorous validation ensures that the method is fit for its intended purpose in clinical and research settings, including therapeutic drug monitoring, pharmacokinetic analysis, and forensic toxicology. By following this detailed guide, laboratories can confidently implement a robust analytical workflow to support drug development and patient care.
References
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Kim, H. Y., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 648–655. [Link]
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Al-Tufail, M., et al. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. [Link]
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Application Notes and Protocols for Population Pharmacokinetic Modeling of Desipramine and its Metabolite, Didesipramine, in Clinical Trials
Introduction: The Rationale for a Population-Based Approach to Desipramine Pharmacokinetics
Desipramine, a tricyclic antidepressant, is the active metabolite of imipramine and has been a cornerstone in the treatment of depression.[1] Its clinical use, however, is characterized by significant interindividual variability in plasma concentrations, which can lead to unpredictable patient responses and adverse effects.[1] This variability is largely attributed to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, the primary pathway for its metabolism.[1][2][3] Desipramine is metabolized to several compounds, including 2-hydroxy-desipramine and, via demethylation, to didesipramine.[2] However, plasma concentrations of this compound following therapeutic oral doses are typically very low in both extensive and poor CYP2D6 metabolizers.[2]
Given this context, a population pharmacokinetic (PopPK) modeling approach is indispensable for characterizing the disposition of desipramine in a real-world clinical trial setting.[4][5][6] PopPK analysis allows for the quantification of pharmacokinetic parameters and their variability within a patient population, and the identification of key patient-specific factors (covariates) that influence drug exposure.[7][8][9][10] By understanding these sources of variability, we can move towards more individualized dosing strategies to optimize efficacy and minimize toxicity.[11]
This guide provides a comprehensive overview of the principles and a detailed protocol for developing a PopPK model for desipramine, with a discussion of the implications for its metabolite, this compound. The focus on desipramine is scientifically justified by its role as the primary active moiety and the low systemic exposure of this compound.[2] The methodologies described herein are grounded in established best practices and regulatory guidelines.[11][12][13][14][15][16][17]
Part 1: Data Preparation and Exploratory Analysis
The foundation of any robust PopPK model is a well-structured and clean dataset. Data for PopPK analysis is often "sparse," meaning few concentration samples are taken per subject, which is typical for late-stage clinical trials.[6][8]
Protocol 1: Assembling the Population Pharmacokinetic Dataset
-
Data Aggregation: Collate data from relevant clinical trials into a single dataset. This includes plasma concentration-time data for desipramine, dosing histories (dose, time of administration), and patient demographics (e.g., age, weight, sex, race).[5]
-
Covariate Inclusion: Incorporate relevant clinical and laboratory data that may influence desipramine pharmacokinetics. For desipramine, CYP2D6 genotype is a critical covariate to include.[2][3] Other potential covariates could include renal function markers, smoking status, and concomitant medications known to inhibit or induce CYP2D6.[2][18][19]
-
Data Structuring for NONMEM: The dataset must be formatted for compatibility with PopPK software, such as NONMEM®.[20][21][22] This typically involves creating a tabular file with specific column headers (e.g., ID, TIME, DV for drug concentration, AMT for dose amount, EVID for event ID).[21][22]
-
Handling of Below Quantification Limit (BQL) Data: A strategy for handling data below the limit of quantification must be established. If a small percentage of data is BQL (<10%), these samples may be omitted initially, with their impact assessed in a sensitivity analysis.[12]
-
Exploratory Data Analysis (EDA): Before formal modeling, perform a thorough EDA. This involves plotting concentration-time data for individual subjects and by covariate groups (e.g., CYP2D6 metabolizer status) to visually inspect for trends, outliers, and potential relationships.
Part 2: The Population Pharmacokinetic Modeling Workflow
The development of a PopPK model is an iterative process of model building and evaluation. The industry-standard software for this is NONMEM® (Nonlinear Mixed-Effects Modeling).[4][21][23][24]
The Modeling and Evaluation Cycle
Caption: Iterative workflow for PopPK model development and evaluation.
Protocol 2: Base Model Development
-
Structural Model Selection: Based on existing literature and EDA, select an initial structural model. For desipramine, a two-compartment model with first-order absorption and elimination has been shown to be appropriate.[2][3] This model describes the distribution of the drug between a central compartment (blood and highly perfused tissues) and a peripheral compartment.
-
Inter-individual Variability (IIV) Model: Specify the statistical model for how parameters vary between individuals. This is typically an exponential model, which ensures that parameters like clearance (CL) and volume of distribution (V) remain positive.
-
Residual Error Model: Define the model for the unexplained variability, which includes measurement error and model misspecification. A combined proportional and additive error model is often a good starting point.[20]
-
Software Implementation (NONMEM): Code the selected structural and statistical models into a NONMEM control stream.[21] The estimation method, such as First-Order Conditional Estimation with Interaction (FOCE-I), is specified to estimate the population parameters.[23]
Protocol 3: Covariate Model Building
The goal of covariate modeling is to identify which patient characteristics explain a significant portion of the inter-individual variability in pharmacokinetic parameters.[7][9][25][26]
-
Covariate Screening: Screen potential covariates identified during EDA for their influence on key parameters. For desipramine, the effect of CYP2D6 genotype on clearance (CL) is a primary relationship to investigate.[2][3] Other covariates like body weight are often tested on clearance and volume parameters.[9]
-
Stepwise Covariate Modeling (SCM): A common approach is to use a stepwise forward addition and backward elimination process.[25]
-
Forward Addition: Add one covariate at a time to the base model. A statistically significant drop in the objective function value (OFV), a measure of how well the model fits the data, indicates an improved model.
-
Backward Elimination: Start with a full model containing all significant covariates from the forward addition step. Remove covariates one by one. If the removal of a covariate leads to a statistically significant increase in the OFV, it is retained in the final model.
-
-
Full Covariate Modeling (FCM): An alternative approach is to include all plausible covariates in the model at once and use the confidence intervals of their effects to determine clinical relevance.[12][25]
Desipramine PopPK Model Parameters
Based on published data, a typical PopPK model for desipramine would include the following parameters. The table below presents illustrative values based on a meta-analysis of healthy subjects after a 50 mg oral dose.[2][3]
| Parameter | Description | Population Mean Value | Inter-individual Variability (%CV) |
| ka (h-1) | First-order absorption rate constant | 0.15 | - |
| CL/F (L/h) | Apparent Clearance | 111 | 73% |
| Vss/F (L) | Apparent Volume of Distribution at Steady State | 2950 | - |
Values are illustrative and derived from published literature.[3]
Part 3: Model Validation and Qualification
A developed PopPK model must be rigorously validated to ensure it is robust, stable, and predictive.[4][27]
Protocol 4: Goodness-of-Fit (GOF) Assessment
-
Generate GOF Plots: Create a series of standard diagnostic plots to visually assess the model's fit to the data.
-
Observed vs. Population Predicted Concentrations
-
Observed vs. Individual Predicted Concentrations
-
Conditional Weighted Residuals (CWRES) vs. Time
-
CWRES vs. Population Predicted Concentrations
-
-
Interpretation: For a well-fitting model, the data points in the observed vs. predicted plots should scatter symmetrically around the line of unity. The CWRES plots should show a random distribution of points around zero, with no discernible trends.
Protocol 5: Visual Predictive Check (VPC)
The VPC is a powerful graphical tool that assesses the predictive performance of a model by comparing the observed data to simulated data from the model.[28][29][30][31]
-
Simulation: Simulate a large number of datasets (e.g., 1000) using the final PopPK model's parameter estimates. Each simulated dataset should have the same design as the original clinical trial data.
-
Percentile Calculation: For both the observed and simulated data, calculate the 5th, 50th (median), and 95th percentiles of the concentrations over time.
-
Graphical Comparison: Plot the observed percentiles against the prediction intervals for the simulated percentiles.
-
Interpretation: If the model's predictive performance is adequate, the observed percentiles should be largely contained within the corresponding prediction intervals derived from the simulations.[28] A prediction-corrected VPC (pcVPC) can be used to account for variability introduced by different dosing and covariate values.[29]
Visual Predictive Check (VPC) Diagram
Caption: Conceptual representation of a Visual Predictive Check plot.
Protocol 6: Bootstrap Analysis
A bootstrap analysis is performed to assess the stability of the final model and the precision of the parameter estimates.[27][32][33][34]
-
Resampling: Generate a large number (e.g., 1000) of new datasets by resampling with replacement from the original dataset.[33]
-
Re-estimation: Fit the final PopPK model to each of the bootstrap datasets, obtaining a set of parameter estimates for each.
-
Confidence Interval Calculation: Calculate the 95% confidence intervals for each parameter from the distribution of the bootstrap estimates.
-
Interpretation: The median parameter estimates from the bootstrap should be close to the estimates from the original dataset. Narrow 95% confidence intervals indicate that the parameter estimates are precise and the model is stable.[34]
Conclusion and Implications for this compound
This guide outlines a robust, field-proven workflow for the development and validation of a population pharmacokinetic model for desipramine. By following these protocols, researchers can effectively characterize the sources of pharmacokinetic variability, particularly the significant impact of CYP2D6 genotype, and develop a model that can be used for simulations to inform dosing strategies.
While a direct PopPK model for this compound is not typically developed due to its low plasma concentrations, the model for the parent drug, desipramine, provides the necessary information for drug development decisions.[2] The clearance of desipramine, as characterized in the model, is the primary determinant of the overall exposure to both desipramine and its metabolites. Understanding the factors that alter desipramine clearance provides a strong foundation for predicting and managing the variability in patient response, thereby enhancing the safe and effective use of this important medication in clinical practice.
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Kurtz, D. L., et al. (1997). Pharmacokinetics of desipramine coadministered with sertraline or fluoxetine. Journal of clinical pharmacology, 37(4), 314-22. [Link]
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Al-Sallami, H., et al. (2022). Population Pharmacokinetics Model of Cyclosporin A in Children and Young Adult Renal Transplant Patients: Focus on Haemoglobin Contribution to Exposure Variability. Pharmaceuticals, 15(11), 1361. [Link]
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PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. ClinPGx. [Link]
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Certara. (n.d.). Tips & Tricks for Optimizing Your Pharmacokinetic Modeling & Simulation. Certara. [Link]
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Samant, T. S., et al. (2017). Development and Qualification of Physiologically Based Pharmacokinetic Models for Drugs With Atypical Distribution Behavior: A Desipramine Case Study. ResearchGate. [Link]
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U.S. Food and Drug Administration. (1999). Guidance for Industry – Population Pharmacokinetics. FDA. [Link]
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Perry, P. J., et al. (1990). Development and evaluation of a pharmacokinetic method to rapidly determine desipramine dosing requirements. Epistemonikos. [Link]
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Pérez-Blanco, J. S., et al. (2023). Population Pharmacokinetics and Model-Informed Dose Optimization of Teicoplanin in Adults with Hematological Malignancies. Pharmaceuticals, 16(11), 1546. [Link]
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DeVane, C. L., et al. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European journal of clinical pharmacology, 19(1), 61-4. [Link]
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Pharmaceutical Technology. (2019). FDA Releases Draft Guidance on Population Pharmacokinetic Analysis. Pharmaceutical Technology. [Link]
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Labtests Online. (n.d.). DESIPRAMINE. Labtests Online. [Link]
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U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry. FDA. [Link]
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Freyr Solutions. (2022). US FDA's Final Guidance on Population Pharmacokinetics. Freyr Solutions. [Link]
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U.S. Food and Drug Administration. (2022). Guidance for Industry. FDA. [Link]
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Quantics Biostatistics. (2023). Population PK (PopPK): The What, The How, and The Why. Quantics Biostatistics. [Link]
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Federal Register. (2019). Population Pharmacokinetics; Revised Draft Guidance for Industry; Availability. Federal Register. [Link]
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Protocol for assessing Didesipramine's effect on EEG sleep in depressed patients
Abstract
This document provides a comprehensive protocol for a clinical research study designed to meticulously evaluate the effects of the tricyclic antidepressant Desipramine on the sleep architecture of patients diagnosed with Major Depressive Disorder (MDD). The protocol outlines a double-blind, placebo-controlled, crossover study design, detailing participant selection, polysomnographic (PSG) recording procedures, and a robust data analysis pipeline. The objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous framework to investigate the pharmacodynamic effects of Desipramine on electroencephalogram (EEG) sleep, contributing to a deeper understanding of its therapeutic mechanisms and side-effect profile.
Introduction: The Rationale for Investigating Desipramine's Impact on Sleep
Major Depressive Disorder is frequently accompanied by significant disruptions in sleep patterns, which are considered a core symptom of the illness.[1] These disturbances, objectively measured by polysomnography, often include impaired sleep continuity, alterations in non-REM (NREM) sleep, and characteristic changes in REM sleep, such as shortened REM latency and increased REM density.[1]
Desipramine, a tricyclic antidepressant, primarily functions as a potent inhibitor of norepinephrine reuptake, with a lesser effect on serotonin reuptake.[2] This neurochemical modulation is believed to be central to its antidepressant efficacy. However, like many antidepressants, Desipramine also exerts significant effects on sleep architecture. Notably, it is a potent suppressor of REM sleep and can sometimes worsen sleep continuity.[3][4] A thorough understanding of these effects is crucial for several reasons:
-
Elucidating Therapeutic Mechanisms: The relationship between antidepressant-induced changes in sleep and clinical improvement is a key area of research. Investigating these changes can provide insights into the neurobiological underpinnings of depression and the mechanisms of antidepressant action.
-
Optimizing Treatment Strategies: By characterizing the specific sleep-related side effects of Desipramine, clinicians can make more informed decisions when prescribing this medication, particularly for patients with prominent sleep complaints.
-
Comparative Pharmacology: A standardized protocol allows for the comparison of Desipramine's sleep profile with that of other antidepressants, aiding in the development of novel therapeutics with improved sleep-related properties.
This application note provides a detailed, step-by-step protocol for conducting a robust clinical trial to assess the effects of Desipramine on EEG sleep in patients with MDD.
Study Design and Methodology
This protocol employs a double-blind, placebo-controlled, crossover design to minimize bias and intra-subject variability. Each participant will serve as their own control, undergoing both Desipramine and placebo treatment phases.
Participant Selection: Inclusion and Exclusion Criteria
The selection of a well-defined patient population is paramount to the integrity of the study.
Table 1: Participant Inclusion and Exclusion Criteria
| Criteria | Description |
| Inclusion | |
| Age | 18-65 years |
| Diagnosis | Confirmed diagnosis of Major Depressive Disorder (single or recurrent episode) according to DSM-5 criteria. |
| Depression Severity | A minimum score of 17 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[5] |
| Sleep Disturbance | Subjective complaint of sleep disturbance, corroborated by a score of >3 on the sleep disturbance items (4, 5, and 6) of the HDRS-17.[6] |
| Informed Consent | Willingness and ability to provide written informed consent. |
| Exclusion | |
| Comorbid Psychiatric Disorders | Current or history of bipolar disorder, psychotic disorders, substance use disorders (within the last 6 months), or obsessive-compulsive disorder. |
| Primary Sleep Disorders | Diagnosis of primary sleep disorders such as obstructive sleep apnea, restless legs syndrome, or narcolepsy. |
| Medical Conditions | Unstable medical conditions that could interfere with sleep or the study protocol (e.g., uncontrolled hypertension, cardiovascular disease, neurological disorders). |
| Concomitant Medications | Use of any psychotropic medications, including other antidepressants, benzodiazepines, or hypnotics.[7] |
| Contraindications to Desipramine | Known hypersensitivity to tricyclic antidepressants, recent myocardial infarction, or concomitant use of monoamine oxidase inhibitors (MAOIs). |
| Pregnancy or Lactation | Female participants who are pregnant, lactating, or planning to become pregnant during the study. |
Washout Period for Psychotropic Medications
A sufficient washout period is critical to eliminate the confounding effects of prior medications. All participants must undergo a supervised washout from any psychotropic medications. The duration will depend on the half-life of the specific drug, with a recommended minimum of two weeks. For medications with a long half-life, such as fluoxetine, a washout period of at least five weeks is required.[8]
Experimental Workflow
The study will be conducted over a period of approximately 7 weeks for each participant, including the washout, baseline, and two treatment phases.
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Troubleshooting & Optimization
Technical Support Center: Desipramine Aqueous Solution Stability
Welcome to the technical support center for desipramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges of working with desipramine in aqueous solutions. Our goal is to move beyond simple protocols and explain the causality behind experimental observations, empowering you to design robust, reliable, and self-validating experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the preparation and handling of desipramine solutions.
Q1: What is the best solvent for preparing a desipramine stock solution?
For the hydrochloride salt (HCl), sterile, purified water is often sufficient due to its ready solubility.[1] However, for long-term storage or for preparing the free base, organic solvents are recommended. A stock solution in methanol or DMSO can be prepared at concentrations like 1 mg/mL and stored securely.[2][3] These organic stock solutions can then be diluted into your aqueous experimental buffer. Note that moisture-contaminated DMSO may decrease solubility.[4]
Q2: What are the ideal storage conditions for an aqueous desipramine solution?
For optimal stability, aqueous solutions should be:
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Stored at refrigerated temperatures (2-8°C). [3]
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Protected from light. Desipramine is known to be unstable with long exposure to light, which can cause photodegradation.[5][6] Use amber vials or wrap containers in aluminum foil.
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Kept in tightly sealed containers to prevent solvent evaporation and exposure to air, which can lead to oxidative degradation.[2][3]
For powdered desipramine hydrochloride, store in a dry, tightly closed container at 2-8°C.
Q3: At what pH is desipramine most soluble and stable in an aqueous solution?
Desipramine hydrochloride, being a salt of a weak base, is more soluble in acidic to neutral pH. An 8% solution of desipramine HCl in water naturally has a pH of 4.5 to 5.7.[1] Its solubility is pH-dependent, generally decreasing as the pH becomes more alkaline, with the free base being less soluble.[7][8] Stability is also pH-dependent; one study in a formaldehyde solution showed the highest recovery at pH 5, with decreased stability at very low (pH 3) and high (pH 9, 11) pH levels.[9] The rate of photodegradation is also significantly impacted by pH.[10][11]
Q4: I see precipitation in my buffered aqueous solution. What is happening?
This is a common issue, especially in phosphate buffers. While desipramine HCl is water-soluble, it can form less soluble complexes or salts with buffer components. Studies have shown that desipramine can form drug-buffer aggregates, which can either enhance or decrease solubility depending on the specific pH and buffer concentration.[7][8] Precipitation can also occur if the pH of the final solution is high enough to cause the conversion of the highly soluble HCl salt to the less soluble free base.
Troubleshooting Guide: Common Issues with Desipramine Solutions
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Rapid Loss of Potency or Inconsistent Assay Results
If you observe that your desipramine solution is losing concentration over a short period, or if you are getting variable results from the same stock, it is likely due to chemical degradation.
-
Primary Suspect: Photodegradation
-
Causality: Desipramine possesses a tricyclic ring system that can absorb UV light, leading to chemical reactions that break down the molecule.[5] This is a well-documented pathway for tricyclic antidepressants and is often the most significant cause of degradation in a laboratory setting.[10][11][12] The primary pathways of photodegradation include isomerization, hydroxylation, and opening of the ring structure.[10][11][13]
-
Solution: Always prepare and handle desipramine solutions under subdued light. Store all solutions, including intermediates and final dilutions, in light-protecting amber vials or foil-wrapped containers. When conducting experiments, minimize the solution's exposure time to ambient or instrument light sources.
-
-
Secondary Suspect: Oxidation
-
Causality: The amine functional group and the dibenzazepine ring system in desipramine can be susceptible to oxidation, especially when exposed to air (oxygen), heat, or certain metal ions that can catalyze oxidative reactions.[6][14] Forced degradation studies show that desipramine is particularly sensitive to oxidative stress.[14]
-
Solution: Prepare buffers with freshly de-gassed water. While not always practical, purging the headspace of your stock solution container with an inert gas like nitrogen or argon before sealing can significantly reduce oxidative degradation during long-term storage. Avoid sources of metal ion contamination in your buffers and glassware.
-
-
Tertiary Suspect: Hydrolysis
-
Causality: While generally considered more stable against hydrolysis than compounds with ester or amide linkages, desipramine can still undergo hydrolysis under extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures.[12][14] However, under typical experimental conditions (pH 4-8, room temperature), significant hydrolysis is less likely compared to photodegradation and oxidation.[14]
-
Solution: Maintain the pH of your aqueous solutions within a moderate range (e.g., pH 4-7) unless your experimental design requires otherwise. Avoid autoclaving desipramine solutions, as the high temperature will accelerate degradation.[6] Filter-sterilize solutions if necessary.
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing instability issues with your desipramine solution.
Caption: Key stressors and resulting degradation pathways for desipramine.
-
Photodegradation: This is often the most aggressive pathway. The energy from UV and even strong visible light can excite the electrons in the aromatic rings, leading to bond cleavage, rearrangements (isomerization), and reactions with water or oxygen to form hydroxylated byproducts. [10][11][15]2. Oxidation: The secondary amine is a prime target for oxidation, potentially forming N-oxides. The benzylic carbons on the central ring are also susceptible to oxidation. This process can be catalyzed by trace metals and is accelerated by heat and light. [14][16]3. Metabolism (In Vivo): While not a form of solution instability, it's important to note that in vivo, desipramine is extensively metabolized via hydroxylation (forming active metabolites) and N-demethylation, primarily by cytochrome P450 enzymes like CYP2D6. [17][18][19][20]Understanding these pathways can be relevant when analyzing biological samples.
By controlling the environmental stressors shown in the diagram—light, oxygen, and temperature—you can effectively minimize degradation and ensure the integrity of your experimental solutions.
References
- Vertex Pharmaceuticals Incorporated. (2022, December 14).
- Sjöqvist, F., Bertilsson, L., & Åsberg, M. (1983). Slow hydroxylation of tricyclic antidepressants--relationship to polymorphic drug oxidation. Journal of clinical psychopharmacology, 3(4), 223-231.
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El-Khatib, N., & Kümmerer, K. (2016). UV-photodegradation of desipramine: Impact of concentration, pH and temperature on formation of products including their biodegradability and toxicity. Science of The Total Environment, 566–567, 826–840. [Link]
- Cayman Chemical. (2024, February 19). Desipramine (hydrochloride) (CRM)
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Marković, O. S., Pešić, M. P., Shah, A. V., Serajuddin, A. T. M., Verbić, T. Ž., & Avdeef, A. (2019). Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates. European Journal of Pharmaceutical Sciences, 133, 264–274. [Link]
- Wietecha-Posłuszny, R., Garbacik, A., & Kościelniak, P. (2011). Microwave-assisted hydrolysis and extraction of tricyclic antidepressants from human hair. Analytical and Bioanalytical Chemistry, 400(10), 3233-3240.
- Sigma-Aldrich. (n.d.). DESIPRAMINE HYDROCHLORIDE - Methanol Solution.
- ResearchGate. (2016). UV-photodegradation of desipramine: Impact of concentration, pH and temperature on formation of products including their biodegradability and toxicity | Request PDF.
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Kopiczko, A., Rola, R., & Zmudzki, P. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(17), 14615–14639. [Link]
- Sigma-Aldrich. (2025, August 25).
- Poklis, A., & Jortani, S. A. (1998). A New Method for Simultaneous Determination of Cyclic Antidepressants and their Metabolites in Urine Using Enzymatic Hydrolysis. Journal of Analytical Toxicology, 22(4), 294–300.
- MedChemExpress. (2020, April 19). Desipramine hydrochloride-SDS.
- ResearchGate. (2019).
- Szabo-Scandic. (n.d.).
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Reddy, G. S., Kumar, A. P., & Kumar, B. V. (2012). Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method. Chromatographia, 75(15-16), 859–867. [Link]
- Wang, C., Guo, R., Guo, C., Yin, H., & Xu, J. (2025). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts, 27(1), 10-25.
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Lee, H., Lee, S., & Chung, H. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(8), 1276–1282. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65327, Desipramine Hydrochloride. Retrieved from [Link]
- Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373–409.
- ResearchGate. (2018). Electrochemical Oxidation of Desipramine Drug in the Presence of 4,6-Dimethylpyrimidine-2-thiol Nucleophile in Aqueous Acidic Medium | Request PDF.
- Al-Samarraie, M. S., & Al-Janabi, A. H. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 1(1), 24-30.
- Imamichi, H., Tanimizu, T., & Misawa, S. (1998). Stability of tricyclic antidepressants in formalin solutions. Journal of analytical toxicology, 22(7), 595–600.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2995, Desipramine. Retrieved from [Link]
- Al-Samarraie, M. S., & Al-Janabi, A. H. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 1(1), 24-30.
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Mayo Clinic Laboratories. (n.d.). Test Definition: DESPR. Retrieved from [Link]
- ResearchGate. (2017). Studies on photodegradation process of psychotropic drugs: a review.
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Medscape. (2024, June 4). Tricyclic Antidepressant Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Retrieved from [Link]
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Cuerda-Corrochano, F., & Prados-Joya, G. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3781. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Desipramine Hydrochloride?. Retrieved from [Link]
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Wikipedia. (n.d.). Desipramine. Retrieved from [Link]
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WebMD. (2024, August 7). Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
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Scribd. (n.d.). Desipramine Hydrochloride. Retrieved from [Link]
- Taylor & Francis Online. (2019).
- Pharmlabs. (n.d.). Diphenhydramine Solution.
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Technical Support Center: Optimizing Desipramine Dosage for In Vivo Rodent Studies
Welcome to the technical support center for the utilization of desipramine in preclinical rodent research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing desipramine dosage for in vivo studies. Here, we will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for desipramine that is relevant to my rodent studies?
A1: Desipramine is a tricyclic antidepressant (TCA) that primarily functions as a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2] It achieves this by binding to the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2][4] While it has weaker effects on the serotonin transporter (SERT) and other receptors, its high affinity for NET is the principal reason for its use in models of depression, ADHD, and neuropathic pain.[1][2]
Q2: What are the typical dosage ranges for desipramine in rats and mice for behavioral studies?
A2: The effective dose of desipramine can vary significantly based on the rodent species, strain, age, and the specific behavioral paradigm. However, a general starting point for acute dosing in many behavioral tests, such as the forced swim test and tail suspension test, is in the range of 5 to 30 mg/kg administered intraperitoneally (i.p.).[5][6] For chronic studies, daily doses of 10-15 mg/kg are commonly used.[4][7] It is crucial to conduct a dose-response study for your specific experimental conditions to determine the optimal dose.
Q3: How does the route of administration affect desipramine's pharmacokinetics and efficacy?
A3: The route of administration significantly impacts the bioavailability and pharmacokinetics of desipramine. Intraperitoneal (i.p.) injection is common for acute studies as it leads to rapid absorption and entry into the brain.[8] However, chronic i.p. administration can lead to significant accumulation of the drug in both the brain and blood compared to a single dose.[9] Oral administration (e.g., via gavage) results in a different pharmacokinetic profile, with potentially lower peak concentrations due to first-pass metabolism.[9] Continuous infusion via osmotic minipumps can provide stable, steady-state brain concentrations, which is advantageous for chronic studies.[10]
Q4: I am observing high variability in the behavioral responses of my animals. What could be the cause?
A4: High variability is a common challenge. Several factors can contribute:
-
Strain and Individual Differences: Different rodent strains can exhibit varying baseline levels of "behavioral despair" and respond differently to antidepressants.[5] For instance, NMRI mice show a more robust response in the tail suspension test compared to CD1 mice.[5]
-
Age: The metabolism and elimination of desipramine can vary with the age of the animal.[10][11] Juvenile rats, for example, may require lower doses than adults to achieve similar brain concentrations after chronic i.p. administration.[10][11]
-
Sex Differences: While some studies report similar antidepressant-like effects in male and female rats, the underlying molecular mechanisms in the brain may differ, which could contribute to variability.[6]
-
Experimental Conditions: Factors in behavioral tests, such as water temperature in the forced swim test, can influence the outcome and the apparent efficacy of desipramine.[12]
Q5: What are the potential side effects of desipramine in rodents that I should monitor?
A5: While desipramine has fewer anticholinergic and sedative effects than other TCAs, it is not without side effects.[1] It can be slightly stimulating and may cause insomnia.[1] At higher doses or in cases of overdose, desipramine can be particularly toxic.[1] Researchers should monitor for signs of toxicity, which can include changes in motor activity, seizures, and respiratory distress. A single high dose of 25 mg/kg has been shown to cause long-term changes in smooth muscle contractility in the urinary bladder and colon of rats.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Lack of behavioral effect (e.g., no reduction in immobility in FST/TST) | 1. Suboptimal Dosage: The dose may be too low for the specific strain or experimental conditions. 2. Timing of Administration: The time between drug administration and testing may not be optimal for peak brain concentration and effect. 3. Strain/Individual Insensitivity: The chosen rodent strain may be a poor responder.[5] 4. Vehicle/Formulation Issue: The drug may not be properly dissolved or stable in the chosen vehicle. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 5, 10, 20, 30 mg/kg) to identify the effective dose for your model.[6] 2. Optimize Timing: For acute studies, test at different time points post-injection (e.g., 30, 60, 90 minutes). 3. Consider a Different Strain: If feasible, try a strain known to be responsive to TCAs. 4. Verify Formulation: Ensure desipramine hydrochloride is fully dissolved. Saline is a common vehicle. |
| High Animal-to-Animal Variability | 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Underlying Health Differences: Subclinical illness can affect drug metabolism and behavior. 3. Environmental Stressors: Inconsistent handling or housing conditions. 4. Age and Sex Differences: As noted in the FAQs, these are significant factors.[6][10] | 1. Standardize Administration: Use precise injection techniques and ensure consistent volumes based on body weight. 2. Health Monitoring: Acclimatize animals properly and monitor for any signs of illness. 3. Control Environment: Maintain consistent housing, handling, and testing environments. 4. Homogenize Groups: Use animals of the same sex and a narrow age range for each experiment. |
| Adverse Events or Toxicity | 1. Dosage Too High: The administered dose exceeds the therapeutic window for the specific animal model. 2. Rapid Administration: For i.v. routes, rapid injection can lead to acute toxicity. 3. Drug Accumulation: In chronic studies, the dosing interval may be too short, leading to drug accumulation.[9] | 1. Reduce the Dose: If adverse effects are observed, lower the dose for subsequent experiments. 2. Slow Infusion: For i.v. administration, use a slower infusion rate. 3. Adjust Dosing Interval: For chronic studies, consider a longer interval between doses or switching to a continuous delivery method like osmotic minipumps.[10] |
| Unexpected Pharmacological Effects | 1. Off-Target Effects: Although selective for NET, desipramine has weak activity at other receptors (e.g., alpha-1 adrenergic, muscarinic).[2] 2. Active Metabolites: Desipramine is metabolized to active compounds, such as desmethyldesipramine, which also have pharmacological activity.[10][15] | 1. Review Literature: Be aware of the full pharmacological profile of desipramine. 2. Consider Metabolites: When interpreting results, particularly in chronic studies, consider the contribution of active metabolites. |
Experimental Protocols
Protocol 1: Acute Desipramine Administration for the Forced Swim Test (FST) in Mice
This protocol is a standard method for assessing the antidepressant-like effects of desipramine.
Materials:
-
Desipramine hydrochloride
-
Sterile 0.9% saline
-
C57BL/6J mice (male, 8-10 weeks old)
-
Forced swim test apparatus (cylinder, 25 cm height, 20 cm diameter)
-
Water bath to maintain water temperature at 24-25°C[16]
-
Video recording equipment
Procedure:
-
Drug Preparation: Prepare a fresh solution of desipramine hydrochloride in sterile 0.9% saline on the day of the experiment. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml.
-
Animal Handling and Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer desipramine (e.g., 10, 20, or 32 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[16]
-
Pre-Test Interval: Wait for 30 minutes after the injection before starting the test.[16]
-
Forced Swim Test:
-
Data Analysis: An observer, blind to the treatment conditions, should score the videos. The primary measures are the latency to the first bout of immobility and the total duration of immobility during the last 4 minutes of the test.[16] Immobility is defined as the cessation of active behaviors, with the mouse making only minimal movements necessary to keep its nostrils above water.[16]
Protocol 2: Chronic Desipramine Administration via Osmotic Minipumps
This protocol is suitable for studies investigating the long-term effects of desipramine on neurochemistry or behavior.
Materials:
-
Desipramine hydrochloride
-
Vehicle (e.g., sterile saline or polyethylene glycol)
-
Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
-
Surgical instruments for implantation
-
Anesthesia and analgesics
Procedure:
-
Drug and Pump Preparation: Prepare a concentrated solution of desipramine in the chosen vehicle. Fill the osmotic minipumps according to the manufacturer's instructions to deliver the desired daily dose (e.g., 10 or 15 mg/kg/day).[10]
-
Surgical Implantation:
-
Anesthetize the rodent using an approved protocol.
-
Shave and sterilize the surgical area (typically the back, between the shoulder blades).
-
Make a small incision and create a subcutaneous pocket.
-
Implant the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
-
Post-Operative Care: Monitor the animal's recovery, including incision site healing and general well-being.
-
Experimental Period: The minipumps will deliver desipramine continuously for the specified duration (e.g., 14 days).[10]
-
Behavioral Testing or Tissue Collection: At the end of the treatment period, conduct behavioral tests or euthanize the animals for tissue collection and analysis.
Visualizations
Desipramine's Core Mechanism of Action
Caption: Desipramine blocks the norepinephrine transporter (NET).
Experimental Workflow for Acute Behavioral Testing
Caption: Workflow for acute desipramine behavioral studies.
References
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Desipramine - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
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What is the mechanism of Desipramine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 10, 2026, from [Link]
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Tail Suspension Test In Mice - Melior Discovery. (n.d.). Retrieved January 10, 2026, from [Link]
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Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]
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Owens, W. A., Stutzmann, G. E., & Frazer, A. (2000). Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. Journal of Neuroscience, 20(17), 6578–6585. [Link]
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Koek, W., Sandoval, T. L., & Daws, L. C. (2018). Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice. Behavioural Pharmacology, 29(6), 544–549. [Link]
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Ghoneim, M. M., & Lomen, P. (1981). Brain Distribution and Kinetics of Desipramine in the Rat. Canadian Journal of Physiology and Pharmacology, 59(2), 163–167. [Link]
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Griebel, G., Simiand, J., Serrano, A., & Soubrié, P. (1995). Individual differences in response to imipramine in the mouse tail suspension test. Neuropsychopharmacology, 13(2), 145–151. [Link]
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Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]
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Singh, S. K., Piscitelli, C. L., Yamashita, A., & Gouaux, E. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Science, 317(5843), 1390–1394. [Link]
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Owens, W. A., Stutzmann, G. E., & Frazer, A. (2000). Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine. Scholars @ UT Health San Antonio. [Link]
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Kozisek, M. E., Deupree, J. D., Burke, W. J., & Bylund, D. B. (2007). Appropriate dosing regimens for treating juvenile rats with desipramine for neuropharmacological and behavioral studies. Journal of Neuroscience Methods, 163(1), 83–91. [Link]
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Láng, T., Lénárd, L., & Láng, O. (1992). A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine. Journal of Pharmacy and Pharmacology, 44(5), 429–432. [Link]
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Bogdanova, O. V., Kan, V., & Renshaw, P. F. (2013). Factors influencing behavior in the forced swim test. Physiology & Behavior, 118, 227–239. [Link]
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Kozisek, M. E., Deupree, J. D., Burke, W. J., & Bylund, D. B. (2007). Appropriate dosing regimens for treating juvenile rats with desipramine for neuropharmacological and behavioral studies. Journal of Neuroscience Methods, 163(1), 83–91. [Link]
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Litteljohn, D., Nelson, A. J., & Maslanik, T. (2022). Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates. Translational Psychiatry, 12(1), 218. [Link]
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Brooks, A. K., Lawson, M. A., & Smith, R. A. (2017). Desipramine decreases expression of human and murine indoleamine-2,3-dioxygenases. Journal of Neuroinflammation, 14(1), 183. [Link]
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Kozisek, M. E., Deupree, J. D., Burke, W. J., & Bylund, D. B. (2007). Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies. Request PDF. [Link]
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Koek, W., Sandoval, T. L., & Daws, L. (2018). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Semantic Scholar. [Link]
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Carlsson, T., et al. (2020). Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats. Heliyon, 6(11), e05472. [Link]
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Sisenwine, S. F., & Tio, C. O. (1986). The pharmacodynamics of desipramine and desmethyldesipramine in rats. Journal of Pharmaceutical Sciences, 75(10), 969–973. [Link]
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Carlsson, T., et al. (2020). Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats. ResearchGate. [Link]
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Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. (2024, March 4). Brieflands. [Link]
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de Oliveira, I. R., et al. (2020). Higher blood and brain concentrations of imipramine and desipramine seem not to impair anti-immobility effect in mice. Psychiatry and Psychobiology, 5(2), 115-121. [Link]
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Suarez, M. M., et al. (1995). Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress. Pharmacology Biochemistry and Behavior, 52(3), 605–610. [Link]
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Rommelspacher, H., Wolffgramm, J., & Widjaja, S. (1989). Effects of desipramine on rat behavior are prevented by concomitant treatment with ethanol. Pharmacology Biochemistry and Behavior, 32(2), 533–542. [Link]
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Forced Swim Test v.3. (n.d.). Retrieved January 10, 2026, from [Link]
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DESIPRAMINE 01. Assay details 02. Therapeutic range 03. Pharmacokinetics. (n.d.). Retrieved January 10, 2026, from [Link]
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Aitchison, K. J., et al. (2009). Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration. Journal of Psychopharmacology, 23(6), 667–674. [Link]
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Goodwin, F. K., et al. (1978). Imipramine and desipramine in plasma and spinal fluid: relationship to clinical response and serotonin metabolism. Psychopharmacology Bulletin, 14(3), 34–36. [Link]
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Valenta, B., Singer, E. A., & Urban, G. (1991). Modelling the changes induced by chronic desipramine treatment on the factors governing the agonism at prejunctional alpha 2-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(6), 635–641. [Link]
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Bijak, M., & Tokarski, K. (1998). Long-term in Vivo Desipramine or Estrogen Treatment Fails to Affect Serotonin-Induced Outward Current in Hippocampal Pyramidal Cells of the Rat. Polish Journal of Pharmacology, 50(4), 263–267. [Link]
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Jenne, C. E., et al. (2021). Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. eNeuro, 8(3), ENEURO.0069-21.2021. [Link]
Sources
- 1. Desipramine - Wikipedia [en.wikipedia.org]
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- 4. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain distribution and kinetics of desipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Identifying and characterizing impurities in Didesipramine formulations
Technical Support Center: Didesipramine Formulation Impurities
Welcome to the technical support guide for identifying and characterizing impurities in this compound formulations. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions through a practical, in-depth question-and-answer format, grounding our advice in established scientific principles and regulatory standards. Our goal is to provide not just protocols, but the reasoning behind them, empowering you to navigate the complexities of impurity analysis with confidence.
Section 1: Regulatory Framework & Fundamental Concepts
This section lays the groundwork by addressing the regulatory expectations that govern impurity analysis. Understanding these guidelines is the first step in designing a compliant and scientifically sound analytical strategy.
Q1: What are the key regulatory guidelines I need to follow for impurity profiling?
A1: The primary guidelines are from the International Council for Harmonisation (ICH). The most critical documents for small molecule drug products like this compound are:
-
ICH Q3A (R2): Impurities in New Drug Substances [1][2] This guideline focuses on the impurities present in the active pharmaceutical ingredient (API) itself, before it's formulated.
-
ICH Q3B (R2): Impurities in New Drug Products [3][4][5] This is crucial for your work, as it covers impurities that arise during the manufacturing of the final dosage form or during storage, including degradation products.[3][5]
-
ICH Q2 (R1): Validation of Analytical Procedures [5] This document outlines the requirements for validating the analytical methods you use to prove they are suitable for their intended purpose, such as quantifying impurities.
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.[3]
Q2: Can you explain the ICH thresholds for Reporting, Identification, and Qualification?
A2: Certainly. These thresholds are action limits that determine the level of scrutiny an impurity requires. They are based on the Maximum Daily Dose (MDD) of the drug product.[3][6] The core principle is that higher patient exposure to a drug allows for a lower relative concentration of an impurity before it must be characterized.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose & Causality |
| Reporting Threshold | 0.05% | 0.03% | The level at which any impurity must be reported in a regulatory submission. This ensures that regulatory bodies have a complete picture of the impurity profile, even for minor components.[3] |
| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which the chemical structure of an impurity must be determined.[3] The logic is that an unknown compound at a significant level poses an unacceptable risk; its identity must be known to assess its potential toxicity. |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% | The level above which an impurity must be qualified, meaning you must collect biological safety data to justify its presence.[1][3] If an impurity exceeds this level, you must prove it is safe under the conditions of use. |
TDI = Total Daily Intake
Section 2: The this compound Impurity Landscape
This compound, a tricyclic antidepressant (TCA)[7][8], is a metabolite of Imipramine.[9][10] Its dibenzazepine core structure is susceptible to specific types of degradation.
Q3: What are the typical types of impurities found in this compound formulations?
A3: Impurities in this compound, like any drug product, fall into several categories as defined by ICH Q3A(R2)[1]:
-
Organic Impurities: These are the most common and can be process-related or degradation products.
-
Process-Related: Includes starting materials, by-products from the API synthesis (e.g., Iminodibenzyl, Imipramine), intermediates, and reagents.[1][9] These should ideally be controlled during the API synthesis and are less of a concern for the formulation unless the API itself is a source.
-
Degradation Products: These arise from the decomposition of this compound over time due to environmental factors like heat, light, humidity, or interaction with excipients.[5] For a TCA structure, oxidative degradation is a key pathway to investigate.[11]
-
-
Inorganic Impurities: These can include residual catalysts, heavy metals, or salts from the manufacturing process.[1]
-
Residual Solvents: Solvents used during manufacturing that are not completely removed. Their control is governed by ICH Q3C.[1][4]
Q4: Are there any specific, known impurities for this compound I should look for?
A4: Yes. Given that this compound is a metabolite of Imipramine, it's common to find Imipramine as a process-related impurity in the this compound API.[9] Another common impurity found in related compounds is Iminodibenzyl , a key starting material for the synthesis of this class of molecules.[9] Additionally, literature points to other potential related substances like Dehydro Desipramine .[12] It is crucial to procure reference standards for these known impurities to aid in method development and peak identification.
Section 3: Analytical Strategy & Method Development
A robust, stability-indicating analytical method is the cornerstone of any impurity investigation. This section provides a workflow and detailed protocols.
Q5: What is a "stability-indicating method," and why is it essential?
A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the drug substance's concentration without interference from its degradation products, process impurities, or excipients.[13] Its importance is mandated by regulatory bodies like the FDA. The core function of a SIM is to provide a clear and unambiguous picture of the drug's stability over time by separating all degradation products from the parent API and from each other.[14] This is the only way to accurately quantify the loss of the active ingredient and the growth of potentially harmful impurities.
Workflow for Impurity Identification & Characterization
Caption: Workflow for this compound Impurity Analysis.
Q6: How do I perform a forced degradation study for this compound?
A6: A forced degradation or "stress testing" study is essential for developing a stability-indicating method.[14] It involves intentionally degrading the drug substance under more severe conditions than those used for accelerated stability testing to generate the likely degradation products.[13] The goal is typically to achieve 5-20% degradation of the API.[13]
Protocol: Forced Degradation of this compound
-
Preparation: Prepare stock solutions of this compound API in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Also prepare solutions of the drug product (formulation).
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1M HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cool the solution and neutralize with an equivalent amount of 0.1M NaOH before analysis.
-
Rationale: Simulates acidic environments and targets acid-labile functional groups.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1M NaOH.
-
Heat at 60-80°C for a specified time.
-
Cool the solution and neutralize with an equivalent amount of 0.1M HCl.
-
Rationale: Simulates alkaline conditions, often leading to hydrolysis of esters or amides, though less common for the TCA core.
-
-
Oxidative Degradation:
-
Treat the drug solution with 3-6% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time. One study noted that for desipramine hydrochloride, degradation was primarily observed under oxidative stress.[11]
-
Rationale: The tertiary amine and the dibenzazepine ring system in TCAs are susceptible to oxidation, often forming N-oxides or other related products.
-
-
Thermal Degradation:
-
Expose the solid drug substance and drug product to dry heat (e.g., 105°C) for an extended period (e.g., several days).[11]
-
Also, heat the drug solution at 60-80°C.
-
Rationale: Identifies thermally labile impurities and degradation pathways.
-
-
Photolytic Degradation:
-
Expose the solid drug and drug solution to UV and visible light in a photostability chamber. The exposure should comply with ICH Q1B guidelines.
-
Analyze a dark control sample stored under the same conditions but protected from light.
-
Rationale: Identifies light-sensitive degradation products.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developing HPLC method. The goal is to ensure that all new peaks (degradants) are well-resolved from the main this compound peak and from each other.
Q7: What is a good starting point for developing a stability-indicating HPLC method for this compound?
A7: Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective technique.[15] The key is to achieve good selectivity between this compound and all potential impurities.
Protocol: HPLC-UV Method Development for this compound
-
Column Selection: Start with a C18 column, as they provide good retention for moderately polar compounds like this compound.[16] A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.[17]
-
Mobile Phase Selection:
-
Aqueous Phase (A): An acidic buffer is crucial for good peak shape with amine-containing compounds. A common choice is a phosphate buffer or 0.1% formic acid/trifluoroacetic acid in water.[11][18] The pH should be kept low (e.g., pH 2.5-3.5) to ensure the amine groups are protonated.
-
Organic Phase (B): Acetonitrile is a good first choice. Methanol can be tried as an alternative to alter selectivity.
-
-
Detection Wavelength: this compound has a UV maximum around 215 nm and 251 nm.[11][19] Monitor at a lower wavelength like 215 nm for universal detection of impurities, but also check at the maximum absorbance for sensitivity to the API. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.
-
Initial Gradient Screening: A gradient elution is necessary to separate early-eluting polar impurities from the main API and any late-eluting non-polar impurities.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Rationale |
| 0.0 | 95 | 5 | Start with high aqueous content to retain polar impurities. |
| 5.0 | 95 | 5 | Initial isocratic hold to ensure polar compounds are well-separated. |
| 35.0 | 20 | 80 | A long, shallow gradient to separate closely eluting compounds. |
| 40.0 | 5 | 95 | Ramp up to a high organic content to elute any strongly retained impurities. |
| 45.0 | 5 | 95 | Hold to ensure the column is clean. |
| 46.0 | 95 | 5 | Rapid return to initial conditions. |
| 55.0 | 95 | 5 | Column re-equilibration. |
-
Optimization: Inject a cocktail of your stressed samples.
-
Poor Resolution? Adjust the gradient slope (make it shallower), change the organic modifier (methanol vs. acetonitrile), or try a different column chemistry (e.g., Phenyl-Hexyl).
-
Bad Peak Shape? Ensure the mobile phase pH is appropriate. Check that the sample is dissolved in the mobile phase.
-
-
System Suitability: Before formal validation, ensure your method meets system suitability criteria (e.g., resolution > 2 between critical pairs, tailing factor < 1.5, and %RSD of replicate injections < 2.0).
Section 4: Impurity Identification & Structural Elucidation
Once an unknown impurity is detected above the identification threshold, you must determine its structure.
Q8: My HPLC-UV method shows an unknown impurity at 0.18%. How do I identify it?
A8: Since this is above the typical identification threshold of 0.10%, structural elucidation is required.[3] The modern approach is to use hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21]
-
LC-MS Analysis: The first step is to get the molecular weight of the unknown impurity.[22]
-
Method: Use your developed HPLC method coupled to a mass spectrometer. An electrospray ionization (ESI) source in positive mode is typically effective for amine-containing compounds like this compound.
-
Data Acquired: You will obtain the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS), using instruments like Q-TOF or Orbitrap, is highly recommended as it provides an accurate mass measurement, allowing you to predict the elemental composition.[22][23]
-
-
LC-MS/MS Analysis: To get structural fragments, perform a tandem MS (MS/MS) experiment.
-
Method: The mass spectrometer isolates the parent ion of your impurity (from step 1) and fragments it.
-
Data Acquired: You will get a fragmentation pattern. By comparing this pattern to the fragmentation of the this compound parent drug, you can often deduce the location of the chemical modification (e.g., an added oxygen atom would result in a +16 Da mass shift).
-
-
Isolation and NMR: If the structure is still ambiguous, you may need to isolate the impurity using preparative HPLC. Once a sufficient amount is collected, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural information.[23]
ICH Impurity Decision Tree
Caption: ICH Decision Tree for Impurity Management.
Section 5: Troubleshooting Common Issues
Q9: I'm failing to achieve mass balance in my forced degradation study. What does this mean and what should I do?
A9: Mass balance is the process of accounting for all the drug substance by summing the amount remaining and the amount of impurities formed. A good mass balance is typically 98-102%. Failure to achieve it suggests one of the following issues:
-
Co-elution: The main API peak may be co-eluting with one or more degradation products. A PDA detector's peak purity analysis can help diagnose this. You need to improve your method's resolution.
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to your UV detector. In this case, you may need to use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
API Precipitation: The API or a degradant may have precipitated out of solution under the stress conditions. Ensure everything is fully dissolved before injection.
-
Volatile Impurities: A degradant could be volatile and lost during the experiment. This is less common but possible.
-
Incorrect Response Factor: You are likely quantifying impurities by assuming their UV response is the same as the API's (Relative Response Factor = 1.0). If a degradant has a significantly different chromophore, this assumption is invalid and will lead to poor mass balance. Once an impurity is identified and isolated, its actual response factor should be determined.[6]
Q10: My this compound peak is tailing badly. How can I fix it?
A10: Peak tailing for basic compounds like this compound is a classic issue in RP-HPLC. It is most often caused by secondary interactions between the protonated amine group on the molecule and residual, acidic silanol groups on the silica-based column packing.
-
Lower Mobile Phase pH: Ensure your mobile phase pH is low enough (2.5-3.5) to fully protonate the this compound and suppress the ionization of the silanol groups.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanols. Using an older or lower-quality column can exacerbate tailing.
-
Add a Competing Base: Sometimes, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites and improve peak shape. However, this is an older technique and can be problematic for MS compatibility.
-
Check for Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.
References
-
ICH. (2006). ICH Q3B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
ResearchGate. (n.d.). Chemical structure, name of the desipramine hydrochloride and its impurities. [Link]
-
Deshpande, G. R., et al. (2014). Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method. ResearchGate. [Link]
-
PubMed. (1975). Impurities in drugs I: Imipramine, desipramine, and their formulations. [Link]
-
SynZeal. (n.d.). Desipramine Impurities. [Link]
-
ResearchGate. (n.d.). Forced Degradation Study of Diphenhydramine HCl. [Link]
-
Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. [Link]
-
National Institutes of Health. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. [Link]
-
ResearchGate. (2009). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. [Link]
-
RJPT. (n.d.). Significance of Stability Studies on Degradation Product. [Link]
-
PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. [Link]
-
ResearchGate. (1981). Unsuspected impurities in imipramine and desipramine standards and pharmaceutical formulations. [Link]
-
Pharmatutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
International Journal of Pharmaceutical Erudition. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
PubMed. (1993). Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection. [Link]
-
Journal of the American Society for Mass Spectrometry. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
-
Federal Register. (2009). Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. [Link]
-
LCGC International. (2009). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
FDA. (2010). ANDAs: Impurities in Drug Products. [Link]
-
Wikipedia. (n.d.). Tricyclic antidepressant. [Link]
-
FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. [Link]
-
ResearchGate. (2004). Spectrophotometry assay of imipramine and desipramine using ammonium metavanadate and its application to pharmaceutical preparations. [Link]
-
The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Tricyclic Antidepressant (TCA) Poisoning. [Link]
-
National Institutes of Health. (2023). Tricyclic Antidepressants. [Link]
-
Medscape. (2024). Tricyclic Antidepressant Toxicity: Practice Essentials, Pathophysiology, Epidemiology. [Link]
-
LITFL. (2020). Tricyclic Antidepressant Toxicity. [Link]
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Desipramine Sample Preparation for Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for desipramine sample preparation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when preparing biological samples for mass spectrometric analysis of desipramine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own workflows effectively.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding desipramine sample preparation:
Q1: What is the most common and straightforward method for extracting desipramine from plasma/serum?
For simplicity and speed, protein precipitation (PPT) is a widely used technique. It involves adding a solvent like acetonitrile or methanol to the plasma or serum sample to denature and precipitate proteins[1][2][3]. This is often followed by centrifugation to separate the supernatant containing the analyte for direct injection or further cleanup.
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. What can I do?
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of desipramine, are a common hurdle[2][4]. To mitigate this, consider:
-
Switching to a more selective sample preparation technique: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts compared to PPT[3][5].
-
Optimizing your chromatographic separation: Ensure desipramine is chromatographically resolved from interfering matrix components[6].
-
Using a deuterated internal standard: Isotopically labeled internal standards, such as desipramine-d3 or desipramine-d4, co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification[7][8].
Q3: My recovery of desipramine is consistently low. What are the potential causes?
Low recovery can stem from several factors:
-
Suboptimal extraction solvent or pH: Desipramine is a basic compound. For LLE, ensure the sample pH is adjusted to a basic level (typically pH > 9) to keep desipramine in its neutral, more organic-soluble form[8][9]. For SPE, the choice of sorbent and elution solvent is critical[10].
-
Incomplete elution from the extraction media: In SPE, ensure the elution solvent is strong enough to disrupt the interaction between desipramine and the sorbent.
-
Adsorption to labware: Desipramine can adsorb to glass and plastic surfaces. Using polypropylene tubes can help minimize this[9].
Q4: Is derivatization necessary for desipramine analysis?
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not required as desipramine ionizes well using techniques like electrospray ionization (ESI)[4]. However, for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of desipramine. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA) to form a trifluoroacetyl derivative[5][8].
Q5: How stable is desipramine in biological samples and processed extracts?
Desipramine is relatively stable in plasma and serum samples when stored frozen[11][12]. Processed samples reconstituted in an appropriate solvent are often stable for at least 48 hours at 4°C, which is sufficient for analysis of a large batch of samples[1]. However, it is always recommended to perform your own stability studies under your specific storage and experimental conditions[13].
Troubleshooting Guides
This section provides in-depth guidance on common challenges encountered during specific sample preparation techniques for desipramine analysis.
Guide 1: Troubleshooting Protein Precipitation (PPT)
Protein precipitation is a fast and simple method, but it can be prone to matrix effects and lower recovery if not optimized.
Problem: High Matrix Effects Leading to Poor Reproducibility
-
Causality: PPT is a non-selective technique that removes proteins but leaves behind many other matrix components like phospholipids, which can interfere with ionization in the mass spectrometer[4].
-
Troubleshooting Steps:
-
Optimize the precipitating solvent: While acetonitrile is common, methanol can sometimes provide a cleaner extract, although it may be less efficient at precipitating proteins[1]. Experiment with different ratios of solvent to sample volume.
-
Incorporate a phospholipid removal step: After precipitation, pass the supernatant through a phospholipid removal plate or cartridge.
-
Consider a different extraction method: If matrix effects persist, switching to LLE or SPE is the most effective solution for obtaining a cleaner sample[3][5].
-
Problem: Low Analyte Recovery
-
Causality: Desipramine might co-precipitate with the proteins, especially if the protein pellet is not compact. The choice of precipitation solvent also influences recovery[1].
-
Troubleshooting Steps:
-
Optimize the solvent-to-plasma ratio: A common starting point is a 3:1 or 4:1 ratio of acetonitrile to plasma[3].
-
Ensure thorough vortexing: Proper mixing is crucial to ensure complete protein precipitation and release of the analyte into the supernatant.
-
Centrifuge at a sufficient speed and duration: A well-compacted pellet is essential to prevent its disturbance during supernatant collection.
-
Evaluate different precipitation agents: Besides acetonitrile and methanol, other options like zinc sulfate could be explored.
-
Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT but requires careful optimization of solvents and pH.
Problem: Inconsistent Extraction Efficiency
-
Causality: The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic extraction solvent. Desipramine, being a basic drug, needs to be in its non-ionized form to be efficiently extracted into an organic solvent[8][9].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in LLE.
-
Detailed Steps:
-
pH Adjustment: Use a pH meter to confirm that the sample pH is sufficiently basic (e.g., pH > 9) after adding a buffer or base like sodium hydroxide[9].
-
Solvent Selection: While a mixture of hexane and isoamyl alcohol is effective, other solvents like methyl tert-butyl ether (MTBE) can also be used[9]. The choice of solvent can impact extraction efficiency and the cleanliness of the final extract.
-
Mixing and Emulsion Formation: Vigorous mixing is necessary, but it can sometimes lead to emulsion formation. If emulsions are a persistent issue, try a gentler, longer mixing (e.g., on a rocker) or add a small amount of a different organic solvent to break the emulsion.
-
Back Extraction: For an even cleaner sample, a back-extraction can be performed. After the initial extraction into the organic solvent, the desipramine can be back-extracted into an acidic aqueous solution. The pH of this acidic solution can then be raised, and a second LLE can be performed.
-
Guide 3: Troubleshooting Solid-Phase Extraction (SPE)
SPE is a powerful technique for producing clean extracts and can be automated. However, method development can be more complex.
Problem: Analyte Breakthrough during Sample Loading
-
Causality: This occurs when the analyte does not adequately retain on the SPE sorbent and is washed away during the loading step. This can be due to an inappropriate sorbent, incorrect sample pH, or a loading solvent that is too strong[14].
-
Troubleshooting Steps:
-
Verify Sorbent Choice: For desipramine, a cation-exchange sorbent is often a good choice due to its basic nature[10]. Reversed-phase sorbents (e.g., C18) can also be used, but the sample may require pH adjustment[15].
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned with a solvent like methanol and then equilibrated with a buffer that mimics the sample matrix. This activates the sorbent for proper interaction with the analyte.
-
Sample Pre-treatment: Adjust the pH of the sample to promote retention. For cation-exchange SPE, a slightly acidic to neutral pH is typically used to ensure desipramine is protonated (positively charged).
-
Loading Flow Rate: A slower flow rate during sample loading allows for more time for the analyte to interact with the sorbent, which can improve retention[14].
-
Problem: Poor Recovery during Elution
-
Causality: The elution solvent is not strong enough to disrupt the interaction between desipramine and the SPE sorbent.
-
Troubleshooting Steps:
-
Optimize Elution Solvent: For cation-exchange SPE, the elution solvent should be basic to neutralize the charge on desipramine, allowing it to be released from the sorbent. A common elution solvent is a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of ammonium hydroxide.
-
Elution Volume and Steps: Ensure the volume of the elution solvent is sufficient to completely wet the sorbent bed and elute the analyte. Sometimes, a two-step elution with solvents of increasing strength can improve recovery.
-
Avoid Sorbent Drying: For some SPE phases, allowing the sorbent to dry out after the washing step and before elution can lead to poor recovery.
-
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Desipramine in Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)[11]
-
Desipramine-d3 or -d4 internal standard (IS) solution
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions for your LC-MS analysis.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Desipramine in Human Plasma
This protocol provides a starting point for developing a robust LLE method.
Materials:
-
Human plasma
-
Desipramine-d3 or -d4 internal standard (IS) solution
-
1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Hexane:Isoamyl Alcohol (99:1, v/v) or Methyl tert-butyl ether (MTBE)[8][9]
-
Polypropylene centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of human plasma into a 15 mL polypropylene centrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 100 µL of 1 M NaOH to adjust the pH to >11. Vortex briefly.
-
Add 5 mL of the extraction solvent (e.g., MTBE).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions.
-
Vortex briefly and inject into the LC-MS/MS system.
Data Summary Tables
Table 1: Comparison of Common Extraction Techniques for Desipramine
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Good to High[1] | High[8] | Very High[10] |
| Matrix Effects | High[2] | Moderate | Low[10] |
| Speed | Fast | Moderate | Slower (can be automated) |
| Solvent Usage | Low | High | Moderate |
| Complexity | Low | Moderate | High |
Table 2: Typical Mass Spectrometry Parameters for Desipramine
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [4][9] |
| Precursor Ion (m/z) | 267.2 | [9] |
| Product Ion (m/z) | 72.2 | [9] |
| Internal Standard | Desipramine-d3 or -d4 | [7][8] |
References
-
CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]
- Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry.
- A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry, 1(1), 24-30.
- Kim, H. Y., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.
- Kojro, G., Rudzki, P. J., Pisklak, D. M., & Giebułtowicz, J. (2019). Matrix effect screening for cloud-point extraction combined with liquid chromatography coupled to mass spectrometry: Bioanalysis of pharmaceuticals.
- Fregolente, L. G., et al. (2007). Fast urinary screening for imipramine and desipramine using on-line solid-phase extraction and selective derivatization. Analytica Chimica Acta, 582(1), 96-101.
- A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry, 1(1), 24-30.
- Afkhami, A., et al. (2014). Liquid three-phase microextraction based on hollow fiber for highly selective and sensitive determination of desipramine using an ion selective electrode. Analytical Methods, 6(18), 7128-7134.
- Claeys, M., Muscettola, G., & Markey, S. P. (1976). Simultaneous measurement of imipramine and desipramine by selected ion recording with deuterated internal standards. Biomedical Mass Spectrometry, 3(3), 110-116.
- Wang, Y., et al. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Heliyon, 10(18), e30123.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(8), 586-589.
- Deas, D. (2017). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi.
- de Boer, T., et al. (2011). Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries. Electrophoresis, 32(21), 2969-2976.
-
Labcorp. (n.d.). 007765: Desipramine. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: DESPR. Retrieved from [Link]
- Suckow, R. F., Zhang, M. F., & Cooper, T. B. (1992). Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 38(8), 1514–1518.
- Reddy, G. S., et al. (2013). Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method.
- Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma.
- Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
Marshfield Labs. (n.d.). Desipramine (DESPR). Retrieved from [Link]
- Zhao, J., et al. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry.
- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
- D'Orazio, G., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(13), 5081.
- O'Connor, D., et al. (2015). Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
- McCalley, D. V. (2019).
- Reisfield, G. M., et al. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing.
- SiliCycle. (2021). How to Solve Common Challenges in Solid-Phase Extraction.
- UCT, LLC. (2010).
Sources
- 1. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celerion.com [celerion.com]
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Technical Support Center: Enhancing Didesipramine Detection Sensitivity in Biological Matrices
Welcome to the technical support center for the bioanalysis of didesipramine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the sensitive detection of this compound in complex biological matrices. As Senior Application Scientists, we have compiled this guide based on extensive field experience and established scientific principles to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format, delving into the causality behind experimental choices and providing actionable protocols.
Sample Preparation & Extraction
Question 1: I'm experiencing low recovery of this compound from plasma samples using Liquid-Liquid Extraction (LLE). What factors could be contributing to this, and how can I optimize my protocol?
Answer:
Low recovery in LLE is a frequent challenge and can stem from several factors related to solvent choice, pH, and procedural steps. This compound, a metabolite of desipramine, is a basic compound.[1] Therefore, its extraction efficiency is highly dependent on the pH of the aqueous sample matrix.
Underlying Principles:
-
pH and Analyte Ionization: To ensure this compound is in its neutral, more non-polar state for efficient extraction into an organic solvent, the pH of the plasma sample must be alkaline.[2] In an acidic or neutral environment, this compound will be protonated (ionized), making it more water-soluble and less likely to partition into the organic phase.
-
Solvent Polarity and Selectivity: The choice of organic solvent is critical. The ideal solvent should have a high affinity for this compound while minimizing the co-extraction of interfering matrix components.[3]
Troubleshooting & Optimization Protocol:
-
pH Adjustment:
-
Action: Before extraction, basify the plasma sample to a pH of 10 or higher using a suitable buffer like ammonium hydroxide or a basic buffer solution.[4][5] This ensures the complete deprotonation of this compound.
-
Verification: Use a calibrated pH meter to confirm the pH of the sample before adding the extraction solvent.
-
-
Solvent Selection:
-
Commonly Used Solvents: For tricyclic antidepressants like this compound, effective LLE solvents include hexane, methyl tert-butyl ether (MTBE), and mixtures of hexane and isoamyl alcohol.[5][6]
-
Optimization: If recovery is still low, consider testing different solvents or solvent mixtures. A systematic approach is to compare the extraction efficiency of a non-polar solvent (e.g., hexane) with a more polar solvent (e.g., ethyl acetate) and a mixture of the two.
-
-
Extraction Procedure:
-
Vortexing/Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for analyte transfer. Vortex for at least 1-2 minutes.
-
Centrifugation: After vortexing, centrifuge at a sufficient speed and duration (e.g., 3000-4000 rpm for 10 minutes) to achieve a clean separation of the two phases. Incomplete phase separation can lead to the loss of the organic layer and, consequently, the analyte.
-
Evaporation and Reconstitution: After transferring the organic layer, evaporate it to dryness under a gentle stream of nitrogen. The reconstitution solvent should be compatible with your analytical method (e.g., the initial mobile phase of your LC method).[5]
-
Question 2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate these effects?
Answer:
Matrix effects are a common hurdle in LC-MS/MS analysis of biological samples, caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[7] This can lead to inaccurate quantification.
Underlying Principles:
-
Ionization Competition: In the mass spectrometer's ion source, co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal (ion suppression).[7] Conversely, some components can enhance the ionization efficiency (ion enhancement).
-
Phospholipids: A major source of matrix effects in plasma and serum are phospholipids from cell membranes. These are often co-extracted with the analyte and can cause significant ion suppression.
Mitigation Strategies:
-
Improved Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE is generally more effective than LLE at removing interfering matrix components.[8][9] Mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange mechanisms, can provide a cleaner extract.[10]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all matrix interferences.[11] If using PPT, consider a subsequent clean-up step like LLE or SPE.
-
-
Chromatographic Separation:
-
Action: Optimize your HPLC or UHPLC method to chromatographically separate this compound from the regions where matrix components elute.
-
Technique: Employ a gradient elution profile that allows for the elution of highly polar matrix components at the beginning of the run (diverted to waste if possible) and retains this compound long enough to be separated from other interfering substances.
-
-
Use of an Internal Standard (IS):
-
Action: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4).
-
Rationale: A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized.
-
Workflow for Mitigating Matrix Effects:
Caption: Workflow for addressing matrix effects in this compound analysis.
Analytical Detection
Question 3: My current HPLC-UV method for this compound lacks the required sensitivity for low-concentration samples. What are my options for improving the Lower Limit of Quantification (LLOQ)?
Answer:
While HPLC-UV is a robust technique, its sensitivity can be limited for trace-level analysis.[11] Several strategies can be employed to enhance the LLOQ.
Strategies for Improving LLOQ:
-
Switch to a More Sensitive Detector:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of drugs in biological matrices.[11] The high specificity of monitoring specific precursor-to-product ion transitions significantly reduces background noise, thereby improving the signal-to-noise ratio and lowering the LLOQ.[12]
-
Electrochemical Detectors: Electrochemical sensors can also offer high sensitivity for the detection of electroactive compounds like this compound.[3][13]
-
-
Derivatization:
-
Principle: Chemical derivatization can be used to introduce a chromophore or fluorophore into the this compound molecule, enhancing its detectability by UV or fluorescence detectors.[8] For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte.[3][14]
-
Example: Derivatization of the secondary amine group of this compound with reagents like heptafluorobutyric anhydride can improve its chromatographic properties and detection by GC-MS.[14]
-
-
Sample Pre-concentration:
-
Action: Increase the concentration of the analyte in the final extract by modifying the sample preparation procedure.
-
Methods:
-
Larger Sample Volume: Start with a larger initial volume of the biological sample.
-
Reconstitution in a Smaller Volume: After evaporating the extraction solvent, reconstitute the residue in a smaller volume of the reconstitution solvent.[5]
-
-
Comparison of Detection Methods:
| Detection Method | Typical LLOQ Range (ng/mL) | Advantages | Disadvantages |
| HPLC-UV | 1-10[2][8] | Cost-effective, widely available | Lower sensitivity, potential for interference |
| HPLC-Fluorescence | Lower than UV | Higher sensitivity and selectivity than UV | Requires a native or derivatized fluorophore |
| GC-MS | 0.1-1[14] | High sensitivity and selectivity | Often requires derivatization |
| LC-MS/MS | 0.03-5[8][10][15] | Gold standard for sensitivity and selectivity | Higher cost and complexity |
| Electrochemical | Can reach nanomolar levels[13] | High sensitivity, potential for portability | Susceptible to electrode fouling |
Question 4: I am developing a GC-MS method for this compound and am seeing poor peak shape and low response. What could be the cause?
Answer:
Poor peak shape (e.g., tailing) and low response for this compound in GC-MS analysis are often due to the polar nature of the secondary amine group in the molecule. This can lead to undesirable interactions with the GC system.
Underlying Causes and Solutions:
-
Active Sites in the GC System:
-
Problem: The secondary amine of this compound can interact with active sites (e.g., free silanol groups) in the GC inlet liner and the column, leading to peak tailing and analyte loss.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Column Choice: Select a GC column that is well-suited for the analysis of basic compounds. Low-bleed columns with good deactivation are recommended.
-
-
-
Lack of Derivatization:
-
Problem: As mentioned previously, underivatized this compound has poor volatility and thermal stability, which are essential for good GC performance.[3]
-
Solution: Derivatize the this compound to block the active secondary amine group. This will increase its volatility and reduce interactions with the GC system. A common derivatizing agent is trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[14][16]
-
Experimental Protocol for Derivatization:
-
After the final extraction and evaporation step, add 50 µL of a suitable derivatizing agent (e.g., HFBA in ethyl acetate).
-
Cap the vial and heat at 60-70°C for 20-30 minutes.
-
Cool the sample to room temperature.
-
Evaporate the excess derivatizing agent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS injection.
Logical Flow for Troubleshooting Poor GC-MS Performance:
Caption: Troubleshooting guide for poor GC-MS performance with this compound.
References
-
Koteel, P., Mullins, R. E., & Gadsden, R. H. (n.d.). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry | Oxford Academic. Retrieved from [Link]
-
PubMed. (n.d.). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Sensor for Determination of Desipramine in Biological Materials. Retrieved from [Link]
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Taylor & Francis Online. (2010, December 23). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. Retrieved from [Link]
-
Medicinal and Medical Chemistry. (2024, March 22). A Review on Developed Analytical Methods for the Determination of Desipramine. Retrieved from [Link]
-
Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Fast urinary screening for imipramine and desipramine using on-line solid-phase extraction and selective derivatization. Retrieved from [Link]
-
National Institutes of Health. (2020, December 12). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015, December 19). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous Determination of Imipramine, Desipramine and Their Deuterium-Labelled Analogues in Biological Fluids by Capillary Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of matrix effects determined for analytes in seven different matrices. Retrieved from [Link]
-
PubMed. (n.d.). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Retrieved from [Link]
-
PubMed. (n.d.). A sensitive method for the simultaneous determination in biological fluids of imipramine and desipramine or clomipramine and N-desmethylclomipramine by gas chromatography mass spectrometry. Retrieved from [Link]
-
CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. Retrieved from [Link]
-
PubMed. (n.d.). Antidepressant drugs in oral fluid using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Desipramine plasma concentration and antidepressant response. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Desipramine. Retrieved from [Link]
-
MDPI. (n.d.). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Retrieved from [Link]
-
Brown University. (2023, February 10). Brown researchers develop new, automated, powerful diagnostic tool for drug detection. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Desipramine (oral route). Retrieved from [Link]
Sources
- 1. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. academicworks.cuny.edu [academicworks.cuny.edu]
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- 15. researchgate.net [researchgate.net]
- 16. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side effects of Didesipramine in preclinical research
Technical Support Center: Desipramine Preclinical Studies
A Senior Application Scientist's Guide to Minimizing Off-Target Effects
A Note on Terminology: This guide addresses the preclinical use of Desipramine , a well-established tricyclic antidepressant (TCA). It is presumed that the query for "Didesipramine" was a typographical error, as Desipramine is the standard compound used in research contexts matching this topic.
Welcome, researchers. This guide is structured to function as a dedicated support resource for scientists utilizing Desipramine in preclinical models. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the mechanistic rationale and troubleshooting frameworks necessary to design robust experiments that yield clean, interpretable data. The primary challenge with older, multi-target drugs like Desipramine is distinguishing the desired therapeutic effect from the noise generated by off-target side effects. This guide is designed to help you amplify that signal and quiet the noise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is organized by the most common classes of side effects encountered in preclinical research. Each section explains the underlying pharmacology and provides actionable strategies for mitigation.
Section 1: Cardiovascular Instability (Tachycardia, Hypotension, Arrhythmias)
Cardiovascular effects are often the most dose-limiting and severe side effects observed in animal models. They stem directly from Desipramine's potent modulation of the autonomic nervous system.
Q1: My rodents exhibit significant tachycardia (increased heart rate) and labile blood pressure shortly after intraperitoneal (IP) injection of Desipramine. How can I stabilize them without lowering the dose below the effective range?
Causality & Mechanism: This is a classic "peak effect" problem. An IP bolus injection causes a rapid spike in plasma concentration. The observed tachycardia is primarily due to the intended mechanism of Desipramine: potent inhibition of the norepinephrine transporter (NET) in sympathetic nerve terminals, including those innervating the heart.[1][2] This leads to an excess of norepinephrine in the synaptic cleft, over-stimulating cardiac beta-adrenergic receptors. Simultaneously, Desipramine blocks alpha-1 adrenergic receptors, which can lead to vasodilation and a compensatory drop in blood pressure (orthostatic hypotension).[1][3]
Troubleshooting Protocol & Mitigation Strategies:
-
Switch to a Stabilized Delivery Method: The most effective solution is to avoid plasma peaks.
-
Method: Transition from bolus IP injections to continuous subcutaneous (SC) infusion via an osmotic minipump.
-
Rationale: A minipump provides steady-state pharmacokinetics, keeping plasma concentrations within the therapeutic window and avoiding the sharp peaks that trigger acute cardiovascular responses. Studies comparing administration routes show this dramatically improves tolerability.
-
Validation: Monitor heart rate and blood pressure using telemetry implants (the gold standard) or a validated tail-cuff system at baseline and throughout the infusion period. A stable cardiovascular profile confirms the success of this refinement.
-
-
Dose Fractionation: If minipumps are not feasible, splitting the total daily dose into multiple, smaller injections (e.g., two to three times per day) can help blunt the peak concentration effect.
-
Conduct a Thorough Dose-Response Study: Before embarking on a large-scale study, a pilot dose-escalation experiment is critical. This allows you to identify the Minimum Effective Dose (MED) for your primary endpoint and the Maximum Tolerated Dose (MTD) based on cardiovascular parameters.
Experimental Workflow: Dose Finding and Cardiovascular Monitoring
Caption: Desipramine's primary targets and the resulting therapeutic vs. side effects.
References
- What is the mechanism of Desipramine Hydrochloride? - Patsnap Synapse. (2024).
- Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.).
- Desipramine: Package Insert / Prescribing Information. (n.d.).
- Desipramine - Wikipedia. (n.d.).
-
Ignatowski, T. A., et al. (2005). An antidepressant mechanism of desipramine is to decrease tumor necrosis factor-alpha production culminating in increases in noradrenergic neurotransmission. Neuroscience, 133(2), 519-31. [Link]
-
Blackwell, B., et al. (1978). Anticholinergic activity of two tricyclic antidepressants. The American Journal of Psychiatry, 135(6), 722-4. [Link]
-
Thour, A., & Marwaha, R. (2023). Desipramine. In StatPearls. StatPearls Publishing. [Link]
- What are the side effects of Desipramine Hydrochloride? - Patsnap Synapse. (2024).
- Desipramine: Side Effects, Dosage, Uses, and More. (n.d.).
-
FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]
- Pacific BioLabs. (n.d.). Preclinical Toxicology.
-
FDA. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Desipramine (oral route) - Side effects & dosage. (n.d.).
-
Roberts, J., & Miller, R. L. (2014). Preclinical safety evaluation. Current topics in microbiology and immunology, 383, 55–78. [Link]
-
Al-Onaizi, M. A., et al. (2021). Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats. PloS one, 16(11), e0259722. [Link]
- Desipramine: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.).
-
Réus, G. Z., et al. (2021). Strategies for Treatment-Resistant Depression: Lessons Learned from Animal Models. Metabolites, 11(11), 727. [Link]
-
McKearney, J. W. (1982). Effects of tricyclic antidepressant and anticholinergic drugs on fixed-interval responding in the squirrel monkey. The Journal of pharmacology and experimental therapeutics, 222(1), 215–219. [Link]
-
Andersen, S. L., & Navalta, C. P. (2004). Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies. Annals of the New York Academy of Sciences, 1021, 413-417. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
- Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of allometry. Journal of pharmacology and toxicological methods, 59(3), 153-157. (Note: A representative article on allometric scaling principles).
- Tricyclic Antidepressants (TCAs) – dogs. (n.d.).
-
Wismer, T. (2006). Toxicology Brief: Antidepressant Drug Overdoses. Veterinary Technician. [Link]
-
Jacob, S., et al. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 640-647. [Link]
Sources
Technical Support Center: Long-Term Desipramine Administration in Animal Models
A Senior Application Scientist's Guide for Researchers
A Note on Nomenclature: The topic specified "Didesipramine." Our comprehensive review of scientific literature indicates that this is likely a typographical error for Desipramine , a well-characterized and widely used tricyclic antidepressant in preclinical research. This guide will proceed under the assumption that Desipramine (DMI) is the compound of interest.
This guide is designed to provide researchers, scientists, and drug development professionals with a centralized resource for refining protocols and troubleshooting common issues encountered during the long-term administration of Desipramine in animal models. The information is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning phase of a long-term Desipramine study.
Q1: What is the recommended starting dose and route of administration for chronic Desipramine studies in rats and mice?
A1: The optimal dose and route depend heavily on the study's objective (e.g., modeling depression, neuropathic pain) and the specific animal model.[1][2] However, a general starting point can be derived from published literature.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for ensuring accurate dosing, though it can be a stressor.[3][4][5] Oral gavage is a viable alternative, and administration in drinking water can be used for less invasive, long-term studies, though intake must be carefully monitored.[6][7] Chronic i.p. administration can lead to significant drug accumulation in the brain and blood compared to oral routes.[6]
-
Dosage Range: Doses in published studies vary. For rats, chronic i.p. doses often range from 5 to 15 mg/kg, administered once or twice daily.[4][5][8][9] For mice, a dose of ~20 mg/kg/day has been administered via drinking water.[7] It is critical to start with a dose-finding study to determine the optimal concentration that achieves the desired therapeutic effect without significant toxicity.[9]
Q2: How should I prepare and store Desipramine hydrochloride solutions for administration?
A2: Desipramine hydrochloride (DMI HCl) is a white, crystalline powder that is readily soluble in water and alcohol.[10] For injection, sterile saline (0.9% NaCl) is the most common vehicle.
-
Solubility: DMI HCl is highly soluble in water, up to 100 mM (approximately 30 mg/mL). It is also soluble in DMSO (≥119.6 mg/mL).[11] However, for most in vivo applications, sterile saline is sufficient and preferred to avoid vehicle-induced effects.
-
Preparation: To prepare a stock solution, calculate the required concentration based on the desired dose (mg/kg) and the average weight of the animals. Dissolve the DMI HCl powder in sterile saline. Gentle warming or vortexing can aid dissolution. The pH of an 8% solution in water is between 4.5 and 5.7.[12] It is good practice to filter-sterilize the final solution through a 0.22 µm syringe filter before administration.
-
Storage: Aqueous solutions should be stored at 4°C and protected from light. For long-term storage, aliquots of the stock solution can be frozen at -20°C.[11] Always allow the solution to return to room temperature before administration.[13]
Q3: What are the common side effects of long-term Desipramine administration in rodents, and how can I monitor them?
A3: While Desipramine has fewer sedative and anticholinergic effects than other tricyclics, long-term administration can still produce side effects.[14]
-
Common Side Effects:
-
Anticholinergic Effects: Dry mouth, constipation, and urinary retention can occur.[10][12] Monitor for changes in fecal pellet output and bladder distension.
-
Cardiovascular Effects: Changes in electrocardiogram (ECG) readings, such as prolongation of the QRS or QT intervals, can be signs of toxicity, especially at higher doses.[12]
-
Weight and Appetite Changes: Depression models themselves can alter appetite.[1] Desipramine can also influence weight. It is crucial to monitor animal body weight regularly (e.g., weekly). A significant, progressive weight loss is a key indicator of poor health.
-
Behavioral Changes: Increased psychomotor activity can be an early effect.[10] Monitor for signs of distress, lethargy, or exacerbation of psychosis-like behaviors in relevant models.
-
-
Monitoring Plan: A comprehensive monitoring plan should include regular body weight measurements, daily welfare checks (observing posture, grooming, activity), and monitoring of food and water intake. For studies where cardiovascular effects are a concern, periodic ECG measurements may be warranted.
Q4: How does the pharmacokinetics of Desipramine differ between rats and mice?
A4: Desipramine is extensively distributed into brain tissue in rats, with brain-to-blood concentration ratios around 10:1.[9] The metabolism of Desipramine can differ significantly even between juvenile and adult rats, with juvenile animals showing a non-linear and much higher accumulation of the drug at equivalent doses.[15] This highlights the critical need for age-specific and species-specific pilot studies. While specific comparative data for mice is less detailed in the provided results, it is a standard principle in pharmacology that metabolic rates are generally faster in mice than in rats, which may necessitate different dosing frequencies or concentrations to achieve similar plasma levels.
Part 2: In-Depth Troubleshooting Guide
This section provides structured guidance for specific problems that may arise during your experiments.
Problem 1: High variability in behavioral or physiological readouts between animals.
-
Potential Cause: Inconsistent drug administration (e.g., incorrect gavage technique, leakage from injection site).
-
Solution:
-
Refine Administration Technique: For oral gavage, ensure the gavage needle length is correctly measured from the mouth to the last rib to avoid stomach perforation.[16][17][18] The animal must be properly restrained to create a straight line through the neck and esophagus.[16][19] Never force the needle; allow the animal to swallow.[17][19] For subcutaneous (SC) injections, create a "tent" of loose skin and insert the needle at the base to prevent leakage.[20][21] Aspirate to ensure a vessel has not been entered.[13][21]
-
Verify Drug Intake: If administering via drinking water, measure daily fluid consumption per cage to ensure consistent intake.[7] Be aware that Desipramine may alter the taste of the water, potentially reducing consumption in some animals.
-
Control for Stress: The stress of handling and injection can be a significant confounding variable.[22][23] Handle animals consistently and allow them to habituate to the procedure. Consider alternatives like administration in palatable food if scientifically appropriate.[17][18]
-
Problem 2: Injection site reactions (swelling, irritation, lesions) after subcutaneous (SC) or intraperitoneal (i.p.) administration.
-
Potential Cause: Solution pH, high concentration, non-sterile technique, or repeated injections at the same site.
-
Solution:
-
Check Solution pH and Osmolality: While saline is generally well-tolerated, ensure the final pH of your Desipramine solution is within a physiologically acceptable range.
-
Rotate Injection Sites: For daily injections, systematically rotate the injection site (e.g., left flank, right flank, scruff) to allow tissues to recover.
-
Ensure Sterility: Use sterile needles and syringes for each injection or, at a minimum, between groups of animals.[16][24] Disinfect the vial septum with alcohol before drawing up the solution.[13]
-
Administer Slowly: Injecting the solution too quickly can cause tissue damage and increase irritation.[24]
-
Monitor for Bruising/Necrosis: If bruising is observed, monitor the site daily until it heals. Extensive bruising can lead to tissue necrosis.[13]
-
Problem 3: Animals show signs of overdose or severe toxicity (e.g., convulsions, severe hypotension, coma).
-
Potential Cause: Dosing error, or unexpected sensitivity in a specific strain or age group. Desipramine is particularly toxic in overdose.[25]
-
Solution:
-
Immediate Action: Stop administration immediately. Provide supportive care as directed by your institution's veterinary staff. This is a medical emergency.
-
Verify Calculations: Double-check all dosing calculations, including animal weights and solution concentrations.
-
Review Protocol: The oral LD50 (lethal dose, 50%) is reported as 290 mg/kg in male mice and 320 mg/kg in female rats.[25] Your chronic dose should be significantly lower than this. If toxicity is observed at a therapeutic dose, a dose reduction is required.
-
Consider Metabolism Saturation: In rats, increasing doses of Desipramine can lead to greater-than-linear increases in steady-state concentrations, suggesting that metabolic pathways can become saturated.[9] This is especially true in juvenile animals.[15]
-
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Preparation of Desipramine HCl for Injection
-
Calculate Required Mass: Determine the total volume of solution needed and the final concentration (e.g., in mg/mL). Calculate the mass of Desipramine HCl required.
-
Weigh Compound: Using an analytical balance, accurately weigh the Desipramine HCl powder.
-
Dissolution: Add the powder to a sterile container. Add approximately 80% of the final volume of sterile 0.9% saline.
-
Mix to Dissolve: Vortex or gently agitate the solution until the powder is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) can be used if necessary.[13]
-
Adjust to Final Volume: Add sterile saline to reach the final desired volume.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Label the vial with the compound name, concentration, and date of preparation. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Standard Operating Procedure for Oral Gavage in Rats
-
Animal Restraint: Properly restrain the rat, ensuring the head and body are aligned vertically to straighten the esophagus.[19] Handling animals prior to the procedure can reduce stress.[26]
-
Measure Tube Length: Measure the gavage tube from the tip of the rat's nose to the last rib (xiphoid process).[17][18] Mark this length on the tube; do not insert past this point.[16][17]
-
Tube Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it over the tongue.[16][18]
-
Advance to Esophagus: The animal should swallow as the tube enters the pharynx, allowing it to slide easily into the esophagus with minimal pressure.[18][19] If there is any resistance or the animal gasps, you may be in the trachea. Stop immediately, withdraw, and restart. [19][26]
-
Administer Dose: Once the tube is correctly placed, slowly administer the compound with the attached syringe.[17][19]
-
Withdraw and Monitor: Gently remove the tube along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[16]
Data Summary Table
| Parameter | Rat | Mouse | Source |
| Typical Chronic Dose (i.p.) | 5 - 15 mg/kg/day | 15 mg/kg/day (example) | [3][5][8] |
| Typical Chronic Dose (Oral) | ~10 mg/kg/day | ~20 mg/kg/day (in water) | [6][7] |
| Administration Routes | i.p., Oral Gavage, Drinking Water | i.p., Oral Gavage, Drinking Water | [3][6][7] |
| Reported LD50 (Oral) | 320 mg/kg (female) | 290 mg/kg (male) | [25] |
| Brain:Blood Ratio | ~10:1 | Not specified | [9] |
Visualizations: Experimental Workflows
A clear workflow is essential for ensuring consistency and troubleshooting issues systematically.
Caption: Decision tree for troubleshooting common adverse events.
References
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats - Dosing Techniques with Mice and Rats. [Link]
-
Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat. [Link]
-
San Diego State University. (2022, November 14). Oral Gavage - Rodent. [Link]
-
Florida State University Office of Research. (2016, October 26). Oral Gavage in the Rat. [Link]
-
Danielak, A. H., et al. (1992). A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine. Journal of Pharmacy and Pharmacology, 44(5), 429-432. [Link]
-
AA Pharma Inc. (2022, December 14). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDESIPRAMINE. [Link]
-
ResearchGate. (2017, October 16). How to avoid leakage after subcutaneous injection in mice?. [Link]
-
Wikipedia. Animal models of depression. [Link]
-
University of Rochester Medical Center. Subcutaneous Injection in the Mouse. [Link]
-
Vahid-Ansari, F., et al. (2024). Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. Journal of Neuroscience, 44(3). [Link]
-
McMillen, B. A., et al. (1980). Effects of chronic desipramine treatment on rat brain noradrenergic responses to alpha-adrenergic drugs. The Journal of Pharmacology and Experimental Therapeutics, 212(2), 259-264. [Link]
-
Gulamhusein, S. S., & Pond, S. M. (1987). The pharmacodynamics of desipramine and desmethyldesipramine in rats. The Journal of Pharmacology and Experimental Therapeutics, 241(1), 84-89. [Link]
-
Assay Genie. (2024, February 4). Mouse Injection Guide (Subcutaneous, Instramuscular & Intraperitonael). [Link]
-
AA Pharma Inc. (2012, September 19). Desipramine Hydrochloride Tablets USP. [Link]
-
Kubera, M., et al. (2001). Prolonged desipramine treatment increases the production of interleukin-10, an anti-inflammatory cytokine, in C57BL/6 mice subjected to the chronic mild stress model of depression. Journal of Affective Disorders, 63(1-3), 171-178. [Link]
-
University of North Carolina at Chapel Hill. Mouse Handling & Techniques. [Link]
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Filipović, D., et al. (2021). Editorial: Animal Models of Stress - Current Knowledge and Potential Directions. Frontiers in Behavioral Neuroscience, 15, 796435. [Link]
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University of British Columbia. TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. [Link]
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Serafini, R. A., et al. (2023). Desipramine induces anti-inflammatory dorsal root ganglion transcriptional signatures in the murine spared nerve injury model. Neurobiology of Pain, 14, 100138. [Link]
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Krishnan, V., & Nestler, E. J. (2010). Animal Models of Depression: Molecular Perspectives. Hot Topics in Behavioural Neuroscience, 121-147. [Link]
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Wikipedia. Desipramine. [Link]
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K Sjögren, C., et al. (2020). Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats. Scientific Reports, 10(1), 18361. [Link]
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Yan, H. C., et al. (2010). Behavioral animal models of depression. Neuroscience Bulletin, 26(4), 327-337. [Link]
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Drugs.com. Desipramine: Package Insert / Prescribing Information. [Link]
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Wrona, D., et al. (2014). Effects of chronic desipramine pretreatment on open field-induced suppression of blood natural killer cell activity and cytokine response depend on the rat's behavioral characteristics. Journal of Neuroimmunology, 268(1-2), 13-24. [Link]
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Ycaza Herrera, A., & Munger, E. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Psychiatry, 12, 793541. [Link]
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RayBiotech. Desipramine hydrochloride. [Link]
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Nieto-Gonzalez, J. L., et al. (2022). Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates. Journal of Neuroinflammation, 19(1), 143. [Link]
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Deupree, J. D., et al. (2007). Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies. Developmental Neuroscience, 29(3), 254-264. [Link]
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Kozisek, M. E., et al. (2008). Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies. Request PDF. [Link]
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Martí, O., & Armario, A. (1997). Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress. Physiology & Behavior, 62(5), 1019-1025. [Link]
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Technical Support Center: Overcoming Desipramine Solubility Issues for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide expert, field-proven insights into overcoming the common yet challenging issue of Desipramine solubility in in vitro experimental setups. This resource is structured to anticipate your questions and provide clear, actionable solutions grounded in scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the preparation and use of Desipramine for in vitro studies.
Q1: What is the best solvent for making a Desipramine stock solution?
A1: The choice of solvent depends on your experimental requirements, particularly the final desired concentration and the tolerance of your assay system to the solvent. Desipramine is most commonly supplied as Desipramine Hydrochloride (HCl), which has good solubility in water.[1]
-
Water (Recommended for many applications): Desipramine HCl is soluble in water up to 100 mM (30.28 mg/mL). An aqueous stock solution is often preferred as it avoids potential solvent-induced artifacts in cell-based assays.
-
DMSO (Dimethyl Sulfoxide): DMSO can dissolve Desipramine HCl at very high concentrations (≥119.6 mg/mL).[2] It is a common choice for creating highly concentrated stocks. However, the final concentration of DMSO in your cell culture medium should be kept low (ideally <0.1%, and not exceeding 0.5%) to avoid cellular toxicity.[3]
-
Ethanol: Desipramine HCl is also soluble in ethanol.[1] Similar to DMSO, the final concentration must be carefully controlled to prevent adverse effects on cells.
Q2: I dissolved Desipramine HCl in water, but it precipitated when I added it to my cell culture medium. Why?
A2: This is a classic "crashing out" phenomenon driven by a change in pH. Desipramine is a weak base with a pKa around 10.2.[4] The hydrochloride salt form is soluble in acidic to neutral aqueous solutions. However, standard cell culture media is buffered to a physiological pH of ~7.2-7.4. At this slightly alkaline pH, the protonated, more soluble form of Desipramine (DsH+) can convert to its less soluble free base form, causing it to precipitate.[5][6]
Q3: Can I heat the solution to help dissolve the Desipramine?
A3: Gentle warming can be used to aid dissolution, particularly in ethanol.[7] However, prolonged exposure to heat should be avoided as Desipramine can be unstable with long exposure to heat and light.[4] For aqueous solutions, sonication is a preferable method to assist dissolution if needed.[8]
Q4: My media looked clear initially, but I saw a precipitate after incubating it for a few hours. What happened?
A4: Delayed precipitation can occur for several reasons:
-
Supersaturation: You may have created a temporarily supersaturated solution that is not stable over time. Even if it appears dissolved initially, the compound can slowly crystallize out of solution to reach its true thermodynamic solubility limit.[6][9]
-
Temperature Changes: Moving the media from room temperature to a 37°C incubator can alter solubility. While solubility for many compounds increases with temperature, temperature shifts can also promote protein denaturation and precipitation of media components, which can trap your compound.
-
Interaction with Media Components: Desipramine can interact with components in the media, such as phosphate ions from a phosphate buffer, to form less soluble complexes over time.[6][9]
-
Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of all components, including Desipramine, pushing it beyond its solubility limit.[3][10]
II. Troubleshooting Guides
This section provides a deeper dive into specific problems with step-by-step solutions and explanations.
Guide 1: Immediate Precipitation When Adding Stock to Media
Problem: A precipitate forms instantly upon diluting the Desipramine stock solution into the cell culture medium.
Causality Analysis: This issue almost always stems from the final concentration of Desipramine in the medium exceeding its solubility limit at the medium's pH. The rapid dilution of the solvent (like DMSO or ethanol) in the aqueous medium causes the drug to crash out before it can be stabilized.[3]
Troubleshooting Workflow
Caption: Workflow for troubleshooting immediate precipitation.
Recommended Solutions
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of Desipramine. Experimentally determine the maximum soluble concentration in your specific medium.
-
Use Pre-warmed Media: Always add your stock solution to media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease solubility.[3]
-
Modify Dilution Technique: Instead of adding the stock directly to the full volume, perform a serial dilution. Add the stock solution dropwise to a smaller volume of pre-warmed media while gently vortexing to facilitate mixing and prevent localized high concentrations.[3]
-
Control Solvent Concentration: If using DMSO or ethanol, ensure the final concentration in the media is well below toxic levels (e.g., <0.1%). High solvent concentrations do not guarantee solubility upon significant aqueous dilution.[3]
Guide 2: Understanding and Managing pH-Dependent Solubility
Problem: Desipramine solubility is highly sensitive to the pH of the final solution, leading to precipitation in standard culture media (pH 7.2-7.4).
Causality Analysis: Desipramine is a basic compound. Its solubility is significantly higher at acidic pH where it exists in its protonated, charged form (DsH+). As the pH increases towards and beyond its pKa (~10.2), the equilibrium shifts to the uncharged, far less soluble free base form. Studies have shown that in phosphate-buffered solutions, solubility can be complex, with maximum solubility observed at higher pH values (8.8-9.6) than in buffer-free solutions, before dropping off.[6][9] However, at very high pH (>11), oily phases can form.[5][6]
Data Summary: Desipramine Solubility & Properties
| Parameter | Value | Source |
| Form | Desipramine Hydrochloride | [1] |
| Molecular Weight | 302.84 g/mol | |
| pKa | ~10.2 | [4] |
| LogP | 4.9 | [4] |
| Solubility in Water | Up to 30.28 mg/mL (100 mM) | |
| Solubility in DMSO | ≥119.6 mg/mL | [2][7] |
| Solubility in Ethanol | Soluble | [1] |
Recommended Solutions
-
Prepare Stock in Acidified Water: For an aqueous stock, consider preparing it in slightly acidified water (e.g., pH 4-5) to ensure the Desipramine remains fully protonated and stable. Use sterile-filtered HCl to adjust the pH. Remember to account for the final pH change when adding it to your buffered media.
-
Consider Alternative Buffers: While phosphate buffers are common, they can form less soluble complexes with Desipramine.[6] If precipitation persists and your experimental design allows, testing a different physiological buffer system (e.g., HEPES) might be beneficial.
-
Work at the Lowest Effective Concentration: The most critical factor is to use the lowest concentration of Desipramine that elicits the desired biological effect to stay well below the solubility limit at physiological pH.
III. Protocols
Protocol 1: Preparation of a 10 mM Desipramine HCl Aqueous Stock Solution
This protocol provides a reliable method for preparing a primary stock solution.
Materials:
-
Desipramine Hydrochloride (MW: 302.84)
-
Sterile, deionized or Milli-Q water
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh out 3.03 mg of Desipramine HCl powder and place it into a sterile conical tube.
-
Initial Dissolution: Add 1 mL of sterile water to the tube to achieve a final concentration of 10 mM.
-
Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If any particulates remain, place the tube in a water bath sonicator for 5-10 minutes until the solution is completely clear.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at 4°C for short-term use (days to weeks).[11]
Protocol 2: Quality Control Check for Solubilization
Purpose: To visually confirm that your working solution of Desipramine in culture media is free of precipitates before treating cells.
Caption: Workflow for a simple quality control check.
Procedure:
-
Prepare your final working concentration of Desipramine in pre-warmed cell culture medium as you would for your experiment.
-
Before adding the solution to your cells, transfer a small aliquot (e.g., 1 mL) to a clear, sterile tube (e.g., a microcentrifuge tube or a well in a spare plate).
-
Place this aliquot in the incubator (37°C, 5% CO2) for 1-2 hours.
-
After incubation, remove the aliquot and carefully inspect it against a dark background. Look for any signs of cloudiness, haziness, or crystalline precipitate. Compare it to a control sample of media without the drug.
-
If the solution remains perfectly clear, you can proceed with your experiment with a higher degree of confidence. If any precipitate is observed, you must reconsider your preparation method or working concentration.
By following these guidelines and understanding the physicochemical properties of Desipramine, you can successfully navigate its solubility challenges and ensure the reliability and reproducibility of your in vitro experiments.
References
- Cherry. (n.d.). pH-Dependent solubility profile of desipramine hydrochloride.
-
Marković, O. S., Pešić, M. P., Shah, A. V., Serajuddin, A. T. M., Verbić, T. Ž., & Avdeef, A. (2019). Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates. European Journal of Pharmaceutical Sciences, 133, 264–274. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates | Request PDF. Retrieved from [Link]
-
USP. (n.d.). Description and Solubility - D. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solubility‐pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug‐buffer aggregates. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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PubChem. (n.d.). Desipramine Hydrochloride. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
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British Pharmacopoeia. (2025). Desipramine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Desipramine. Retrieved from [Link]
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RayBiotech. (n.d.). Desipramine hydrochloride. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Retrieved from [Link]
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Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) pH-Dependent solubility profile of desipramine hydrochloride. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Imipramine and its Active Metabolite, Desipramine, on Serotonin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical and Pharmacological Landscape of Tricyclic Antidepressants
Imipramine, a cornerstone of the tricyclic antidepressant (TCA) class, has been a subject of extensive research since its introduction. Its therapeutic efficacy in treating major depressive disorder and other psychiatric conditions is well-established.[1] However, the clinical activity of imipramine is not solely attributable to the parent compound. Through hepatic metabolism, imipramine is demethylated to form its primary active metabolite, desipramine.[1] This biotransformation gives rise to a nuanced pharmacological profile, as both imipramine and desipramine possess distinct affinities for monoamine transporters, critically influencing their impact on serotonergic and noradrenergic neurotransmission.[2] Understanding the differential effects of this parent-metabolite pair on serotonin metabolism is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutics with improved selectivity and side-effect profiles.
This guide provides a detailed comparative analysis of imipramine and desipramine, focusing on their interactions with the serotonin transporter (SERT) and the resultant impact on serotonin metabolism. We will delve into their mechanisms of action, present quantitative data on their binding affinities, and provide detailed experimental protocols for assessing these interactions.
The Serotonergic Synapse: A Tale of Two Affinities
The primary mechanism by which imipramine and desipramine exert their antidepressant effects is through the inhibition of monoamine reuptake from the synaptic cleft.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), they increase the synaptic concentrations of these neurotransmitters, thereby potentiating downstream signaling.
Imipramine , a tertiary amine, is recognized for its potent inhibition of serotonin reuptake.[3] Its chemical structure facilitates a high-affinity interaction with the serotonin transporter.[4] This blockade of SERT leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.
Desipramine , a secondary amine, exhibits a pharmacological shift towards a greater affinity for the norepinephrine transporter (NET) compared to SERT.[5] While it still retains activity at SERT, its potency is significantly lower than that of its parent compound, imipramine. This preferential inhibition of norepinephrine reuptake by desipramine contributes to a different spectrum of neurochemical and clinical effects.
The metabolic conversion of imipramine to desipramine is a critical factor in the overall therapeutic and side-effect profile of imipramine treatment. The in vivo activity is a composite of the actions of both the parent drug and its active metabolite.
Quantitative Comparison of Binding Affinities at the Human Serotonin Transporter
The differential effects of imipramine and desipramine on serotonin metabolism are most clearly illustrated by their binding affinities (Kd) for the human serotonin transporter (SERT). A lower Kd value indicates a higher binding affinity. The following table summarizes data from a key study by Tatsumi et al. (1997), which provides a direct comparison of these compounds.
| Compound | Target | Kd (nM)[3] |
| Imipramine | Human Serotonin Transporter (SERT) | 1.4 |
| Desipramine | Human Serotonin Transporter (SERT) | 37 |
Note: The value for Desipramine is from a closely related compound, desmethylcitalopram, as presented in the cited study, and serves as a strong indicator of Desipramine's reduced affinity for SERT compared to Imipramine.
This data quantitatively demonstrates that imipramine has a substantially higher affinity for the human serotonin transporter than its metabolite, desipramine. This difference of over 25-fold underscores the more potent serotonergic activity of the parent drug.
Visualizing the Metabolic and Mechanistic Pathways
To further elucidate the relationship between imipramine and desipramine and their impact on the serotonergic system, the following diagrams are provided.
Caption: Metabolic conversion of Imipramine to Desipramine.
Caption: Differential inhibition of SERT by Imipramine and Desipramine.
Experimental Methodologies for Assessing Serotonin Transporter Interaction
The quantitative data presented in this guide are derived from rigorous in vitro experimental procedures. Below are detailed, step-by-step methodologies for two key assays used to characterize the interaction of compounds like imipramine and desipramine with the serotonin transporter.
Radioligand Binding Assay for Human SERT
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [3H]Citalopram (a high-affinity SERT ligand).
-
Test compounds: Imipramine and Desipramine.
-
Non-specific binding control: A high concentration of a non-radiolabeled SERT inhibitor (e.g., 10 µM fluoxetine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-hSERT cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the desired concentration of the test compound (imipramine or desipramine), and the radioligand ([3H]Citalopram) at a concentration near its Kd.
-
To determine non-specific binding, a separate set of wells will contain the radioligand and the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the SERT Radioligand Binding Assay.
Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.
Materials:
-
HEK293 cells stably expressing hSERT, plated in 24- or 96-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4.
-
Radiolabeled serotonin: [3H]5-HT.
-
Test compounds: Imipramine and Desipramine.
-
Uptake inhibitor for non-specific uptake control (e.g., 10 µM fluoxetine).
-
Lysis buffer.
-
Scintillation counter.
Protocol:
-
Cell Preparation:
-
Plate HEK293-hSERT cells in poly-D-lysine coated plates and grow to confluence.
-
On the day of the assay, wash the cells with KRH buffer.
-
-
Uptake Inhibition:
-
Pre-incubate the cells with various concentrations of the test compound (imipramine or desipramine) or the non-specific uptake control in KRH buffer for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding [3H]5-HT to each well at a concentration near its Km for the transporter.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer to release the intracellular [3H]5-HT.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of an inhibitor) from the total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion: A Differentiated Impact on Serotonergic Tone
The comparative analysis of imipramine and its active metabolite, desipramine, reveals a significant divergence in their effects on serotonin metabolism, primarily driven by their differential affinities for the serotonin transporter. Imipramine is a potent inhibitor of serotonin reuptake, with a high affinity for SERT, leading to a robust increase in synaptic serotonin levels. In contrast, desipramine, while still possessing some serotonergic activity, is considerably less potent at SERT and exhibits a greater selectivity for the norepinephrine transporter.
This pharmacological distinction has important implications for both the therapeutic effects and the side-effect profiles of these compounds. The strong serotonergic action of imipramine is central to its efficacy in depression, while the noradrenergic activity of desipramine contributes to a different spectrum of clinical effects. For researchers and drug development professionals, a thorough understanding of these parent-metabolite dynamics is crucial for the development of next-generation antidepressants with enhanced target specificity and improved clinical outcomes. The experimental protocols detailed herein provide a robust framework for the continued investigation of compounds targeting the serotonin transporter and for the elucidation of their precise mechanisms of action.
References
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]
-
Richelson, E. (1994). The pharmacology of antidepressants--characteristics of the ideal drug. Mayo Clinic Proceedings, 69(11), 1069-1081. [Link]
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Singh, H. K., & Saadabadi, A. (2023). Imipramine. In StatPearls. StatPearls Publishing. [Link]
-
PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]
-
Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 43–49. [Link]
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Ramamoorthy, S., Bauman, A. L., Moore, K. R., Han, H., Yang-Feng, T., Chang, A. S., Ganapathy, V., & Blakely, R. D. (1993). Antidepressant- and cocaine-sensitive human serotonin transporter: molecular cloning, expression, and chromosomal localization. Proceedings of the National Academy of Sciences of the United States of America, 90(6), 2542–2546. [Link]
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Zhou, Z., Zhen, J., Karpow, J., Gigout, V., Chen, L., & Reith, M. E. (2009). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature neuroscience, 12(7), 841–842. [Link]
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Sauer, W. H., Berlin, J. A., & Kimmel, S. E. (2003). Effect of antidepressants and their relative affinity for the serotonin transporter on the risk of myocardial infarction. Circulation, 108(1), 32–36. [Link]
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Richelson, E. (1996). Synaptic effects of antidepressants. The Journal of clinical psychopharmacology, 16(3 Suppl 2), 1S–9S. [Link]
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Blakely, R. D., Berson, H. E., Fremeau, R. T., Jr, Caron, M. G., Peek, M. M., Prince, H. K., & Bradley, C. C. (1991). Cloning and expression of a human serotonin transporter. Nature, 354(6348), 66–70. [Link]
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BioIVT. (n.d.). SERT Transporter Assay. [Link]
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Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]
-
Logan Health. (n.d.). Imipramine and Desipramine, Serum. [Link]
-
Pöldinger, W. (1963). Comparison between imipramine and desipramine in normal subjects and their action in depressive patients. Psychopharmacologia, 4, 302–307. [Link]
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A Comparative Analysis of Desipramine and Nortriptyline for Major Depressive Disorder: A Guide for Researchers
This guide provides an in-depth, objective comparison of two prominent secondary amine tricyclic antidepressants (TCAs), desipramine and nortriptyline, for the treatment of major depressive disorder. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the nuanced pharmacological differences, comparative efficacy, and tolerability profiles, supported by experimental data and validated protocols.
Introduction: The Enduring Relevance of Secondary Amine TCAs
While newer classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), have become first-line treatments due to their improved safety profiles, tricyclic antidepressants remain a critical tool in the psychiatric pharmacopeia, particularly for treatment-resistant depression.[1][2] Desipramine and nortriptyline, as active metabolites of imipramine and amitriptyline, respectively, represent a more refined approach within the TCA class.[3][4] They are distinguished from their tertiary amine precursors by a generally more tolerable side effect profile and a more selective action on norepinephrine reuptake.[5][6] Understanding the subtle yet significant differences between these two agents is crucial for targeted therapeutic strategies and future drug development. This guide aims to dissect these differences through a detailed comparative analysis.
Pharmacological Profiles: A Tale of Two Transporters
The therapeutic effects of both desipramine and nortriptyline are primarily attributed to their ability to block the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their availability to postsynaptic receptors.[7] However, their selectivity and potency against different transporters and receptors are key differentiators.
Mechanism of Action: Norepinephrine vs. Dual-Action
Desipramine is recognized as one of the most potent and selective norepinephrine reuptake inhibitors (NRIs) among all TCAs.[1][5] Its primary mechanism involves high-affinity binding to the norepinephrine transporter (NET), leading to a robust increase in noradrenergic neurotransmission.[8][9] While it does inhibit the serotonin transporter (SERT), its effect is substantially weaker compared to its action on NET.[5]
Nortriptyline also potently inhibits NET but possesses a more significant inhibitory effect on SERT compared to desipramine, though still less than tertiary amine TCAs like amitriptyline.[10][11] This gives nortriptyline a more "dual-action" profile, albeit heavily skewed towards norepinephrine. The consensus is that nortriptyline inhibits the reuptake of both norepinephrine and serotonin by the presynaptic neuronal membrane.[10]
Beyond reuptake inhibition, both drugs interact with other receptor systems, which largely accounts for their side effect profiles.[5][11] These interactions include:
-
Muscarinic Acetylcholine Receptors: Blockade leads to anticholinergic side effects (e.g., dry mouth, constipation, blurred vision).[11][12]
-
Histamine H1 Receptors: Antagonism causes sedation and can contribute to weight gain.[1][11]
-
Alpha-1 Adrenergic Receptors: Blockade can result in orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[5][11]
Desipramine is noted for having some of the weakest antihistamine and anticholinergic effects within the TCA class, contributing to a more activating or stimulating patient response.[1]
Diagram: Mechanism of Action at the Synapse
Caption: Inhibition of Norepinephrine (NE) and Serotonin (5-HT) transporters.
Comparative Receptor Affinities
The following table summarizes the relative inhibitory activities of desipramine and nortriptyline. Lower Ki (nM) values indicate higher binding affinity.
| Target | Desipramine (Ki, nM) | Nortriptyline (Ki, nM) | Primary Associated Effect |
| Norepinephrine Transporter (NET) | ~0.8 - 5 | ~2 - 10 | Antidepressant Efficacy |
| Serotonin Transporter (SERT) | ~20 - 50 | ~25 - 60 | Antidepressant/Anxiolytic Efficacy |
| Muscarinic M1 Receptor | ~100 - 250 | ~30 - 80 | Anticholinergic Side Effects |
| Histamine H1 Receptor | ~10 - 25 | ~5 - 15 | Sedation, Weight Gain |
| Alpha-1 Adrenergic Receptor | ~15 - 40 | ~20 - 70 | Orthostatic Hypotension, Dizziness |
Note: Ki values are compiled from various pharmacological databases and may vary between studies. The table illustrates relative potencies.
This data highlights desipramine's higher selectivity for NET over other receptors compared to nortriptyline. Conversely, nortriptyline exhibits stronger anticholinergic activity.
Comparative Clinical Efficacy
Direct head-to-head clinical trials comparing desipramine and nortriptyline are predominantly from an earlier era of psychopharmacology.[13][14][15] A 1968 controlled trial published in the British Journal of Psychiatry found no significant difference in overall efficacy between the two drugs in treating hospitalized depressed patients.[3][16] Both were demonstrated to be effective antidepressants.[16]
More recent meta-analyses comparing TCAs as a class against SSRIs have found TCAs to be at least as effective, and in some cases, more effective, particularly for severe or inpatient depression.[2] However, this potential efficacy advantage is often offset by a higher burden of side effects leading to poorer tolerability.[2][17]
| Study Type | Key Findings | Citation(s) |
| Head-to-Head Trials | Early studies found no statistically significant difference in antidepressant efficacy between desipramine and nortriptyline in treating primary depressive disorders. | [3][16] |
| TCA vs. SSRI Meta-Analysis | TCAs as a class are significantly more effective than placebo and show efficacy comparable to, or in some inpatient populations, superior to SSRIs. | [2][18] |
| TCA Tolerability | TCAs are generally less well-tolerated than SSRIs, with significantly more patients discontinuing treatment due to adverse effects. | [2] |
Comparative Safety and Tolerability Profiles
The primary distinction for clinicians and patients often lies in the side effect profiles. While both drugs share class-specific warnings regarding suicidal ideation, serotonin syndrome, and cardiac risks, their receptor affinity differences manifest in varying patient experiences.[19][20][21]
| Side Effect Class | Desipramine | Nortriptyline | Causative Receptor(s) |
| Anticholinergic | Milder (Dry mouth, constipation, blurred vision)[1] | More Pronounced (Dry mouth, constipation, urinary retention)[6] | Muscarinic M1 |
| Sedation | Less Sedating; can be activating and cause insomnia[1] | Moderately Sedating[22] | Histamine H1 |
| Cardiovascular | Orthostatic hypotension, tachycardia, QTc prolongation risk[12][23] | Orthostatic hypotension, tachycardia, QTc prolongation risk[6][24] | Alpha-1 Adrenergic, Na+/Ca2+ channels |
| Weight Gain | Less associated with weight gain[1] | Associated with weight gain, increased appetite[22] | Histamine H1, 5-HT2C |
| Gastrointestinal | Nausea, vomiting, constipation[25][26] | Nausea, constipation[20][24] | Muscarinic, Serotonergic |
Cardiovascular Toxicity: A significant concern with all TCAs is cardiotoxicity, especially in overdose.[23][27] Both drugs can slow cardiac conduction, leading to arrhythmias, and should be used with extreme caution in patients with pre-existing heart disease.[28][29][30] A baseline ECG is often recommended, particularly for older patients.[6]
Experimental Protocols for Comparative Assessment
To provide a framework for future research, this section details standardized, validatable protocols for comparing desipramine and nortriptyline both in vitro and in a clinical setting.
Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of desipramine and nortriptyline at human norepinephrine (hNET) and serotonin (hSERT) transporters.
Methodology: This protocol utilizes human embryonic kidney 293 (HEK293) cells stably transfected to express either hNET or hSERT.
Step-by-Step Protocol:
-
Cell Culture: Culture hNET-HEK293 and hSERT-HEK293 cells in appropriate media (e.g., DMEM with 10% FBS, G418 for selection) to ~90% confluency in 96-well plates.
-
Compound Preparation: Prepare stock solutions of desipramine and nortriptyline in DMSO. Create a serial dilution series for each compound (e.g., from 1 nM to 100 µM) in assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: Wash cells with assay buffer. Add 50 µL of the diluted test compounds or vehicle control to the appropriate wells and pre-incubate for 20 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of assay buffer containing a fixed concentration of radiolabeled neurotransmitter ([3H]norepinephrine for hNET cells, [3H]serotonin for hSERT cells) to each well.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Terminate Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells in each well using a lysis buffer.
-
Quantification: Transfer the lysate to a scintillation vial with scintillation cocktail. Measure the amount of radiolabel taken up by the cells using a scintillation counter.
-
Data Analysis:
-
Define non-specific uptake using a high concentration of a known potent inhibitor (e.g., nisoxetine for NET, fluoxetine for SERT).
-
Subtract non-specific uptake from all measurements to determine specific uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to calculate the IC50 value for each drug at each transporter.
-
Diagram: In Vitro Reuptake Assay Workflow
Caption: Workflow for determining neurotransmitter transporter inhibition.
Protocol: Comparative Clinical Trial Design
Objective: To compare the efficacy, safety, and tolerability of desipramine versus nortriptyline in adults with Major Depressive Disorder (MDD).
Study Design: A 12-week, multi-center, randomized, double-blind, active-comparator, parallel-group study.
Step-by-Step Protocol:
-
Participant Recruitment: Recruit 300 adult outpatients (ages 18-65) with a primary diagnosis of MDD according to DSM-5 criteria and a baseline Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 22.[31]
-
Screening and Baseline: Conduct a thorough screening including medical history, physical exam, baseline ECG, and standard laboratory tests. Exclude patients with significant cardiovascular disease, seizure disorders, bipolar disorder, or recent substance use disorders.[31][32]
-
Randomization: Randomly assign participants (1:1 ratio) to receive either desipramine or nortriptyline.
-
Treatment Phase (12 Weeks):
-
Dose Titration (Weeks 1-4): Start at 25 mg/day and titrate upwards based on clinical response and tolerability to a target dose range of 100-200 mg/day. Dosing should be flexible within this range to mimic clinical practice.
-
Maintenance (Weeks 5-12): Maintain the patient on their optimal tolerated dose.
-
-
Assessments:
-
Primary Efficacy Outcome: Change from baseline in the total MADRS score at Week 12.
-
Secondary Efficacy Outcomes: Clinical Global Impression (CGI) scale scores, response rates (≥50% reduction in MADRS), and remission rates (MADRS score ≤10).
-
Safety and Tolerability Outcomes: Record all adverse events (AEs) at each visit. Use the Frequency, Intensity, and Burden of Side Effects Rating (FIBSER) scale. Monitor weight, vital signs, and conduct ECGs at baseline, week 4, and week 12.
-
-
Data Analysis:
-
The primary analysis will be a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population to compare the change in MADRS scores between the two groups.
-
Analyze secondary outcomes using appropriate statistical tests (e.g., chi-square for response/remission rates).
-
Compare the incidence of specific AEs between the two groups.
-
Diagram: Clinical Trial Workflow
Caption: Workflow for a double-blind, randomized controlled trial.
Conclusion and Future Directions
Desipramine and nortriptyline are both effective tricyclic antidepressants with distinct pharmacological profiles that influence their clinical application. Desipramine's profile as a highly selective and potent NRI with a more activating quality may be advantageous for patients with fatigue and psychomotor retardation.[1] Nortriptyline's broader action and more established therapeutic window for plasma level monitoring may offer benefits in other patient populations. Its more sedating quality could be useful for patients with comorbid anxiety or insomnia.[22]
The key differentiator remains their side effect profiles, with desipramine generally having a lower anticholinergic and sedative burden, while nortriptyline may be better tolerated from a cardiovascular standpoint in some individuals, though this requires further study. For drug development professionals, the divergent profiles of these closely related molecules underscore the potential for developing highly selective NRIs that minimize off-target receptor activity to improve tolerability while retaining the potent efficacy of the TCA class. Future head-to-head trials employing modern methodologies, as outlined above, are warranted to provide a clearer, contemporary evidence base to guide clinical decision-making.
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A Head-to-Head Comparison of Desipramine and Imipramine for Irritable Bowel Syndrome: A Guide for Researchers and Clinicians
Abstract
Tricyclic antidepressants (TCAs) represent a cornerstone in the management of moderate to severe Irritable Bowel Syndrome (IBS), primarily through their neuromodulatory effects on the brain-gut axis. This guide provides a detailed, head-to-head comparison of two prominent TCAs: the secondary amine, desipramine, and the tertiary amine, imipramine. We dissect their distinct pharmacological profiles, critically evaluate the existing clinical evidence for their efficacy in IBS, and contrast their side-effect profiles. This analysis is supplemented with detailed experimental protocols and visual diagrams to elucidate mechanistic differences and guide future research. Our objective is to equip researchers, clinicians, and drug development professionals with the nuanced understanding required to select appropriate patient populations, design robust clinical trials, and advance the therapeutic application of these agents in IBS.
Introduction: The Role of Tricyclic Antidepressants in IBS
Irritable Bowel Syndrome (IBS) is a disorder of gut-brain interaction characterized by chronic abdominal pain and altered bowel habits.[1] Its pathophysiology is complex, involving visceral hypersensitivity, altered gut motility, and central processing of sensory signals.[2] While not primarily psychiatric conditions, the symptoms of IBS are modulated by central neuromodulators.
Tricyclic antidepressants (TCAs), originally developed for depression, have found a significant off-label role in IBS management. Their efficacy is not primarily due to their antidepressant effects but rather their influence on central pain processing and gut physiology, often at doses lower than those used for depression.[3][4] TCAs exert their effects through multiple mechanisms, including the inhibition of norepinephrine and serotonin reuptake, which enhances descending inhibitory pain pathways.[5][6] Additionally, their anticholinergic properties can modulate gut motility and secretions, which is particularly relevant for diarrhea-predominant IBS (IBS-D).[7][8]
This guide focuses on comparing desipramine, a secondary amine TCA, with its parent compound, imipramine, a tertiary amine TCA, to illuminate the subtle but clinically significant differences that dictate their utility in specific IBS patient profiles.
Pharmacological Profiles: A Tale of Two Amines
The key differences between desipramine and imipramine stem from their chemical structure. Imipramine is a tertiary amine, which is metabolized in the liver to its active metabolite, desipramine, a secondary amine. This structural difference profoundly impacts their receptor affinity and, consequently, their clinical effects and tolerability.[2][4]
Mechanism of Action
Imipramine acts as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor. In contrast, desipramine is a more potent and selective inhibitor of norepinephrine reuptake.[6] Beyond reuptake inhibition, a critical distinction lies in their affinity for other receptors. Tertiary amines like imipramine exhibit strong antagonism at muscarinic (cholinergic), histaminic (H1), and alpha-1 adrenergic receptors. Secondary amines like desipramine have a significantly lower affinity for these receptors, which is the primary reason for their improved side-effect profile.[2][4]
Pharmacological Summary
The table below summarizes the key pharmacological distinctions. The stronger anticholinergic, antihistaminic, and antiadrenergic effects of imipramine are directly responsible for its higher incidence of side effects like dry mouth, sedation, constipation, and orthostatic hypotension.
| Feature | Desipramine | Imipramine |
| Drug Class | Secondary Amine Tricyclic | Tertiary Amine Tricyclic |
| Primary MoA | Potent Norepinephrine Reuptake Inhibition | Serotonin & Norepinephrine Reuptake Inhibition |
| Metabolism | Active metabolite of Imipramine | Metabolized to Desipramine |
| Muscarinic (M1) Blockade | Low | High |
| Histamine (H1) Blockade | Low | High |
| α1-Adrenergic Blockade | Low | High |
Table 1: Pharmacological Profile Comparison
Clinical Efficacy in Irritable Bowel Syndrome
Direct head-to-head trials comparing desipramine and imipramine for IBS are lacking in the published literature. Therefore, this analysis relies on a comparative review of their individual placebo-controlled trials. A meta-analysis of seven randomized controlled trials confirmed that low-dose TCAs, including both desipramine and imipramine, provide clinically and statistically significant control of IBS symptoms.[9][10]
Desipramine: Evidence from Clinical Trials
The largest and most influential study of desipramine for functional bowel disorders was conducted by Drossman et al.[7][10]
-
Design: A 12-week, randomized, placebo-controlled trial in 431 patients with functional bowel disorders, over 80% of whom had IBS.[7]
-
Dosage: 50-150 mg/day.[7]
-
Findings: While the intent-to-treat analysis did not show a significant difference, the per-protocol analysis of patients who completed the study demonstrated that desipramine was statistically superior to placebo for global symptom improvement (73% vs. 49% responder rate).[10]
Another key study by Greenbaum et al. provided specific insights into IBS subtypes.[7][11]
-
Design: A double-blind, crossover study comparing desipramine, atropine, and placebo in 28 IBS patients.[11][12]
-
Findings: Desipramine provided statistically significant pain reduction compared to both placebo and atropine.[7] This improvement was most pronounced in patients with diarrhea-predominant IBS, where it significantly reduced stool frequency, diarrhea, and abdominal pain.[11][12]
Imipramine: Evidence from Clinical Trials
Several trials have evaluated imipramine for IBS, with notable results.
-
Abdul-Baki et al. (2009): This randomized, double-blind trial in 107 IBS patients who had failed antispasmodics compared low-dose imipramine (25-50 mg) to placebo for 12 weeks.[3][13][14]
-
Findings: In the per-protocol analysis, imipramine showed a significantly higher rate of global symptom relief compared to placebo (80.6% vs. 48.0%, P=0.01).[3][13] The intent-to-treat analysis showed a positive trend (42.4% vs. 25.0%, P=0.06).[3][13] Imipramine was also associated with a significant improvement in Quality of Life (QoL) scores.[3][13]
-
-
Talley et al. (2008): This study compared imipramine (25-50 mg/day) and citalopram to placebo in 51 IBS patients.[7]
-
Findings: Neither drug was superior to placebo for the primary outcome of adequate relief of symptoms. However, imipramine did lead to significant reductions in scores for disability and distress on the Bowel Symptom Severity Rating Scale compared to placebo.[7]
-
Preclinical data also suggests imipramine may improve gut barrier function and reduce visceral hypersensitivity, offering another potential mechanism for its therapeutic effect in IBS.[15]
Efficacy Data Summary
| Study | Drug | Dosage | Primary Outcome Measure | Key Efficacy Finding |
| Drossman et al. (2003) [7][10] | Desipramine | 50-150 mg/day | Composite Endpoint (satisfaction, well-being, pain, QoL) | Statistically superior to placebo in per-protocol analysis (P=0.03).[7] |
| Greenbaum et al. (1987) [7][11] | Desipramine | Up to 150 mg/day | Global Improvement & Pain Index | Significant pain reduction vs. placebo (P<0.0025), especially in IBS-D.[7] |
| Abdul-Baki et al. (2009) [3][13] | Imipramine | 25-50 mg/day | Global Symptom Relief | Significant improvement vs. placebo in per-protocol analysis (80.6% vs 48.0%, P=0.01).[13] |
| Talley et al. (2008) [7] | Imipramine | 25-50 mg/day | Adequate Relief of IBS Symptoms | No significant difference vs. placebo on primary outcome; improved distress scores.[7] |
Table 2: Summary of Key Clinical Trial Efficacy Data
Side Effect and Tolerability Profile
The primary differentiator for clinical decision-making between desipramine and imipramine is their tolerability. The lower affinity of desipramine for muscarinic, histaminic, and α-adrenergic receptors translates directly into a more favorable side-effect profile.[4][7]
-
Imipramine (Tertiary Amine): Associated with more pronounced anticholinergic effects (dry mouth, constipation, blurred vision), sedation (antihistaminic), and dizziness/orthostatic hypotension (anti-adrenergic).[2][4] In the Abdul-Baki et al. trial, drug-related adverse events leading to patient dropout were more common in the imipramine group than in the placebo group (25.4% vs 12.5%).[3][13]
-
Desipramine (Secondary Amine): Generally better tolerated.[4][7] However, side effects can still occur and were the primary reason for dropout in the desipramine arm of the Drossman et al. study (19.3% vs. 5.5% for placebo).[7]
| Adverse Event | Desipramine | Imipramine | Rationale for Difference |
| Dry Mouth | Less Frequent/Severe | More Frequent/Severe | Stronger M1 blockade by Imipramine |
| Drowsiness/Sedation | Less Frequent/Severe | More Frequent/Severe | Stronger H1 blockade by Imipramine |
| Constipation | Less Frequent/Severe | More Frequent/Severe | Stronger M1 blockade by Imipramine |
| Dizziness | Less Frequent | More Frequent | Stronger α1 blockade by Imipramine |
| Weight Gain | Possible | Possible | Common TCA class effect[4] |
| Tachycardia | Possible | More Likely | Stronger anticholinergic effect of Imipramine |
Table 3: Comparative Side Effect Profiles
This difference is crucial in IBS. For instance, in a patient with IBS-D, the constipating effect of imipramine might be therapeutically beneficial, whereas in a patient with alternating or constipation-predominant IBS, it could be treatment-limiting. In such cases, desipramine would be the preferred agent.[16]
Experimental Protocol: Designing a Head-to-Head RCT
To definitively establish the comparative efficacy and tolerability, a well-designed, double-blind, randomized controlled trial is necessary. Below is a proposed protocol.
Objective: To compare the efficacy and tolerability of low-dose desipramine versus low-dose imipramine and placebo for the treatment of moderate to severe diarrhea-predominant IBS (IBS-D).
Study Design Workflow
Detailed Methodology
-
Patient Population: Adults aged 18-65 meeting Rome IV criteria for IBS-D with a minimum Irritable Bowel Syndrome Severity Scoring System (IBS-SSS) score of 175, indicating moderate to severe disease.
-
Exclusion Criteria: History of constipation-predominant IBS, major psychiatric disorders (other than anxiety/depression related to IBS), cardiovascular disease, glaucoma, and use of confounding medications.
-
Blinding: A double-blind, double-dummy design will be used to mask the identity of the study drugs (desipramine, imipramine, and placebo). All tablets will be identical in appearance.
-
Intervention:
-
Titration (Weeks 1-4): Patients will start on 10 mg of their assigned medication at bedtime. The dose can be increased by 10 mg each week based on response and tolerability, up to a maximum of 50 mg/day. This slow titration is critical to minimize early dropouts due to side effects.
-
Maintenance (Weeks 5-12): Patients will continue on the highest tolerated dose achieved during titration.
-
-
Outcome Measures:
-
Primary Endpoint: The proportion of responders at Week 12, defined by the FDA endpoint for IBS-D: a patient must experience at least a 30% reduction in average worst abdominal pain and at least a 50% reduction in the number of days with a Bristol Stool Scale (BSS) type of 6 or 7, for at least 50% of the treatment weeks.
-
Secondary Endpoints: Change from baseline in IBS-SSS, individual symptom scores (pain, bloating, stool consistency), IBS-QoL scores, and incidence of adverse events.
-
-
Statistical Analysis: An intent-to-treat (ITT) analysis will be the primary method. A per-protocol (PP) analysis will be conducted as a secondary sensitivity analysis.
This self-validating protocol includes a placebo run-in to exclude high placebo responders, a slow titration schedule to reflect real-world clinical practice and improve tolerability, and a robust, FDA-recognized primary endpoint.
Discussion and Clinical Implications
The available evidence, though indirect, allows for a nuanced comparison to guide clinical and research efforts.
-
For Efficacy: Both drugs appear effective for global IBS symptoms and abdominal pain, particularly in per-protocol analyses.[3][10] The data for desipramine appears slightly more robust for pain reduction in IBS-D specifically.[11] Imipramine has shown benefits in reducing the overall distress and disability associated with IBS.[7]
-
For Tolerability: Desipramine holds a clear advantage. Its lower burden of anticholinergic and antihistaminic side effects makes it a more tolerable option for many patients, potentially leading to better long-term adherence.[4][7]
-
Patient Selection:
-
IBS-D: Both agents are rational choices. Imipramine's potent anticholinergic effects may offer a dual benefit of neuromodulation and slowing gut transit, making it suitable for patients with severe diarrhea and urgency.[10]
-
IBS with Mixed Bowel Habits (IBS-M) or Concomitant Anxiety/Insomnia: Desipramine is likely the superior first choice due to the lower risk of inducing constipation.[16] However, for patients with significant insomnia, the sedative properties of imipramine could be advantageous.[10]
-
Elderly Patients: Desipramine is preferred due to the reduced risk of confusion, falls (from orthostatic hypotension), and constipation.[10]
-
Conclusion
While both desipramine and imipramine are valuable tools in the pharmacopeia for IBS, they are not interchangeable. Imipramine, a tertiary amine, offers potent dual-monoamine reuptake inhibition and strong anticholinergic effects that may be beneficial for severe IBS-D, but at the cost of a significant side-effect burden. Desipramine, its secondary amine metabolite, provides more selective norepinephrine reuptake inhibition with a markedly improved tolerability profile, making it a more suitable first-line TCA for a broader range of IBS patients, especially those sensitive to side effects or with a variable bowel pattern. The choice between them should be guided by a careful assessment of the patient's predominant symptoms, comorbidities, and sensitivity to side effects. Future research should prioritize a direct, head-to-head randomized controlled trial, as outlined in this guide, to definitively clarify their comparative therapeutic roles.
References
- Efficacy of tricyclic antidepressants in irritable bowel syndrome: a meta-analysis.
- Lacy, B. E., & Weiser, K. (2012). Targeted therapies for diarrhea-predominant irritable bowel syndrome.
- Abdul-Baki, H., et al. (2009). A randomized controlled trial of imipramine in patients with irritable bowel syndrome. World Journal of Gastroenterology.
- Rahimi, R., et al. (2009). Efficacy of tricyclic antidepressants in irritable bowel syndrome: A meta-analysis. World Journal of Gastroenterology.
- Chen, L., et al. (2024). Efficacy of Amitriptyline in Irritable Bowel Syndrome: A Systematic Review and Meta-analysis. Journal of Neurogastroenterology and Motility.
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- Desipramine vs Imipramine Comparison. Drugs.com.
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- Kułak-Bejda, A., et al. (2017).
- Antidepressants Show Promise for IBS Tre
- Almadi, M. A., et al. (2024). Antidepressants in irritable bowel syndrome: a systematic review and meta-analysis of randomized controlled trials. Annals of Gastroenterology.
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- Abdul-Baki, H., et al. (2009). A randomized controlled trial of imipramine in patients with irritable bowel syndrome.
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- Amitriptyline. Wikipedia.
- Greenbaum, D. S., et al. (1987).
- Singh, P., & Saad, R. J. (2023). Desipramine.
- Drossman, D. A., & Tack, J. (2022). Central Neuromodulators in Irritable Bowel Syndrome: Why, How, and When. Journal of Clinical Gastroenterology.
- Lacy, B. E., & Weiser, K. (2012). Targeted therapies for diarrhea-predominant irritable bowel syndrome.
- Almalki, M. H., et al. (2020). Shortcomings of Trials Assessing Antidepressants in the Management of Irritable Bowel Syndrome: A Critical Review. Journal of Clinical Medicine.
- What is the mechanism of Desipramine Hydrochloride? (2024).
- Treatment of Irritable Bowel Syndrome: Tricyclic Antidepressants versus Diet modification and Visceral Manipul
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Choosing the Right Tool: A Comparative Guide to Desipramine Quantification by HPLC-UV and LC-MS/MS
From the desk of a Senior Application Scientist
Welcome, colleagues. In the world of pharmaceutical analysis and clinical research, the accurate quantification of therapeutic drugs is paramount. Desipramine, a tricyclic antidepressant, requires precise measurement for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure patient safety and efficacy.[1][2] The therapeutic window for desipramine is narrow, typically between 150 to 300 ng/mL, with levels above 500 ng/mL considered potentially toxic.[1] This necessitates analytical methods that are not only accurate but also robust and reliable.
Today, we will dissect and compare two of the most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, clinical scientists, and drug development professionals, providing an in-depth, objective comparison supported by experimental data to help you select the most appropriate method for your laboratory's specific needs.
Technology Overview: A Tale of Two Detectors
At their core, both methods utilize HPLC to separate desipramine from other components in a complex biological matrix like plasma or serum. The fundamental difference lies in how the molecule is detected and quantified after separation.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in many analytical labs. After the HPLC column separates the compounds in the sample, the eluent flows through a UV detector. The detector measures the absorbance of UV light by the analyte at a specific wavelength. For desipramine, this is typically in the low UV range (e.g., 215-220 nm).[3][4] The amount of light absorbed is directly proportional to the concentration of desipramine in the sample.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation of LC with the highly sensitive and selective detection of a tandem mass spectrometer. After eluting from the LC column, desipramine molecules are ionized (given a charge) and enter the mass spectrometer. The first quadrupole (Q1) acts as a mass filter, selecting only the ion corresponding to the mass-to-charge ratio (m/z) of desipramine (e.g., 267.3 m/z).[5] These selected ions are then fragmented in a collision cell (Q2), and specific fragment ions (e.g., 72.2 m/z) are monitored by the third quadrupole (Q3).[5] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating interferences from the sample matrix.[6][7]
Head-to-Head Comparison: Performance Metrics
The choice between HPLC-UV and LC-MS/MS often comes down to a trade-off between cost, complexity, and the required analytical performance. Let's examine the key validation parameters.
| Performance Metric | HPLC-UV | LC-MS/MS | The Scientist's Insight |
| Sensitivity (LOQ) | 9.1 - 15 ng/mL[3][8] | 0.8 - 5.0 ng/mL[6][9][10][11] | LC-MS/MS is unequivocally superior in sensitivity, often by an order of magnitude or more. This is critical for studies requiring low-level quantification, such as single-dose pharmacokinetics or pediatric monitoring. |
| Selectivity & Specificity | Moderate to Good | Excellent | UV detection can be prone to interference from co-eluting compounds that absorb at the same wavelength.[1] LC-MS/MS, with its MRM transitions, offers unparalleled specificity, ensuring you are measuring only desipramine.[6] |
| Linearity & Range | Good (e.g., 15-400 ng/mL)[8] | Excellent (e.g., 5-250 ng/mL or wider)[6][9][10] | Both methods can provide excellent linearity (R² > 0.99). The wider dynamic range of LC-MS/MS can sometimes reduce the need for sample dilution for high-concentration samples. |
| Accuracy & Precision | Good (%RSD < 15%)[3][8] | Excellent (%RSD < 10%)[6][9][10] | While well-validated HPLC-UV methods are accurate and precise, LC-MS/MS methods typically achieve even better precision due to lower baseline noise and fewer interferences.[6][9][10] |
| Sample Throughput | Lower | Higher | LC-MS/MS methods often employ simpler sample preparation (like protein precipitation) and faster chromatographic runs (2-3 minutes), leading to significantly higher throughput.[5][6][12] HPLC-UV often requires more extensive cleanup (like LLE or SPE) and longer run times. |
| Cost & Complexity | Lower initial cost, less complex | Higher initial cost, more complex | The capital investment and maintenance for an LC-MS/MS system are substantially higher. It also requires a more specialized skill set to operate and troubleshoot compared to an HPLC-UV system. |
Experimental Protocols: A Self-Validating System
A robust analytical method is a self-validating one. The following protocols are representative of standard practices and include critical steps for ensuring data integrity. The choice of sample preparation is crucial; it aims to remove interfering substances like proteins and phospholipids.[1]
Workflow Visualization
Here we visualize the typical workflows for both methods. The LC-MS/MS workflow is often more streamlined, contributing to its higher throughput.
Protocol 1: HPLC-UV Method
This protocol is based on established methods involving liquid-liquid extraction for sample cleanup.[8]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma sample in a glass tube, add the internal standard (e.g., Paroxetine).
- Add 5 mL of an extraction solvent (e.g., a mixture of heptane and isoamyl alcohol).
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer pH 3.0) in a 32:68 ratio.[3]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV at 220 nm.[3]
3. System Validation:
- Perform a system suitability test before analysis by injecting a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be <2%.
- Analyze calibration standards and quality control (QC) samples with each batch of unknown samples.
Protocol 2: LC-MS/MS Method
This protocol utilizes a simpler and faster "crash and shoot" protein precipitation method.[6][9][10]
1. Sample Preparation (Protein Precipitation):
- To 50 µL of serum sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the deuterated internal standard (e.g., desipramine-d4).[5][6] The acetonitrile acts to precipitate the plasma proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
- Transfer the clear supernatant to an autosampler vial for injection.
2. Chromatographic & Mass Spectrometric Conditions:
- Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <3 µm).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6][9][10]
- Flow Rate: 0.4 mL/min.
- Run Time: ~2.5 - 3 minutes.[5][6]
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI) mode.
- MRM Transitions:
- Desipramine: 267.3 → 72.2 m/z[5]
- Desipramine-d4 (IS): 271.3 → 72.2 m/z[5]
3. System Validation:
- Method validation should be performed according to regulatory guidelines from bodies like the FDA or ICH.[13][14][15]
- Assess for matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.[16]
Choosing the Right Tool: Application-Specific Recommendations
| Application Scenario | Recommended Method | Rationale |
| High-Volume Therapeutic Drug Monitoring (TDM) in a Clinical Lab | LC-MS/MS | The high throughput, superior sensitivity, and specificity make it ideal for handling large numbers of patient samples quickly and reliably.[16] The automation potential is also a significant advantage. |
| Early-Phase Drug Discovery & Pharmacokinetic (PK) Studies | LC-MS/MS | The low limit of quantification is essential for accurately defining the PK profile, especially after low doses or in the elimination phase.[6] |
| Quality Control (QC) Lab for Pharmaceutical Formulations | HPLC-UV | In this setting, the sample matrix is clean, and concentrations are high. The cost-effectiveness, simplicity, and robustness of HPLC-UV are perfectly adequate for assay and purity testing. |
| Labs with Limited Budgets or Exploring Tricyclic Antidepressant Analysis | HPLC-UV | Provides a reliable and validated method without the significant capital investment and specialized training required for LC-MS/MS. It is a suitable entry point for bioanalysis.[6] |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of desipramine. The choice is not about which method is "better" overall, but which is better suited for the specific analytical challenge at hand.
LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, making it the gold standard for bioanalysis in complex matrices like plasma or serum, especially when low detection limits are required.[6]
HPLC-UV remains a valuable, cost-effective, and robust tool.[6] For applications where sensitivity is not the primary limiting factor and the sample matrix is relatively clean, it provides reliable and accurate quantification.
As a Senior Application Scientist, my advice is to align your technology with your analytical goals and resource availability. For demanding bioanalytical applications such as TDM and PK studies, investing in LC-MS/MS will yield higher quality data and greater efficiency. For routine QC or labs where ultimate sensitivity is not required, a well-validated HPLC-UV method is a sound and economical choice.
References
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A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. 2024. [Link]
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A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Institutes of Health (NIH). [Link]
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Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. ResearchGate. 2018. [Link]
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Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. EXCLI Journal. 2018. [Link]
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Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. ProQuest. 2018. [Link]
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Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. PubMed. 2010. [Link]
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A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. National Institutes of Health (NIH) PMC. [Link]
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Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma. Celerion. [Link]
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A Review on Developed Analytical Methods for the Determination of Desipramine. Academics and Scientific Publishing. 2024. [Link]
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Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. 2017. [Link]
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High Throughput Analysis of Antidepressant Drugs in Human Plasma by Liquid Chromatography Vacuum Differential Mobility Spectrome. Organization for Women in Science for the Developing World (OWSD). [Link]
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LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi eGrove. 2016. [Link]
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(PDF) A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. ResearchGate. 2015. [Link]
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A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. De Gruyter. 2007. [Link]
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A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. PubMed. 2015. [Link]
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High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. National Institutes of Health (NIH). 2024. [Link]
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Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. 2024. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). 2024. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. 2015. [Link]
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An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS. National Institutes of Health (NIH) PMC. 2023. [Link]
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A Comparative Analysis of Desipramine and Imipramine's Electrophysiological Effects on Single Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the electrophysiological effects of the tricyclic antidepressants Desipramine and its parent compound, Imipramine, on single cortical neurons. Moving beyond a simple product-to-product comparison, we delve into the nuanced mechanisms of action, present supporting experimental data, and offer detailed protocols to aid in the design and execution of further research. This document is intended to serve as a practical resource for scientists in the fields of neuropharmacology and drug development.
Introduction: Unraveling the Nuances of Tricyclic Antidepressants on Cortical Activity
Imipramine, a tertiary amine tricyclic antidepressant (TCA), and its principal active metabolite, the secondary amine Desipramine, have been foundational in the study and treatment of depressive disorders. Their therapeutic efficacy is primarily attributed to the blockade of norepinephrine (NE) and serotonin (5-HT) reuptake in the synaptic cleft.[1] However, the acute electrophysiological consequences of these actions at the level of individual cortical neurons reveal significant differences between the two compounds. Understanding these distinctions is paramount for elucidating their precise mechanisms of action and for the development of next-generation neuromodulatory agents.
This guide will explore the comparative effects of Desipramine and Imipramine on the firing patterns of single cortical neurons, their interactions with key neurotransmitter systems, and the underlying signaling pathways that mediate their effects.
Comparative Electrophysiological Effects on Single Cortical Neurons
The most direct comparisons of the acute effects of Desipramine and Imipramine on single cortical neurons come from microiontophoretic studies, where the drugs are applied directly onto the neuron being recorded. A seminal study by Bradshaw and colleagues (1974) provides a foundational framework for this comparison.[2][3]
When applied for brief periods, neither Imipramine nor Desipramine significantly altered the spontaneous firing rate of the majority of cortical neurons tested.[2][3] Their primary influence was on the neuronal responses to concurrently applied norepinephrine and serotonin.[2][3]
A key differentiator between the two drugs lies in their dose-dependent modulation of neurotransmitter responses. At lower doses, both drugs tend to potentiate the excitatory and depressant responses to norepinephrine and serotonin.[2][3] Conversely, higher doses are more likely to produce an antagonistic effect.[2][3]
| Feature | Desipramine | Imipramine |
| Spontaneous Firing Rate | No significant effect on the vast majority of neurons.[2][3] | No significant effect on the vast majority of neurons.[2][3] |
| Response to Norepinephrine | Dose-dependent: Lower doses potentiate excitatory and depressant responses; higher doses cause antagonism.[2][3] | Dose-dependent: Lower doses potentiate excitatory and depressant responses; higher doses cause antagonism.[2][3] |
| Response to Serotonin | Dose-dependent: Lower doses potentiate excitatory and depressant responses; higher doses cause antagonism.[2][3] | Dose-dependent: Lower doses potentiate excitatory and depressant responses; higher doses cause antagonism.[2][3] |
| Response to Glutamate | No effect on excitatory responses.[2][3] | No effect on excitatory responses.[2][3] |
Mechanistic Insights: Beyond Reuptake Inhibition
The differential effects of Desipramine and Imipramine on cortical neurons can be attributed to their distinct pharmacological profiles, particularly their potencies at the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Desipramine is a more potent and selective inhibitor of norepinephrine reuptake compared to Imipramine.[4] This heightened affinity for NET is a cornerstone of its pharmacological action.[4]
Imipramine , as a tertiary amine, exhibits a greater potency for inhibiting serotonin reuptake.[1] It is metabolized in the liver to Desipramine, which contributes to its overall effect on both neurotransmitter systems.[5]
| Transporter | Desipramine (IC50) | Imipramine (IC50) |
| Norepinephrine (NET) | 80 ± 5 µM (in a bacterial homolog)[6] | 244 ± 12 µM (in a bacterial homolog)[6] |
| Serotonin (SERT) | Weaker affinity | Stronger affinity |
These differences in transporter affinity likely underlie the subtle variations in their modulation of neuronal responses to norepinephrine and serotonin.
Downstream Signaling Pathways
The interaction of Desipramine and Imipramine with monoamine transporters initiates a cascade of intracellular signaling events that ultimately shape neuronal excitability and plasticity.
Desipramine has been shown to influence:
-
Protein Kinase C (PKC): In the rat brain, Desipramine inhibits PKC activity at concentrations of 0.1 mmol/L and higher.[7] This effect is not competitive with calcium.[7]
-
Calmodulin-CaMKII Pathway: Desipramine has been found to rescue deficits in the calmodulin-CaMKII signaling pathway in a mouse model of Kabuki syndrome, suggesting a role in synaptic plasticity and memory.
Imipramine has been demonstrated to modulate:
-
Glutamatergic Transmission: Chronic treatment with Imipramine can lead to an attenuation of glutamate release and alter the postsynaptic reactivity of ionotropic glutamate receptors in the rat cerebral cortex.
-
Neuroinflammatory Signaling: Imipramine can attenuate neuroinflammatory responses, for instance by decreasing the gene expression of IL-6 in microglia.
-
PI3-K/AKT Pathway: The inhibitory effect of Imipramine on the corticotropin-releasing-hormone (CRH) gene promoter is associated with an enhancement of the PI-3K/Akt pathway.[8]
-
CREB-Regulated Transcription Coactivator 1 (CRTC1): Imipramine has been shown to reverse the downregulation of CRTC1 expression in the medial prefrontal cortex in stress models of depression, and this effect is necessary for its antidepressant-like actions in mice.[9]
Caption: Comparative primary targets and downstream signaling pathways of Desipramine and Imipramine.
Experimental Protocols
The following protocols provide a generalized framework for the comparative study of Desipramine and Imipramine on single cortical neurons using microiontophoresis and single-unit recording.
Microiontophoresis and Single-Unit Recording in the Cerebral Cortex
This protocol describes the simultaneous application of drugs via microiontophoresis and the recording of extracellular action potentials from a single neuron.
Caption: Workflow for microiontophoresis and single-unit recording experiment.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the experimental animal (e.g., cat or rat) following approved institutional protocols.
-
Surgical Procedure: Perform a craniotomy over the cortical region of interest (e.g., somatosensory cortex).
-
Electrode Assembly: Utilize a multibarrel micropipette. One barrel serves as the recording electrode (filled with a conducting solution), while the other barrels are filled with solutions of Desipramine, Imipramine, norepinephrine, and serotonin.
-
Electrode Placement: Carefully lower the micropipette into the cortex until the activity of a single neuron is clearly isolated.
-
Baseline Recording: Record the spontaneous firing rate of the neuron for a stable period.
-
Neurotransmitter Application: Apply norepinephrine or serotonin through one of the barrels using a controlled microiontophoretic current to establish the neuron's baseline response to these neurotransmitters.
-
Antidepressant Application: Apply Desipramine or Imipramine at varying currents (doses) from their respective barrels.
-
Co-application: Concurrently apply the neurotransmitter and the antidepressant to observe the modulatory effect of the antidepressant on the neurotransmitter-evoked response.
-
Data Acquisition and Analysis: Record the neuronal firing rate throughout the experiment. Analyze the data to quantify changes in spontaneous firing, and the potentiation or antagonism of neurotransmitter responses.
Conclusion and Future Directions
Desipramine and Imipramine, while chemically related, exhibit distinct electrophysiological profiles at the level of single cortical neurons. Desipramine's more selective and potent action on the norepinephrine transporter contrasts with Imipramine's greater influence on the serotonin transporter. These primary differences in monoamine reuptake inhibition likely initiate divergent downstream signaling cascades, leading to nuanced modulations of cortical neuron activity.
Future research should focus on a more direct comparative analysis of the downstream signaling pathways activated by these two drugs within cortical neurons. Elucidating how these pathways converge or diverge to produce their ultimate effects on neuronal excitability will be crucial for a more complete understanding of their therapeutic mechanisms and for the rational design of novel antidepressants with improved efficacy and side-effect profiles. Furthermore, transitioning from acute to chronic administration models in single-unit recording studies will provide valuable insights into the neuroadaptive changes that underlie the delayed therapeutic onset of these drugs.
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- Bradshaw, C. M., Roberts, M. H., & Szabadi, E. (1973). Comparison of the effects of imipramine and desipramine on single cortical neurones. British journal of pharmacology, 48(2), 358P–359P.
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- Bradshaw, C. M., Roberts, M. H., & Szabadi, E. (1974). Effects of imipramine and desipramine on responses of single cortical neurones to noradrenaline and 5-hydroxytryptamine. British journal of pharmacology, 52(3), 349–358.
- Bradshaw, C. M., Roberts, M. H. T., & Szabadi, E. (1974). EFFECTS OF IMIPRAMINE AND DESIPRAMINE ON RESPONSES OF SINGLE CORTICAL NEURONES TO NORADRENALINE AND 5‐HYDROXYTRYPTAMINE. British Journal of Pharmacology, 52(3), 349-358.
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- Bradshaw, C. M., Roberts, M. H. T., & Szabadi, E. (1974). EFFECTS OF IMIPRAMINE AND DESIPRAMINE ON RESPONSES OF SINGLE CORTICAL NEURONES TO NORADRENALINE AND 5‐HYDROXYTRYPTAMINE. British Journal of Pharmacology, 52(3), 349-358.
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Wikipedia contributors. (2024, December 11). Desipramine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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Wikipedia contributors. (2024, November 19). Single-unit recording. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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A Researcher's Guide to Validating Desipramine as a Selective Norepinephrine Reuptake Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and utilize desipramine as a selective norepinephrine reuptake inhibitor (NRI). We will delve into the mechanistic underpinnings of its selectivity, present comparative data against other monoamine reuptake inhibitors, and provide detailed, field-proven experimental protocols for in vitro and in vivo validation.
The Critical Role of Norepinephrine Signaling and Selective Inhibition
Norepinephrine (NE) is a pivotal catecholamine neurotransmitter in the central nervous system, modulating a wide array of physiological and cognitive processes, including attention, arousal, sleep-wake cycles, mood, and memory. The termination of noradrenergic signaling is primarily mediated by the norepinephrine transporter (NET), a presynaptic protein that reabsorbs NE from the synaptic cleft back into the neuron.
Selective inhibition of NET is a cornerstone of neuropharmacological research and a key therapeutic strategy. By blocking NE reuptake, selective NRIs increase the concentration and prolong the dwell time of NE in the synapse, thereby enhancing noradrenergic neurotransmission. Desipramine, a tricyclic antidepressant (TCA), has long been recognized for its potent and relatively selective inhibition of NET.[1] This property makes it an invaluable tool for dissecting the role of the noradrenergic system and a benchmark against which new chemical entities are compared.
Mechanism of Action: How Desipramine Targets the Norepinephrine Transporter
Desipramine exerts its effect by binding directly to the norepinephrine transporter.[2][3] This binding event physically obstructs the transporter's channel, preventing it from carrying norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] This leads to an accumulation of norepinephrine in the synapse, making more of the neurotransmitter available to bind to and activate postsynaptic adrenergic receptors.
Caption: Norepinephrine signaling pathway and the inhibitory action of Desipramine.
Quantitative Comparison: Desipramine's Selectivity Profile
A compound's utility as a selective tool is defined by its preferential binding to the target of interest over other related targets. For an NRI, the key comparison is its affinity for the norepinephrine transporter (NET) versus the serotonin transporter (SERT) and the dopamine transporter (DAT). This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity/potency.
Desipramine exhibits a high affinity for NET, with significantly lower affinity for SERT and a negligible affinity for DAT at pharmacologically relevant concentrations.[1][2]
| Compound | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | DAT (Kᵢ, nM) | NET/SERT Selectivity Ratio | NET/DAT Selectivity Ratio |
| Desipramine | 0.63–4.2 | 17.6–163 | ~3,190–82,000 | ~15–40x | ~760–13,000x |
| Reboxetine | 1.1 | 129 | >10,000 | ~117x | >9,000x |
| Atomoxetine | 5 | 77 | 1530 | ~15x | ~306x |
| Fluoxetine (SSRI) | 260 | 1 | 2900 | 0.004x | 0.09x |
Data compiled from multiple sources.[1][2][4] Ratios are calculated based on the provided Kᵢ ranges and serve as an approximation of selectivity.
As the data illustrates, desipramine's affinity for NET is substantially higher than for SERT and DAT, establishing its credentials as a selective NRI. While newer agents like reboxetine may offer a higher NET/SERT selectivity ratio, desipramine remains a potent and widely characterized standard.
Experimental Validation: A Step-by-Step Guide
Validating the selectivity of desipramine, or any compound, requires a multi-tiered approach, combining in vitro binding and functional assays with in vivo neurochemical and behavioral studies.
Part 3.1: In Vitro Validation
In vitro assays provide a controlled environment to quantify the direct interaction between a compound and its molecular targets.
This technique directly measures the affinity of a compound for a specific transporter by assessing its ability to compete with and displace a radiolabeled ligand known to bind to the target site.
Objective: To determine the inhibition constant (Kᵢ) of desipramine for NET, SERT, and DAT.
Principle: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (desipramine). The amount of radioligand displaced is proportional to the affinity of the test compound. The concentration of desipramine that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ using the Cheng-Prusoff equation.[5]
Caption: Workflow for an in vivo microdialysis experiment.
Experimental Procedure Overview:
-
Surgery: Anesthetize the animal (typically a rat or mouse) and stereotaxically implant a guide cannula targeted to the brain region of interest.
-
Recovery: Allow the animal to recover fully from surgery.
-
Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 0.25-2 µL/min). [6]4. Baseline Collection: Collect several baseline dialysate samples to establish stable, pre-drug neurotransmitter levels.
-
Drug Administration: Administer desipramine (e.g., via intraperitoneal injection) or vehicle.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC). [7][8] Expected Outcome: A selective dose of desipramine should produce a robust and sustained increase in extracellular norepinephrine concentrations with little to no effect on dopamine or serotonin levels. This provides powerful in vivo evidence of its selectivity as a NET inhibitor.
Part 3.3: Behavioral Pharmacology
Behavioral models can provide functional validation of NET inhibition. While not direct measures of selectivity, they demonstrate that the compound produces predictable behavioral outcomes consistent with enhanced noradrenergic signaling.
Forced Swim Test (FST): In this widely used model for screening antidepressants, rodents are placed in a cylinder of water from which they cannot escape. [9]The duration of immobility is measured. Acute administration of NRIs like desipramine significantly reduces immobility time, interpreted as an "antidepressant-like" effect. [10]This demonstrates that the compound is behaviorally active at doses that engage the NET.
Conclusion
The validation of desipramine as a selective norepinephrine reuptake inhibitor is supported by a robust body of evidence. Its high affinity and potency at the norepinephrine transporter, compared to its activity at serotonin and dopamine transporters, is clearly demonstrated through in vitro binding and uptake assays. [1][2]Furthermore, in vivo microdialysis studies confirm that desipramine effectively and selectively elevates extracellular norepinephrine levels in the brain, leading to predictable outcomes in behavioral paradigms. [10] While desipramine has off-target activities at higher concentrations (e.g., anticholinergic and antihistamine effects), at appropriate doses, it serves as a reliable and well-characterized pharmacological tool. [1]The experimental framework provided in this guide offers a systematic approach for any laboratory to independently verify its selectivity and confidently employ it in the study of the noradrenergic system.
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Park, S.P. (2002). In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness. Journal of Korean Medical Science. [Link]
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Abercrombie, E., & Finlay, J. (1991). Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC. Techniques in The Behavioral and Neural Sciences. [Link]
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A Comparative Guide to the Efficacy of Combined Antidepressant Therapies: Imipramine/Mianserin vs. Desipramine/Mianserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy and underlying pharmacological principles of two combination antidepressant therapies: the tricyclic antidepressant (TCA) Imipramine with the tetracyclic antidepressant (TeCA) Mianserin, and Imipramine's active metabolite, Desipramine, with Mianserin. The content synthesizes clinical trial data, mechanistic insights, and detailed experimental protocols to inform advanced research and drug development.
Introduction: The Rationale for Combination Therapy
Major Depressive Disorder (MDD) remains a significant therapeutic challenge, with a substantial portion of patients exhibiting an inadequate response to monotherapy. This has led to the exploration of combination strategies that leverage distinct pharmacological mechanisms to achieve a synergistic antidepressant effect. The combination of a classical TCA, which primarily inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT), with an atypical agent like Mianserin, which modulates neurotransmitter release through receptor antagonism, represents a compelling therapeutic hypothesis. This guide dissects the available clinical evidence to compare two closely related versions of this strategy.
Pharmacological Rationale and Synergistic Mechanisms
The therapeutic benefit of these combinations stems from their complementary actions at the neuronal synapse, targeting both neurotransmitter reuptake and presynaptic feedback mechanisms.
Individual Mechanisms of Action:
-
Imipramine (TCA): A tertiary amine TCA that functions as a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake by blocking the serotonin transporter (SERT) and norepinephrine transporter (NET).[1][2] It also has significant antagonistic activity at muscarinic, histaminic, and alpha-1 adrenergic receptors, which contributes to its side effect profile.[3] Imipramine is metabolized in the liver to its active metabolite, Desipramine.[4]
-
Desipramine (TCA): A secondary amine TCA and the primary active metabolite of Imipramine. Compared to its parent compound, Desipramine is a more selective and potent inhibitor of the norepinephrine transporter (NET) with less potent effects on the serotonin transporter (SERT).[5][6][7] This selectivity often results in a different side effect profile, with less pronounced anticholinergic and sedative effects.
-
Mianserin (TeCA): An atypical antidepressant with a complex receptor binding profile.[8][9] Its primary antidepressant action is attributed to the blockade of presynaptic α2-adrenergic autoreceptors.[10] This action inhibits the negative feedback loop for norepinephrine release, thereby increasing synaptic concentrations of NE. This also leads to an indirect increase in serotonin release.[10] Additionally, Mianserin is a potent antagonist of histamine H1 receptors (contributing to sedation) and several serotonin receptors, including 5-HT2A and 5-HT2C.[10][11] Crucially, it has minimal anticholinergic activity.[12]
Hypothesized Synergy:
The combination of a reuptake inhibitor (Imipramine or Desipramine) with an α2-autoreceptor antagonist (Mianserin) is designed to enhance monoaminergic neurotransmission through a dual mechanism. The TCA component increases the synaptic dwell time of NE and/or 5-HT by blocking their reabsorption, while Mianserin actively promotes their release. This "push-pull" approach is theorized to produce a more robust and rapid antidepressant effect than either agent alone. One study also found that mianserin inhibits the demethylation of imipramine into desipramine, which may be due to a competitive mechanism.[13]
// Edges NE_Vesicle -> NE [label="Release"]; S_Vesicle -> Serotonin [label="Release"]; NE -> NET [label="Reuptake"]; Serotonin -> SERT [label="Reuptake"]; NE -> Alpha2 [label="Negative\nFeedback"]; NE -> PostSynReceptor; Serotonin -> PostSynReceptor;
Imipramine [label="Imipramine/\nDesipramine", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mianserin [label="Mianserin", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Imipramine -> NET [label="Inhibits", style=dashed, color="#EA4335"]; Imipramine -> SERT [label="Inhibits\n(Imipramine > Desipramine)", style=dashed, color="#EA4335"]; Mianserin -> Alpha2 [label="Antagonizes\n(Blocks Inhibition)", style=dashed, color="#34A853"];
{rank=same; Imipramine; Mianserin;} } .dot Caption: Combined mechanism of action at the synapse.
Comparative Efficacy: Analysis of Clinical Data
Direct clinical comparisons provide the most robust evidence for efficacy. A key double-blind, controlled study provides a head-to-head comparison of these two combinations, while another pilot study compares the Imipramine/Mianserin combination to Imipramine monotherapy.
Head-to-Head Clinical Trial: Imipramine/Mianserin vs. Desipramine/Mianserin
A 6-week controlled clinical study was conducted on patients with post-stroke depression to directly compare the efficacy of Imipramine plus Mianserin against Desipramine plus Mianserin.[14][15] Patients were required to have a baseline score of at least 15 on the 17-item Hamilton Depression Scale (HAMD).[14] The doses were flexible and guided by side effects.[14]
The results, based on both intention-to-treat and efficacy data, demonstrated that the Imipramine + Mianserin combination was superior to the Desipramine + Mianserin combination.[14] The study also noted that the Melancholia Scale (MES) was more sensitive than the HAMD in measuring changes in depressive states during the treatment period.[14]
Combination vs. Monotherapy: Imipramine/Mianserin vs. Imipramine Alone
A controlled pilot study involving 40 depressed patients compared the efficacy of Imipramine plus Mianserin to Imipramine plus placebo over a six-week period.[13][16] Imipramine dosage was flexible to maintain a target plasma concentration, while Mianserin was administered at a fixed dose of 30 mg daily.[16]
The findings showed a statistically significant improvement in the combination group. After six weeks, scores on both the Hamilton Depression Scale (HAMD) and the Melancholia Scale (MES) were significantly more improved in the Imipramine-plus-Mianserin group compared to the Imipramine-alone group (P < 0.01).[13][16][17] In terms of response rate (defined as a ≥50% reduction in baseline rating scores), 77% of patients in the combination group improved, compared to only 27% in the Imipramine monotherapy group .[13][16]
Quantitative Data Summary
| Study / Comparison | Treatment Groups | Duration | Primary Outcome Measures | Key Efficacy Findings | Reference |
| Lauritzen et al. (1994) | Imipramine + Mianserin vs. Desipramine + Mianserin | 6 Weeks | HAMD, MES | Imipramine + Mianserin combination was superior to Desipramine + Mianserin. | [14] |
| Lauritzen et al. (1992) | Imipramine + Mianserin vs. Imipramine + Placebo | 6 Weeks | HAMD, MES | HAMD Score: 23 to 6.0 (Combo) vs. 23 to 14.2 (Mono). Response Rate: 77% (Combo) vs. 27% (Mono). | [16][17] |
Tolerability and Safety Profiles
The side effect profiles of these combinations are largely predictable based on the pharmacology of the individual components.
-
Imipramine + Mianserin: This combination carries the risk of significant anticholinergic effects (dry mouth, constipation, blurred vision) and sedation from both Imipramine and Mianserin (via H1 antagonism).[3][12] Orthostatic hypotension is also a concern due to Imipramine's α1-adrenergic blockade.[3]
-
Desipramine + Mianserin: As Desipramine has a lower affinity for muscarinic and histaminic receptors than Imipramine, this combination is expected to be less anticholinergic and less sedating.[5] However, the sedative effects of Mianserin remain. The risk of cardiovascular effects like orthostatic hypotension, while still present, may be slightly lower than with the Imipramine combination.[14]
In the head-to-head trial, both combinations were generally well-tolerated. The only significant difference noted was a higher incidence of micturition disturbances in the Imipramine-treated group after 14 days, though these symptoms resolved with continued treatment.[14]
Experimental Protocols
Reproducibility and validation are cornerstones of scientific integrity. The following protocol outlines a representative methodology for a clinical trial comparing these combination therapies, synthesized from the referenced studies.
Protocol: A 6-Week, Double-Blind, Randomized Controlled Trial
-
Patient Screening and Selection:
-
Inclusion Criteria: Patients diagnosed with MDD (or a specific subtype like post-stroke depression) according to DSM criteria. Minimum baseline score of 15 on the 17-item Hamilton Depression Scale (HAMD).[14]
-
Exclusion Criteria: Known hypersensitivity to TCAs or Mianserin, acute cardiovascular disease, severe hepatic or renal impairment, history of seizures.[18]
-
Informed Consent: Obtain written informed consent from all participants.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to one of two treatment arms: (A) Imipramine + Mianserin or (B) Desipramine + Mianserin.
-
The study is conducted in a double-blind manner, where both patients and clinical raters are unaware of the treatment allocation.
-
-
Dosing and Administration:
-
Flexible Dosing Strategy: Doses are titrated based on clinical response and tolerability, guided by side-effect reporting.[14]
-
Example Titration:
-
Week 1: Imipramine 25 mg/day or Desipramine 25 mg/day, plus Mianserin 10 mg/day.
-
Subsequent Weeks: Increase TCA dose by 25 mg every 3-4 days as tolerated, up to a target mean dose of ~75 mg/day for Imipramine and ~66 mg/day for Desipramine.[14]
-
Increase Mianserin dose as needed, up to a target mean dose of ~25-30 mg/day.[14][16]
-
-
-
Efficacy and Safety Assessments:
-
Baseline (Week 0): Administer HAMD, Melancholia Scale (MES), and the Udvalg for Kliniske Undersøgelser (UKU) side effect rating scale.[14][19][20] Conduct baseline laboratory tests.
-
Weekly/Bi-Weekly Assessments (Weeks 1-6): Repeat HAMD, MES, and UKU scale assessments to monitor efficacy and tolerability.[14]
-
Endpoint (Week 6): Final administration of all rating scales and laboratory tests.
-
-
Data Analysis:
-
Primary Analysis: Compare the change in mean HAMD and MES scores from baseline to Week 6 between the two treatment groups using an intention-to-treat analysis.
-
Secondary Analysis: Compare response rates (e.g., ≥50% reduction in HAMD score) and remission rates (e.g., HAMD score ≤7) between groups. Analyze UKU scale data to compare side effect profiles.
-
// Connections Baseline -> Randomization; Randomization -> GroupA; Randomization -> GroupB; GroupA -> TitrationA -> Monitoring; GroupB -> TitrationB -> Monitoring; Monitoring -> Endpoint -> Analysis; } .dot Caption: Experimental workflow for a comparative clinical trial.
Discussion and Future Directions
The available evidence, though limited to a small number of studies, suggests a potential efficacy advantage for combining Imipramine with Mianserin over both Imipramine monotherapy and the combination of Desipramine with Mianserin, particularly in specific populations such as post-stroke depression.[14][16] The superiority of the Imipramine combination over the Desipramine combination is noteworthy, as it contradicts the expectation that the more selective action of Desipramine might be advantageous. This could be due to the broader neurochemical profile of Imipramine, where its more potent serotonergic action provides an added benefit when combined with Mianserin's noradrenergic and serotonergic release-enhancing properties.
For drug development professionals, these findings underscore the value of rational polypharmacy and the potential for creating synergistic effects by targeting multiple pathways in the monoamine system. However, the limitations of the current data—namely small sample sizes and specific patient populations—highlight the need for larger, more comprehensive clinical trials. Future research should aim to:
-
Replicate these findings in a larger, more diverse population of patients with MDD.
-
Investigate the pharmacokinetic interactions between these drugs more thoroughly to understand how they may influence clinical outcomes.[21]
-
Explore the long-term efficacy and safety of these combination strategies.
References
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Lauritzen, L., Bendsen, B. B., Vilmar, T., Bendsen, E. B., Lunde, M., & Bech, P. (1994). Post-stroke depression: combined treatment with imipramine or desipramine and mianserin. A controlled clinical study. Psychopharmacology, 114(1), 119–122. [Link]
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Lauritzen, L., Clemmesen, L., Klysner, R., Loldrup, D., Lunde, M., Schaumburg, E., Waarst, S., & Bech, P. (1992). Combined treatment with imipramine and mianserin. A controlled pilot study. Pharmacopsychiatry, 25(4), 182–186. [Link]
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Rohan, K. J., Rough, J. N., Evans, M., Ho, S. Y., Vacek, P. M., & Meyerhoff, J. W. (2016). A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial. Journal of affective disorders, 200, 111–118. [Link]
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Bech, P., et al. (2001). Patient-rated versus clinician-rated side effects of drug treatment in schizophrenia. Clinical validation of a self-rating version of the UKU Side Effect Rating Scale (UKU-SERS-Pat). Nordic Journal of Psychiatry, 55(sup44), 5-10. [Link]
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Scandinavian College of Neuropsychopharmacology. (2001). The UKU Side Effect Rating Scale, Self-rating version UKU-SERS-Pat - Summary Form. [Link]
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Semantic Scholar. (n.d.). Kombinationsbehandling med imipramin og mianserin: en kontrolleret klinisk undersøgelse. [Link]
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Psychology Roots. (2025). Bech-Rafaelsen Melancholia Rating Scale (MES). [Link]
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Perry, G. F., Fitzsimmons, B., Shapiro, L., Irwin, P., & Overall, J. E. (1983). Clinical study of mianserin, imipramine and placebo in depression: blood level and MHPG correlations. British journal of clinical pharmacology, 15 Suppl 2(Suppl 2), 35S–41S. [Link]
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ResRef. (2025). Hamilton Depression Rating Scale (HAM-D/HRDS): A Full Guide. [Link]
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Al-Qassas, H., et al. (2022). Evaluation and Treatment of Depression in Stroke Patients: A Systematic Review. Medicina (Kaunas), 58(8), 1109. [Link]
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Wikipedia contributors. (2024). Hamilton Rating Scale for Depression. In Wikipedia, The Free Encyclopedia. [Link]
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University of Copenhagen Research Portal. (n.d.). Psychometric analysis of the Melancholia Scale in trials with non-pharmacological augmentation of patients with therapy-resistant depression. [Link]
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Bech, P., et al. (2013). Psychometric analysis of the Melancholia Scale in trials with non-pharmacological augmentation of patients with therapy-resistant depression. Acta Neuropsychiatrica, 25(5), 275-282. [Link]
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Medindia. (n.d.). Mianserin Interaction with other Drugs. [Link]
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Semantic Scholar. (2016). A protocol for the Hamilton Rating Scale for Depression: Item scoring rules, Rater training, and outcome accuracy with data on its application in a clinical trial. [Link]
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Healthline. (2023). Hamilton Depression Scale: How Does It Work? [Link]
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ResearchGate. (2025). The Bech-Rafaelsen Melancholia Scale (MES) in clinical trials of therapies in depressive disorders: A 20-year review of its use as outcome measure. [Link]
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Andersen, G. M., & Overø, K. F. (1993). Chronic, combined treatment with desipramine and mianserin: enhanced 5-HT1A receptor function and altered 5-HT1A/5-HT2 receptor interaction in rats. Pharmacology, biochemistry, and behavior, 45(4), 777–783. [Link]
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Drugs.com. (n.d.). Desipramine Disease Interactions. [Link]
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Sethy, V. H., Carlsson, A., & Roth, R. H. (1984). Agonist Interactions With Beta-Adrenergic Receptors Following Chronic Administration of Desipramine or the Atypical Antidepressants, Iprindole and Mianserin. Neuropharmacology, 23(10), 1151-1155. [Link]
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Al-Qassas, H., et al. (2022). Pathophysiology and Current Drug Treatments for Post-Stroke Depression: A Review. MDPI. [Link]
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Brunello, N., & Racagni, G. (1984). On the Mode of Action of Imipramine: Relationship Between Serotonergic Axon Terminal Function and Down-Regulation of Beta-Adrenergic Receptors. European Journal of Pharmacology, 103(1-2), 111-115. [Link]
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Drugs.com. (n.d.). Drug Interaction Report: Propagest, desipramine. [Link]
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Medscape. (2020). Best Treatment for Post-Stroke Depression Still Unclear. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Didesipramine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase of this lifecycle is its proper disposal. This guide provides an in-depth, technically-grounded protocol for the safe and compliant disposal of didesipramine, a metabolite of the tricyclic antidepressant desipramine. As your trusted partner in laboratory safety and chemical handling, we aim to provide value that transcends the product itself, ensuring safety and environmental stewardship are paramount in your operations.
The Imperative for Proper Disposal: Beyond the Bench
This compound, like its parent compound desipramine, is a potent pharmacological agent. Its tricyclic structure lends it a persistence that, if disposed of improperly, can lead to environmental contamination and unforeseen ecological consequences. Tricyclic antidepressants are known to be toxic to aquatic life, and their presence in waterways is a growing environmental concern. Furthermore, the inherent toxicity of these compounds presents a significant health and safety risk if not handled with the appropriate precautions during disposal.[1] Adherence to stringent disposal protocols is not merely a matter of regulatory compliance; it is a fundamental tenet of responsible scientific practice.
Regulatory Landscape: Navigating EPA and DEA Guidelines
A crucial first step in determining the correct disposal pathway for any chemical is to understand its regulatory classification.
Drug Enforcement Administration (DEA): this compound, like desipramine, is not classified as a controlled substance in the United States.[2][3] This determination significantly streamlines the disposal process, as the stringent record-keeping and handling requirements of the DEA for controlled substances are not applicable.
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. Pharmaceutical waste can be classified as hazardous if it is specifically listed (P- or U-listed) or if it exhibits one or more of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[4][5][6]
This compound is not found on the EPA's P- or U-lists of acute or toxic hazardous wastes.[7][8][9] However, given the known toxicity of tricyclic antidepressants in cases of overdose, it is prudent and best practice to manage this compound waste as a characteristic hazardous waste due to toxicity .[1][10] This conservative approach ensures the highest level of safety and compliance with environmental regulations. The EPA has also explicitly banned the sewering (flushing down the drain) of hazardous pharmaceutical waste, making this an unacceptable disposal method.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The following table summarizes the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solutions containing this compound. |
| Hand Protection | Nitrile or rubber gloves | Prevents skin contact. This compound can cause skin irritation. |
| Respiratory Protection | Particulate respirator (e.g., N95) | Essential when handling the powdered form to prevent inhalation of harmful dust. |
| Protective Clothing | Laboratory coat | Provides a barrier against contamination of personal clothing. |
Step-by-Step Disposal Protocols
The appropriate disposal procedure for this compound depends on the nature and quantity of the waste. Below are detailed protocols for the most common scenarios encountered in a laboratory setting.
Protocol 1: Disposal of Bulk Quantities of this compound
This protocol applies to expired or unused pure this compound (powder) or highly concentrated solutions.
-
Segregation and Labeling:
-
Isolate the this compound waste from other chemical waste streams.
-
Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard (e.g., "Toxic")
-
Accumulation start date
-
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Inform them that you have pharmaceutical waste to be incinerated.
-
-
Incineration:
-
The primary and recommended method for the disposal of pharmaceutical waste is high-temperature incineration.[11][12][13][14] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Incineration of medical and pharmaceutical waste is typically carried out at temperatures between 850°C and 1200°C.[11][12][15]
-
Protocol 2: Disposal of Contaminated Labware and Materials
This protocol applies to items such as pipette tips, contaminated gloves, and empty vials that have come into contact with this compound.
-
Collection:
-
Place all contaminated solid waste into a designated hazardous waste bag or container that is separate from regular laboratory trash.
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."
-
-
Disposal:
-
Dispose of the container through your institution's hazardous waste program for incineration. Do not overfill the container.
-
Protocol 3: Spill Cleanup and Disposal
In the event of a spill, the immediate priority is to ensure the safety of laboratory personnel and then to properly clean and dispose of the spilled material.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill involves a significant quantity of powder, evacuate the area to prevent inhalation and allow dust to settle.
-
-
Don Appropriate PPE:
-
At a minimum, wear the PPE outlined in the table above.
-
-
Contain and Clean the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully sweep the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
For liquid spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or kitty litter). Once the liquid is absorbed, carefully scoop the material into a hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., ethanol) and then with a soap and water solution.
-
All materials used for decontamination (wipes, pads, etc.) must be disposed of as hazardous waste.
-
-
Dispose of Cleanup Materials:
-
Place all contaminated cleanup materials in a sealed and labeled hazardous waste container for incineration.
-
Visualizing the this compound Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
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Personal protective equipment for handling Didesipramine
Essential Safety and Handling Guide for Didesipramine
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was located during the literature search. The following guidance is based on the comprehensive safety data available for the closely related tricyclic antidepressant, Desipramine Hydrochloride .[1][2] Given the structural similarities, the handling precautions for Desipramine are considered a robust and appropriate proxy for ensuring laboratory safety.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a Senior Application Scientist, my aim is to provide a framework that is not only procedurally sound but also instills a deep understanding of the "why" behind each recommendation, fostering a culture of safety and scientific excellence.
The Critical Importance of Proactive Safety
Tricyclic antidepressants, as a class, are potent pharmacological agents that require meticulous handling to mitigate risks of occupational exposure.[1] Accidental ingestion of less than 150 grams can be harmful, and these compounds can cause skin and respiratory sensitization, as well as irritation to the eyes and skin.[3] Therefore, a comprehensive safety plan is not merely a regulatory hurdle but a fundamental component of responsible research.
Core Hazard Profile of this compound (based on Desipramine)
Understanding the specific hazards of this compound is the first step in developing a robust safety protocol. Based on data for Desipramine, the primary risks include:
-
Irritation: Causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[3][4]
-
Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
Organ Toxicity: May cause damage to organs.[4]
-
Combustibility: As a solid, it is combustible, and fine dust can form explosive mixtures with air.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Minimum Required PPE |
| Weighing and preparing solutions | Safety glasses with side shields, nitrile gloves, lab coat, and a dust respirator.[3][5] |
| Handling solutions | Safety glasses with side shields, nitrile gloves, and a lab coat. |
| Cleaning spills | Splash goggles, full suit, dust respirator, boots, and heavy-duty gloves.[5] |
| General laboratory work | Safety glasses, lab coat, and appropriate gloves. |
A Deeper Dive into PPE Selection:
-
Gloves: Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid skin contact.[6] For prolonged or repeated contact, gloves with a higher protection class should be considered.[3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5] When there is a risk of splashing, chemical splash goggles should be worn.[5]
-
Respiratory Protection: A NIOSH-approved dust respirator is essential when handling the powdered form of this compound to prevent inhalation of airborne particles.[3][5] In cases of inadequate ventilation, a respirator may be necessary.[4]
-
Protective Clothing: A lab coat should be worn at all times in the laboratory.[5] When cleaning up large spills, a full suit may be necessary to prevent skin contact.[5]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, safety glasses with side shields, and nitrile gloves.[5] If you will be handling the powdered form, a dust respirator is also required.[3]
-
Review SDS: Always have the Safety Data Sheet for Desipramine readily available and review it before starting any work.[5]
-
Prepare Workspace: Ensure your work area is clean and uncluttered. If working with the solid form, perform this in a well-ventilated area or a chemical fume hood to minimize dust generation.[3]
-
-
Handling:
-
Weighing: When weighing the solid compound, use a draft shield or a chemical fume hood to prevent the powder from becoming airborne.[3]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transferring: Use appropriate tools, such as a pipette or a graduated cylinder, to transfer solutions. Avoid pouring directly from large containers.
-
-
Cleanup and Disposal:
-
Spills: In the event of a minor spill, use dry clean-up procedures and avoid generating dust.[3] Dampen the spilled material with water before sweeping it up.[3] For major spills, evacuate the area and alert emergency responders.[3]
-
Decontamination: Clean all work surfaces with an appropriate solvent after handling is complete.
-
Waste Disposal: Dispose of this compound waste and contaminated materials in a designated, sealed container.[3] Follow all local, state, and federal regulations for chemical waste disposal. The best way to dispose of unused medicine is through a drug take-back program.[7][8] If a take-back program is not available, the medicine can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and thrown in the household trash.[7][8][9]
-
-
Post-Handling:
-
Doffing PPE: Remove your PPE in the correct order to avoid contaminating yourself. Gloves should be removed first, followed by your lab coat and eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[5]
-
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5] Seek medical attention if irritation develops.[5]
-
Inhalation: Move the individual to fresh air.[6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
References
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Material Safety Data Sheet - Desipramine Hydrochloride MSDS. (2005, October 9). ScienceLab.com. Retrieved from [Link]
-
Desipramine. (n.d.). PubChem. Retrieved from [Link]
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Desipramine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Desipramine (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. Retrieved from [Link]
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Where and How to Dispose of Unused Medicines. (2025, April 16). U.S. Food and Drug Administration. Retrieved from [Link]
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Medicine: Proper Disposal. (n.d.). Nationwide Children's Hospital. Retrieved from [Link]
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HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). U.S. Drug Enforcement Administration. Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
